2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-3-2-4-5(8)11-7(9)12-6(4)10-3/h2H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEYSTWXKJBVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718260 | |
| Record name | 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192711-71-9 | |
| Record name | 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Abstract
2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 7-deazapurine scaffold, it serves as a crucial intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors. The strategic placement of two reactive chlorine atoms at the C2 and C4 positions, combined with a methyl group at C6, provides a versatile platform for developing complex molecules with high specificity and potency. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details robust experimental methodologies for its characterization, and discusses its chemical reactivity and strategic importance for researchers, chemists, and drug development professionals.
Introduction and Strategic Significance
The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of purine and is a foundational scaffold in numerous biologically active compounds. Its derivatives are known to interact with a wide range of biological targets, most notably protein kinases, by mimicking the adenine core of ATP. The parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, is a well-established intermediate in the synthesis of blockbuster drugs such as Tofacitinib, a Janus kinase (JAK) inhibitor.[1][2][3][4]
The subject of this guide, 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, represents a next-generation building block. The addition of a methyl group at the C6 position of the pyrrole ring offers a critical handle for modulating the structure-activity relationship (SAR) of potential drug candidates. This substitution can influence binding pocket interactions, improve metabolic stability, and fine-tune the overall pharmacological profile. Understanding the fundamental physicochemical properties of this specific intermediate is therefore paramount for its effective utilization in complex synthetic campaigns.
Core Physicochemical Properties
The utility of a synthetic intermediate is defined by its physical and chemical characteristics. These properties dictate its handling, reactivity, and suitability for various experimental conditions. The key properties of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine are summarized below.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source / Comment |
| IUPAC Name | 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | --- |
| CAS Number | 1192711-71-9 | [5] |
| Molecular Formula | C₇H₅Cl₂N₃ | [5] |
| Molecular Weight | 202.04 g/mol | [5] |
| Appearance | Solid at room temperature | [5] |
| Melting Point | Data not available. Parent compound (no methyl): 247-250 °C.[6][7] | The methyl group may slightly alter the crystal lattice and melting point. |
| Solubility | Soluble in DMSO.[5] Similar solubility to parent compound expected in ethyl acetate and methanol.[6][7] | Low aqueous solubility is predicted. |
| Lipophilicity (LogP) | 2.76 | [5] |
| pKa (Predicted) | ~9.2 | Based on parent compound (9.18 ± 0.20).[7] |
| Hydrogen Bond Donors | 1 (Pyrrole N-H) | [5] |
| Hydrogen Bond Acceptors | 2 (Pyrimidine Nitrogens) | [5] |
| Storage & Stability | Store at -20°C for long-term (powder). Stable at ambient temperature for shipping.[5] | Keep in a dark, dry place.[7] |
Structure and Identification
The molecule consists of a fused pyrrole and pyrimidine ring system. The two chlorine atoms serve as excellent leaving groups for nucleophilic substitution, while the pyrrole nitrogen (N7) provides a hydrogen bond donor site. The C6-methyl group adds steric bulk and lipophilicity. Standard analytical techniques such as NMR, Mass Spectrometry, and HPLC are essential for confirming its identity and purity.
Solubility Profile
As indicated, the compound is soluble in polar aprotic solvents like DMSO, which is typical for heterocyclic compounds of this nature.[5] This property is advantageous for its use in solution-phase reactions and for preparation of stock solutions for biological screening assays. Its predicted low water solubility is a direct consequence of its largely nonpolar, aromatic structure and is a key consideration for aqueous reaction conditions or formulation.
Lipophilicity (LogP)
The partition coefficient (LogP) of 2.76 suggests a moderate degree of lipophilicity.[5] In the context of drug design, this value is within the desirable range outlined by frameworks like Lipinski's Rule of Five, indicating that downstream derivatives have a good potential for oral bioavailability and cell membrane permeability. The C6-methyl group contributes positively to this lipophilicity compared to the unsubstituted parent scaffold.
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include a singlet for the C6-methyl protons (around 2.3-2.5 ppm), a singlet for the C5-proton on the pyrrole ring, and a broad singlet for the N7-proton, whose chemical shift would be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks), providing unambiguous confirmation of its elemental composition. The exact mass should align with the calculated value of 202.04.
Experimental Methodologies
To ensure the reliability of research outcomes, the identity, purity, and properties of key intermediates must be rigorously validated. The following section details standard protocols for the synthesis and characterization of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Illustrative Synthesis and Purification Workflow
The synthesis of pyrrolo[2,3-d]pyrimidines often involves the chlorination of a dihydroxy precursor using an agent like phosphoryl chloride (POCl₃).[7] This protocol outlines a typical lab-scale synthesis.
Protocol:
-
Reaction Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1 equivalent).
-
Chlorination: Carefully add phosphoryl chloride (POCl₃, ~3-5 equivalents) to the flask at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS. The use of a tertiary amine base like N,N-diisopropylethylamine can facilitate the reaction.[7]
-
Quenching: After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Causality: This step hydrolyzes the excess POCl₃ and precipitates the crude product.
-
Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
Caption: Workflow for Synthesis and Purification.
Purity Assessment by Reverse-Phase HPLC
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute to 50 µg/mL with a 50:50 mixture of acetonitrile and water.
-
Instrumentation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 10% B
-
20-25 min: 10% B
-
-
Analysis: Inject 10 µL of the sample. Purity is determined by integrating the peak area of the main component relative to the total peak area. Causality: A gradient method is crucial for separating potentially unreacted starting material (more polar) from the product and other less polar impurities.
Structural Verification by NMR Spectroscopy
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Data Analysis: Confirm the presence of expected signals, multiplicities, and integrations corresponding to the molecular structure. The use of 2D NMR techniques (e.g., HSQC, HMBC) can be employed for unambiguous assignment of all protons and carbons.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine lies in the differential reactivity of its two chlorine atoms. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SₙAr) than the C2 position. This selectivity allows for a stepwise and controlled introduction of different functionalities.
A typical synthetic strategy involves:
-
First Substitution (C4): Reaction with a primary or secondary amine at moderate temperatures (e.g., 80-120°C) selectively displaces the C4-chloride.[8]
-
Second Substitution (C2): The remaining C2-chloride can then be displaced by another nucleophile, often requiring harsher conditions such as higher temperatures or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[8]
This stepwise approach is fundamental to building libraries of kinase inhibitors, where one substituent targets the hinge-binding region of the kinase and the other explores a different pocket to enhance potency and selectivity.
Caption: Stepwise Functionalization Pathway.
Conclusion
2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its well-defined physicochemical properties, including moderate lipophilicity and differential reactivity, make it an exceptionally valuable intermediate. By providing a rigid scaffold that allows for the controlled, sequential introduction of diverse chemical moieties, it enables chemists to systematically explore chemical space in the rational design of potent and selective therapeutics, particularly in the competitive field of kinase inhibitor development. A thorough understanding and characterization of this compound, using the methodologies outlined herein, are the first steps toward unlocking its full potential in the synthesis of novel bioactive molecules.
References
- ChemBK. (2024). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Pharmaffiliates. (n.d.). CAS No : 90213-66-4 | Product Name : 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
- Google Patents. (2007). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
Taylor & Francis Online. (2020). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
ACS Publications. (2025). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Retrieved from [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 4. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | Others 15 | 1192711-71-9 | Invivochem [invivochem.com]
- 6. chembk.com [chembk.com]
- 7. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
The Strategic Core: A Structural and Synthetic Analysis of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry
The 7-deazapurine core, scientifically known as the 7H-pyrrolo[2,3-d]pyrimidine scaffold, represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies. Its structural resemblance to adenine, a fundamental component of ATP, allows it to function as a competitive inhibitor for the ATP-binding sites of a multitude of kinases.[1] This has led to the successful development of several blockbuster drugs. This guide focuses on a specific, yet highly significant derivative: 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. The dichloro substitution at the 2 and 4 positions of the pyrimidine ring provides two reactive sites for subsequent chemical modifications, making it a versatile intermediate for the synthesis of diverse compound libraries. The introduction of a methyl group at the 6-position of the pyrrole ring is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity towards specific kinase targets. This document provides a comprehensive analysis of the structure, synthesis, and potential applications of this key intermediate, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics.
Structural Elucidation: A Spectroscopic and Crystallographic Perspective
Core Molecular Structure
The foundational structure is a bicyclic heteroaromatic system composed of a pyrimidine ring fused to a pyrrole ring. The key structural features are:
-
Planarity: The fused ring system is largely planar, a common characteristic of aromatic compounds.
-
Substituent Positions: The two chlorine atoms are located at positions 2 and 4 of the pyrimidine ring, while the methyl group is at position 6 of the pyrrole ring. The pyrrole nitrogen is at position 7.
-
Tautomerism: The 7H-pyrrolo[2,3-d]pyrimidine system can exist in different tautomeric forms, with the hydrogen atom on the pyrrole nitrogen. The 7H tautomer is generally the most stable and prevalent form.
Caption: Chemical structure of 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Predicted Spectroscopic Data
Based on the analysis of related compounds, the following spectroscopic characteristics for 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine can be predicted:
| Spectroscopic Technique | Predicted Key Features | Rationale |
| ¹H NMR | Singlet around 2.3-2.5 ppm (3H, -CH₃); Singlet around 6.5-7.0 ppm (1H, H-5); Broad singlet for N-H proton (variable, depending on solvent and concentration) | The methyl protons will appear as a singlet. The C5-proton of the pyrrole ring will also be a singlet. The N-H proton signal is often broad and its chemical shift is highly dependent on the solvent and concentration.[2] |
| ¹³C NMR | Signal for the methyl carbon around 15-20 ppm; Signals for the aromatic carbons in the range of 100-160 ppm. | The chemical shifts of the ring carbons will be influenced by the electron-withdrawing chlorine atoms and the electron-donating methyl group.[2] |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). | The presence of two chlorine atoms will result in a distinct isotopic cluster, which is a powerful diagnostic tool for confirming the presence of these halogens.[2] |
| Infrared (IR) Spectroscopy | N-H stretching vibration around 3100-3300 cm⁻¹; C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region; C-Cl stretching vibrations in the 600-800 cm⁻¹ region. | These characteristic absorption bands will confirm the presence of the key functional groups in the molecule. |
Synthetic Strategy: A Proposed Pathway to a Key Intermediate
The synthesis of 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is most logically achieved through the chlorination of its corresponding dihydroxy precursor, 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. A plausible synthetic route is outlined below.
Caption: Proposed synthetic pathway for 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Step 1: Synthesis of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
This precursor can be synthesized via a condensation reaction between a 6-methyl-4-aminouracil derivative and chloroacetaldehyde, analogous to the synthesis of the unsubstituted pyrrolo[2,3-d]pyrimidine-2,4-diol.[4]
Protocol:
-
To a stirred suspension of 6-methyl-4-aminouracil in water, add sodium acetate.
-
Heat the mixture to 60-80 °C.
-
Slowly add an aqueous solution of chloroacetaldehyde.
-
Maintain the reaction at the elevated temperature for several hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
The precipitated product, 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, is collected by filtration, washed with water, and dried under vacuum.
Step 2: Chlorination of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
The conversion of the diol to the dichloro derivative is a standard transformation in pyrimidine chemistry, typically achieved using phosphorus oxychloride (POCl₃).[5]
Protocol:
-
Carefully add 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for several hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Monitor the reaction to completion by TLC.
-
After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
The precipitated product, 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, is collected by filtration, washed thoroughly with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Chemical Reactivity and Applications in Drug Discovery
The dichloro functionality of 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is the key to its utility as a synthetic intermediate. The chlorine atoms at the C2 and C4 positions exhibit differential reactivity, allowing for sequential and regioselective nucleophilic aromatic substitution reactions. This differential reactivity is the cornerstone of building molecular diversity from this common scaffold.
Regioselective Nucleophilic Aromatic Substitution
Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. This allows for the selective introduction of a nucleophile at C4, followed by a different nucleophile at C2. This stepwise functionalization is a powerful tool for creating a wide array of substituted pyrrolo[2,3-d]pyrimidines.
Caption: Regioselective substitution reactions of 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Role as a Kinase Inhibitor Scaffold
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif in kinase inhibitors.[6] The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. The substituents at the 2, 4, and 6 positions project into different pockets of the ATP-binding site, and their nature determines the potency and selectivity of the inhibitor.
The 6-methyl group in 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is expected to project into a hydrophobic pocket in the kinase active site. This can enhance binding affinity through favorable van der Waals interactions and can also play a role in determining selectivity for certain kinases over others.
Conclusion: A Versatile Building Block for Future Therapeutics
2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a strategically important building block for the synthesis of novel kinase inhibitors and other potential therapeutic agents. Its straightforward, albeit not yet explicitly documented, synthesis and the differential reactivity of its two chlorine atoms provide a versatile platform for the creation of diverse chemical libraries. The presence of the 6-methyl group offers a handle for fine-tuning the pharmacological properties of the final compounds. As the quest for more selective and potent kinase inhibitors continues, the intelligent design and synthesis of molecules derived from this and related scaffolds will undoubtedly play a pivotal role in the future of targeted cancer therapy and the treatment of other diseases driven by aberrant kinase activity.
References
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
- US9035074B2 - Pyrrolo[2,3-d]pyrimidine derivatives.
- Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
- Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine.
- Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations.
- Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PMC - NIH.
- CN111533746A - Synthesis method of tofacitinib citrate.
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mut
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI.
- PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH.
- Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors.
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. NIH.
- 7H-Pyrrolo[2,3-d]pyrimidine(271-70-5) 1H NMR spectrum. ChemicalBook.
- CAS 335654-06-3: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Cymit Química S.L..
- 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682. PubChem.
- 335654-06-3|2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. BLDpharm.
- Buy 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (EVT-252903). EvitaChem.
- Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. PubMed.
- Discovery of Potent and Selective Pyrrolo[2,3- d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. PubMed.
- Four novel tricyclic pyrrolo[2,3-d]pyrimidine analogues of O 6...
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN111533746A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine and its Derivatives
Executive Summary: This technical guide provides an in-depth analysis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, a critical heterocyclic intermediate in modern medicinal and agricultural chemistry. While the specific inquiry focused on the 6-methyl substituted variant, the available body of scientific literature and commercial data centers overwhelmingly on the parent compound. Therefore, this document establishes a comprehensive foundation by detailing the molecular properties, synthesis, reactivity, and applications of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. This core knowledge is essential for professionals engaged in the development of targeted therapeutics, as this scaffold is a cornerstone in the synthesis of numerous kinase inhibitors and other bioactive molecules. We will first address the theoretical properties of the requested 6-methyl derivative before delving into the extensive data available for the foundational parent compound.
Part 1: Core Molecular Properties
The specific molecule of inquiry, 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine , is a derivative of the well-documented parent compound. Based on the structure of the parent, we can determine the molecular formula and weight of the 6-methyl variant.
-
Molecular Formula: C₇H₅Cl₂N₃
-
Molecular Weight: Approximately 202.04 g/mol
The remainder of this guide will focus on the parent compound, 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine , for which extensive experimental data is available.
Quantitative Data Summary
The physicochemical properties of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine are summarized below, providing a baseline for its handling, characterization, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 90213-66-4 | [1][2][3] |
| Molecular Formula | C₆H₃Cl₂N₃ | [1][2][4] |
| Molecular Weight | 188.01 g/mol | [1][2][5] |
| Exact Mass | 186.9704025 Da | [1] |
| Appearance | Off-white to light yellow solid | [6][7] |
| Melting Point | 247-250°C | [2][8] |
| Boiling Point | 312.0 ± 52.0 °C (Predicted) | [2][8] |
| Solubility | Soluble in DMSO, ethyl acetate, and methanol. Slightly soluble in water. | [2][8] |
| Purity | ≥95% (Typically >98% by HPLC) | [3][6] |
Part 2: Molecular Structure and Physicochemical Characteristics
The unique bicyclic structure of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, often referred to as a deazapurine, is the foundation of its chemical utility. The fusion of an electron-rich pyrrole ring with an electron-deficient dichloropyrimidine ring creates a scaffold with distinct reactive sites, making it a versatile building block in synthetic chemistry.
Chemical Structure
Caption: 2D Structure of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Stability and Storage
The compound is stable under recommended storage conditions.[3] For long-term integrity, it should be stored at refrigerated temperatures (0-8°C), sealed in a dry environment, and protected from light.[6][7] It is incompatible with strong oxidizing agents.[3]
Part 3: Synthesis and Chemical Reactivity
The utility of this compound stems from its straightforward synthesis and the differential reactivity of its two chlorine atoms, which allows for sequential and site-selective functionalization.
General Synthesis Protocol
A common and scalable method involves the chlorination of the corresponding diol precursor, 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, using a strong chlorinating agent like phosphoryl chloride (POCl₃).[2][5]
Workflow:
-
Reaction Setup: 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol is suspended in a high-boiling solvent such as toluene.
-
Chlorination: Phosphoryl chloride (POCl₃) is added slowly. An organic base, like N,N-diisopropylethylamine (DIPEA), is often introduced dropwise to manage the exothermic reaction and neutralize the HCl byproduct.[2]
-
Heating: The mixture is heated (e.g., to 106°C) for several hours to drive the reaction to completion.[2]
-
Workup: After cooling, the reaction mixture is cautiously quenched with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product can be purified further by recrystallization or column chromatography to yield the target compound.[2]
Caption: General synthesis workflow for 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)
The primary value of this scaffold lies in the high reactivity of the C4 and C2 chlorine atoms toward nucleophilic displacement. The chlorine at the C4 position is generally more reactive than the one at C2, allowing for selective and sequential substitution reactions. This differential reactivity is crucial for building molecular complexity in a controlled manner.[9][10]
This stepwise functionalization is the cornerstone of its use in synthesizing complex drug molecules, where different amine, alcohol, or thiol functionalities can be introduced at specific positions.[9]
Part 4: Applications in Research and Drug Development
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile building block, primarily recognized for its role as a key intermediate in the synthesis of targeted therapies.[6][11]
Kinase Inhibitor Synthesis
The pyrrolo[2,3-d]pyrimidine core mimics the purine structure of ATP, making it an ideal scaffold for designing competitive kinase inhibitors. Its derivatives have been instrumental in the development of treatments for cancer and autoimmune diseases.
-
Tofacitinib (Xeljanz®): This compound is a critical starting material for the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis.[2][12][13] The synthesis involves the sequential substitution of the chlorine atoms.
-
LRRK2 Inhibitors: It serves as a precursor for potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitors, which are being investigated as potential treatments for Parkinson's disease.[9]
-
STAT6 Inhibitors: The scaffold has been optimized to produce inhibitors of STAT6, a key transcription factor in the immune response, with potential applications in treating asthma and other allergic conditions.[14]
Other Applications
Beyond kinase inhibitors, this compound is utilized in:
-
Antiviral and Anticancer Agents: It serves as a key intermediate in the synthesis of various pharmaceutical agents targeting viral replication and cancer cell proliferation.[6]
-
Agrochemicals: It is used in the formulation of herbicides and fungicides, contributing to crop protection.[6]
-
Biochemical Research: Its structure is leveraged to study enzyme inhibition and receptor interactions, aiding in the discovery of new therapeutic targets.[6]
Part 5: Safety and Handling
Proper handling of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is essential due to its potential hazards.
-
GHS Hazard Statements: The compound is classified with several hazards. It may be harmful or toxic if swallowed (H301/H302), and it can cause skin and serious eye irritation (H315/H319).[1][2]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[3]
-
First Aid Measures: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If ingested or if symptoms persist, seek immediate medical attention.[3]
-
Fire Safety: While not highly flammable, its decomposition during a fire can produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[3]
References
-
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871. PubChem. [Link]
- Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. [Link]
-
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Omsynth Lifesciences. [Link]
-
Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. [Link]
-
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Pharmaffiliates. [Link]
-
Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. [Link]
-
2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. PubChem. [Link]
-
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. National Library of Medicine. [Link]
-
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. ChemBK. [Link]
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]
-
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine. PubChem. [Link]
Sources
- 1. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. omsynth.com [omsynth.com]
- 5. echemi.com [echemi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chembk.com [chembk.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. srinichem.com [srinichem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. clearsynth.com [clearsynth.com]
- 13. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 14. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. As a key scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, thorough structural elucidation of its derivatives is paramount.[1][2][3][4][5] While direct experimental data for this specific substituted analogue is not prevalent in the surveyed literature, this guide will leverage established principles of spectroscopy and data from closely related structures to provide a robust predictive analysis. This document is intended for researchers and scientists engaged in the synthesis and characterization of novel pyrrolo[2,3-d]pyrimidine derivatives.
Introduction to the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in drug discovery. Its structural similarity to endogenous purines allows for interaction with a wide range of biological targets, including protein kinases.[2][3] The strategic placement of substituents on this core is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The title compound, 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, introduces a methyl group at the C6 position, which is anticipated to modulate its biological activity and provide a valuable probe for structure-activity relationship (SAR) studies. Accurate and unambiguous structural confirmation through spectroscopic methods is the critical first step in the evaluation of any new chemical entity.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. These predictions are based on the analysis of published data for structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, with key signals corresponding to the methyl group, the C5 proton, and the N7-H proton of the pyrrole ring.
Table 1: Predicted ¹H NMR Data for 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Data |
| ~12.0 - 12.5 | br s | 1H | N7-H | The pyrrolic NH proton in related 7H-pyrrolo[2,3-d]pyrimidines typically appears as a broad singlet in the downfield region of the spectrum.[2] |
| ~6.5 - 7.0 | s | 1H | C5-H | The lone proton on the pyrrole ring is expected to be a singlet. Its chemical shift will be influenced by the adjacent methyl group. |
| ~2.3 - 2.5 | s | 3H | C6-CH₃ | The methyl group protons will appear as a sharp singlet. |
Causality behind Experimental Choices in NMR: The choice of a deuterated solvent like DMSO-d₆ is crucial for observing the exchangeable N7-H proton. In a non-polar solvent like CDCl₃, this peak may be broader or not observed at all. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to ensure good signal resolution.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a carbon fingerprint of the molecule, confirming the presence of all carbon atoms in their expected electronic environments.
Table 2: Predicted ¹³C NMR Data for 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Data |
| ~155 - 160 | C4 | The carbon bearing a chlorine atom in the pyrimidine ring is expected to be significantly downfield. |
| ~150 - 155 | C2 | Similar to C4, this carbon is attached to a chlorine and is part of the electron-deficient pyrimidine ring. |
| ~148 - 152 | C7a | The bridgehead carbon of the fused ring system. |
| ~125 - 130 | C6 | The methyl-substituted carbon on the pyrrole ring. |
| ~115 - 120 | C4a | The other bridgehead carbon. |
| ~100 - 105 | C5 | The protonated carbon of the pyrrole ring. |
| ~15 - 20 | C6-CH₃ | The methyl carbon will appear in the aliphatic region of the spectrum. |
Self-Validating Protocol for NMR: To confirm the assignments, a Heteronuclear Single Quantum Coherence (HSQC) experiment should be performed. This 2D NMR technique correlates the proton signals with their directly attached carbon atoms, providing unambiguous confirmation of the C5-H and C6-CH₃ correlations.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Data for 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Data |
| ~3100 - 3300 | Medium, Broad | N-H Stretch | This broad absorption is characteristic of the N-H bond in the pyrrole ring.[3] |
| ~1550 - 1620 | Strong | C=N and C=C Stretches | Aromatic ring stretching vibrations from the pyrimidine and pyrrole rings will appear in this region. |
| ~1000 - 1200 | Strong | C-Cl Stretch | The carbon-chlorine bonds will give rise to strong absorptions in the fingerprint region. |
Experimental Workflow for IR Spectroscopy:
Caption: Workflow for IR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.
-
Expected Molecular Ion (M⁺): The nominal mass of C₇H₅Cl₂N₃ is 201 g/mol . Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. The [M]⁺ peak will appear at m/z 201, the [M+2]⁺ peak at m/z 203 (approximately 65% of the intensity of the M⁺ peak), and the [M+4]⁺ peak at m/z 205 (approximately 10% of the intensity of the M⁺ peak).
-
High-Resolution Mass Spectrometry (HRMS): An exact mass measurement would provide the elemental composition, confirming the molecular formula. The calculated exact mass for C₇H₅Cl₂N₃ is 200.9888.
-
Fragmentation: Common fragmentation pathways for pyrrolo[2,3-d]pyrimidines involve the loss of chlorine atoms and fragmentation of the pyrimidine ring.
Logical Relationship of Spectroscopic Data:
Caption: Interrelation of spectroscopic techniques for structural elucidation.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently interpret the experimental data they acquire for this novel compound. The combination of ¹H and ¹³C NMR, IR, and MS provides a multi-faceted and self-validating approach to structural confirmation, which is an indispensable component of modern chemical research and drug development.
References
- Jadhav, S. B., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(6), 027-038. [Link: https://japsonline.com/admin/php/uploads/3239_pdf.pdf]
- Larsen, S. D., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7466–7488. [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00407]
- Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5195. [Link: https://www.mdpi.com/1420-3049/28/13/5195]
- Larsen, S. D., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00407]
- Abdel-Gawad, H., et al. (2008). Molecular modeling study and synthesis of novel pyrrolo[2,3-d]pyrimidines and pyrrolotriazolopyrimidines of expected antitumor and radioprotective activities. Bioorganic & Medicinal Chemistry, 16(13), 6336-6347. [Link: https://pubmed.ncbi.nlm.nih.gov/18486524/]
- Al-Suwaidan, I. A., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. Molecules, 27(9), 2917. [Link: https://www.mdpi.com/1420-3049/27/9/2917]
- Abdel-Gawad, H., et al. (2008). Molecular modeling study and synthesis of novel pyrrolo[2,3-d]pyrimidines and pyrrolotriazolopyrimidines of expected antitumor and radioprotective activities. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/18486524/]
Sources
- 1. japsonline.com [japsonline.com]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular modeling study and synthesis of novel pyrrolo[2,3-d]pyrimidines and pyrrolotriazolopyrimidines of expected antitumor and radioprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in organic solvents
An In-depth Technical Guide to the Solubility Profile of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction
2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a substituted heterocyclic compound belonging to the pyrrolopyrimidine class. This family of molecules is of significant interest in medicinal chemistry and drug discovery, serving as a core scaffold for various therapeutic agents, including kinase inhibitors used in oncology.[1][2] The physicochemical properties of such compounds, particularly their solubility, are critical determinants of their utility. Solubility impacts every stage of the drug development pipeline, from synthetic workup and purification to formulation and bioavailability.
This technical guide provides a comprehensive overview of the anticipated solubility profile of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. Due to a lack of specific published quantitative data for this 6-methyl derivative, this document establishes a predictive framework based on the known properties of the parent compound, 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, and fundamental principles of physical organic chemistry. Furthermore, a rigorous, self-validating experimental protocol for the precise determination of its thermodynamic solubility is detailed for researchers and drug development professionals.
Part 1: Physicochemical Characterization and Structural Analysis
The solubility of a molecule is intrinsically linked to its structure. The parent compound, 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, provides a strong baseline for predicting the behavior of its 6-methyl analog.
The core structure is a bicyclic heteroaromatic system containing a pyrrole ring fused to a pyrimidine ring. Key features influencing solubility include:
-
Nitrogen Atoms: The three nitrogen atoms in the ring system can act as hydrogen bond acceptors.
-
Pyrrole N-H Group: The proton on the pyrrole nitrogen can act as a hydrogen bond donor.
-
Dichloro Substituents: The two chlorine atoms are electron-withdrawing, increasing the molecule's polarity and potential for dipole-dipole interactions.
-
6-Methyl Group: The addition of a methyl group at the 6-position is expected to slightly increase the molecule's lipophilicity (hydrophobicity) and molecular weight, which may subtly decrease its solubility in polar solvents compared to the parent compound.
Below is a summary of the known and predicted physicochemical properties.
| Property | Value (for parent compound 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine) | Predicted Impact of 6-Methyl Group | Reference |
| Molecular Formula | C₆H₃Cl₂N₃ | C₇H₅Cl₂N₃ | [3][4] |
| Molecular Weight | 188.01 g/mol | 202.04 g/mol | [3][4] |
| Melting Point | 247-250°C | Likely similar, may be slightly altered | [3][5] |
| Predicted pKa | 9.18 ± 0.20 | Negligible change expected | [3] |
| Appearance | Off-White to Yellow Solid | Similar solid appearance expected | [3] |
Part 2: Theoretical Principles Governing Solubility
The dissolution of a crystalline solid in a solvent is a thermodynamic process governed by the balance between the energy required to break the crystal lattice forces (solute-solute interactions) and the energy released upon the formation of new solvent-solute interactions.
The fundamental principle of "like dissolves like" is a useful heuristic. Solvents that can replicate the types of intermolecular forces present in the solute's crystal lattice are most effective at dissolving it.
Caption: Key solvent-solute interaction types.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the pyrrolopyrimidine core.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can act as hydrogen bond acceptors. They are particularly effective at dissolving polar molecules that may have strong crystal lattice energies. High solubility is generally expected in these solvents.[3][5][6]
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. They are not expected to be effective solvents for this polar, crystalline compound.
Part 3: Predicted Qualitative Solubility Profile
Based on the structural analysis and data from the parent compound, the following qualitative solubility profile is predicted. This serves as a starting point for solvent selection in experimental work.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Strong dipole and H-bond acceptor, known to be a good solvent for this class of compounds.[3][5][6] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar properties to DMSO, often used as a solvent for related syntheses. |
| Methanol | Polar Protic | Soluble | Capable of H-bonding with the solute.[3][5] |
| Ethanol | Polar Protic | Soluble | Slightly less polar than methanol, but still an effective solvent. |
| Ethyl Acetate | Intermediate Polarity | Soluble | Acts as an H-bond acceptor and has moderate polarity.[3][5] |
| Acetone | Polar Aprotic | Slightly Soluble | H-bond acceptor but less polar than other aprotic solvents. |
| Dichloromethane (DCM) | Intermediate Polarity | Slightly Soluble | Often used in synthesis of related compounds, suggesting some solubility.[7] |
| Toluene | Nonpolar | Insoluble | Lacks the polarity and H-bonding capability to overcome the solute's crystal lattice energy. |
| Hexane | Nonpolar | Insoluble | Highly nonpolar, ineffective solvent. |
| Water | Polar Protic | Slightly Soluble | Despite being polar, the overall molecule is large and has significant nonpolar character.[3][5] |
Part 4: Gold-Standard Protocol for Experimental Solubility Determination
To move beyond prediction, quantitative measurement is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8] The following protocol is designed to be a self-validating system, ensuring the generation of trustworthy and accurate data.
Objective: To determine the equilibrium solubility of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in a panel of organic solvents at a controlled temperature (e.g., 25°C).
Caption: Isothermal shake-flask solubility workflow.
Step-by-Step Methodology
-
Preparation of Solutions:
-
For each selected solvent, add an excess amount of the solid test compound (e.g., 5-10 mg) to a 2 mL glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a precise volume of the solvent (e.g., 1 mL).
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or rotator set to 25°C (or the desired temperature).
-
Agitate the slurries for a minimum of 24 hours.
-
Trustworthiness Check: To confirm that equilibrium has been reached, a time-point analysis is recommended. Analyze samples at 24 hours and 48 hours. If the measured concentrations are statistically identical, equilibrium can be considered achieved.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the solid to settle briefly.
-
Carefully draw the supernatant using a syringe.
-
Filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step must be performed quickly to avoid temperature fluctuations that could cause precipitation. Centrifugation is an alternative method.
-
-
Quantification via HPLC-UV:
-
Calibration: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at known concentrations (e.g., from 1 µg/mL to 200 µg/mL). Inject these standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent used for the standards to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Record the peak area corresponding to the compound.
-
-
Calculation and Reporting:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Report the final solubility in mg/mL or mmol/L at the specified temperature.
-
Authoritative Grounding: It is best practice to analyze the remaining solid post-experiment using a technique like X-ray Powder Diffraction (XRPD) to ensure the material has not undergone a polymorphic or solvate transformation, which would invalidate the result for the original solid form.
-
Conclusion
References
-
ChemBK. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
-
ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]
-
Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
PubChem. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
- Google Patents. Method for determining solubility of a chemical compound.
-
SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]
-
StuDocu. Solubility of Organic Compounds. [Link]
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
-
MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
ResearchGate. (PDF) Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]
-
PubMed Central. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
-
AJOL. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H.. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 4. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | Others 15 | 1192711-71-9 | Invivochem [invivochem.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmatutor.org [pharmatutor.org]
The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold for Kinase Inhibition — A Technical Guide for Drug Discovery
Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold
In the landscape of modern drug discovery, particularly in oncology and immunology, the pursuit of selective and potent kinase inhibitors remains a paramount objective. The pyrrolo[2,3-d]pyrimidine nucleus has emerged as a "privileged scaffold" of significant interest. Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), makes it an ideal starting point for the design of ATP-competitive kinase inhibitors.[1][2][3] This guide delves into the mechanism of action of therapeutics derived from this core, with a particular focus on how the versatile intermediate, 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, serves as a foundational building block for developing a new generation of targeted therapies.
The pyrrolo[2,3-d]pyrimidine framework is a deaza-isostere of adenine, meaning a nitrogen atom in the purine ring is replaced by a carbon atom.[2][3] This subtle yet critical modification provides a vector for chemical diversification while maintaining the essential pharmacophoric features required for interaction with the ATP-binding pocket of various protein kinases. The dichlorinated nature of intermediates like 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine offers synthetic handles at the C2 and C4 positions, allowing for the systematic exploration of structure-activity relationships (SAR) to achieve desired potency and selectivity against specific kinase targets.
This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanism of action of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, methodologies for their evaluation, and insights into the rationale behind their design.
Core Mechanism of Action: ATP-Competitive Kinase Inhibition
The predominant mechanism of action for bioactive molecules derived from the pyrrolo[2,3-d]pyrimidine scaffold is competitive inhibition at the ATP-binding site of protein kinases.[1][3] Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on a substrate protein. This phosphorylation event is a critical "on/off" switch in a multitude of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.
The pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP, enabling it to dock into the hydrophobic pocket of the kinase's active site.[2][3] The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the "hinge region" of the kinase, an interaction that anchors ATP and ATP-competitive inhibitors alike. By occupying this site, the inhibitor prevents ATP from binding, thereby blocking the phosphotransfer reaction and abrogating the downstream signaling cascade.
The substituents introduced at the C2, C4, and N7 positions of the pyrrolo[2,3-d]pyrimidine ring are critical for determining the inhibitor's potency and selectivity. These groups extend into adjacent regions of the ATP-binding site, allowing for interactions with specific amino acid residues that differ between kinases. This is the basis for designing inhibitors that can discriminate between highly homologous kinase family members, a key challenge in developing safe and effective targeted therapies.
}
ATP-Competitive Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives.
Key Kinase Targets and Therapeutic Applications
Derivatives of the 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed to target a range of protein kinases implicated in various diseases.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase (RTK) that plays a central role in angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to secure a supply of oxygen and nutrients for their growth and metastasis.
-
Mechanism: N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been synthesized as potent VEGFR-2 inhibitors.[4][5] These compounds occupy the ATP binding site of the VEGFR-2 kinase domain, blocking its autophosphorylation and the subsequent downstream signaling events that lead to endothelial cell proliferation and migration. The 2,4-dichlorophenylmethyl group at the C6 position often plays a role in occupying a hydrophobic pocket within the active site.[4]
-
Therapeutic Potential: Anti-angiogenic and anti-tumor agents for the treatment of solid tumors.[5]
Epidermal Growth Factor Receptor (EGFR)
EGFR is another RTK that is frequently mutated or overexpressed in various cancers, particularly non-small cell lung cancer (NSCLC). These alterations lead to constitutive activation of the kinase and uncontrolled cell growth.
-
Mechanism: Pyrrolo[2,3-d]pyrimidine derivatives have been designed to inhibit both wild-type and mutant forms of EGFR, including the T790M resistance mutation.[6] The core scaffold binds to the hinge region, while specific substitutions are tailored to interact with the mutated gatekeeper residue (T790M), conferring selectivity over the wild-type enzyme.[6] This approach is exemplified in the design of third-generation EGFR inhibitors.
-
Therapeutic Potential: Treatment of NSCLC in patients who have developed resistance to earlier generations of EGFR inhibitors.[7]
Leucine-Rich Repeat Kinase 2 (LRRK2)
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease (PD).
-
Mechanism: Chiral 2,4-substituted pyrrolo[2,3-d]pyrimidines have been identified as potent and selective LRRK2 inhibitors.[8] Docking studies suggest that the pyrrolo[2,3-d]pyrimidine scaffold forms two hydrogen bonds with the hinge region of the LRRK2 ATP binding site.[8] Inhibition of LRRK2's kinase activity is a promising therapeutic strategy to slow the progression of PD.
-
Therapeutic Potential: Disease-modifying treatment for Parkinson's disease.
Signal Transducer and Activator of Transcription 6 (STAT6)
STAT6 is a key transcription factor in the interleukin-4 (IL-4) signaling pathway, which is central to the T helper 2 (Th2) cell immune response.[9] Aberrant STAT6 activity is implicated in allergic and inflammatory conditions like asthma.
-
Mechanism: Certain 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent STAT6 inhibitors, preventing its phosphorylation, dimerization, and translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[9]
-
Therapeutic Potential: Treatment of asthma and other atopic diseases.[9]
Experimental Validation of Mechanism of Action: A Methodological Overview
Validating the mechanism of action of a novel pyrrolo[2,3-d]pyrimidine derivative involves a multi-tiered approach, from initial biochemical assays to cell-based functional studies and in vivo models.
Workflow for Characterizing a Novel Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitor
}
Workflow for Kinase Inhibitor Characterization.
Protocol 1: In Vitro Kinase Inhibition Assay (Time-Resolved FRET)
This protocol outlines a typical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the IC50 value of a compound against a target kinase.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu)-labeled anti-phospho-specific antibody binds to the phosphorylated substrate, bringing it into close proximity with a streptavidin-allophycocyanin (SA-APC) conjugate bound to the biotin tag. Excitation of the Eu donor results in energy transfer to the APC acceptor, generating a FRET signal that is proportional to the extent of substrate phosphorylation.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the test compound (e.g., a novel pyrrolo[2,3-d]pyrimidine derivative) in DMSO to create a concentration gradient (e.g., 10 mM to 1 nM).
-
Assay Plate Preparation: In a low-volume 384-well plate, add 2 µL of the diluted compound solutions. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution containing the target kinase and the biotinylated peptide substrate in kinase reaction buffer.
-
Add 4 µL of the kinase/substrate solution to each well.
-
Prepare an ATP solution in the kinase reaction buffer.
-
Initiate the reaction by adding 4 µL of the ATP solution (final concentration typically at or near the Km for ATP).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
-
Detection:
-
Prepare a detection solution containing the Eu-labeled anti-phospho-antibody and SA-APC in detection buffer.
-
Add 10 µL of the detection solution to each well to stop the kinase reaction.
-
-
Final Incubation: Incubate the plate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC acceptor) and 615 nm (Eu donor).
-
Data Analysis: Calculate the ratio of the acceptor to donor signals. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol determines if the inhibitor can access and inhibit its target kinase within a cellular context.
Principle: Treat cells that express the target kinase with the inhibitor and then stimulate a signaling pathway that activates the kinase. The phosphorylation status of the kinase (autophosphorylation) or its direct downstream substrate is then assessed by Western blot.
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., H1975 NSCLC cells for an EGFR T790M inhibitor) in a 6-well plate and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours in a serum-free medium.
-
Inhibitor Treatment: Treat the cells with increasing concentrations of the test compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for a short period (e.g., 10-15 minutes) to induce kinase activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR).
-
Wash the membrane and probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Re-probe the blot with an antibody against the total protein of the target kinase to confirm equal loading. Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.
Quantitative Data Summary
The following table summarizes representative inhibitory activities for various pyrrolo[2,3-d]pyrimidine derivatives against their respective kinase targets, illustrating the potency that can be achieved from this scaffold.
| Compound Class/Example | Target Kinase | Assay Type | IC50 / Activity | Reference |
| N4-(2-chloro, 4-bromo anilino)-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 8) | VEGFR-2 | Enzyme Assay | 100-fold more potent than semaxanib (standard) | [5] |
| Pyrrolo[2,3-d]pyrimidine derivative (Compound 12i) | EGFR (T790M) | Kinase Assay | 0.21 nM | [6] |
| Pyrrolo[2,3-d]pyrimidine derivative (L-18) | EGFR (T790M/L858R) | Cell Proliferation (H1975 cells) | 0.65 ± 0.06 µM | [7] |
| Chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine (Lead analog 6) | LRRK2 | Enzyme Assay | Potent inhibition (specific value not stated) | [8] |
| AS1810722 (Compound 24) | STAT6 | Enzyme Assay | Potent inhibition (specific value not stated) | [9] |
Conclusion and Future Directions
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, exemplified by its versatile dichlorinated intermediates like 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, represents a cornerstone in the rational design of ATP-competitive kinase inhibitors. Its inherent ability to mimic adenine allows for high-affinity binding to the kinase hinge region, while the synthetic tractability of the core enables fine-tuning of substitutions to achieve remarkable potency and selectivity. The successful development of derivatives targeting a diverse range of kinases, from RTKs in oncology to enzymes implicated in neurodegenerative and inflammatory diseases, underscores the broad therapeutic potential of this chemical class.
Future research will undoubtedly continue to leverage this privileged scaffold. The focus will likely be on developing inhibitors with novel selectivity profiles to overcome drug resistance, targeting allosteric sites to achieve greater specificity, and developing covalent inhibitors for durable target engagement. As our understanding of the human kinome and its role in disease deepens, the pyrrolo[2,3-d]pyrimidine core will remain an invaluable tool in the arsenal of medicinal chemists and drug discovery scientists.
References
-
Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(19), 2059-2085. [Link]
-
Gangjee, A., et al. (2010). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Bioorganic & Medicinal Chemistry, 18(10), 3575-3587. [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. PubMed. [Link]
-
Patel, H., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691. [Link]
-
Gangjee, A., et al. (2010). Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents. Bioorganic & Medicinal Chemistry, 18(10), 3575-3587. [Link]
-
Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
-
Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
-
Li, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(5), e2300736. [Link]
-
Singh, S., et al. (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal of Pharmaceutical Research and Reports, 3(1), 1-10. [Link]
-
An, F., et al. (2025). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(19), 5564-5567. [Link]
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core for Targeting Key Biological Pathways
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine bases allows it to interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases. This guide provides a comprehensive overview of the key biological targets of 7H-pyrrolo[2,3-d]pyrimidine derivatives, delving into their mechanisms of action, the rationale for their inhibition, and the experimental methodologies used to validate their therapeutic potential.
The Rise of a Versatile Kinase Inhibitor Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine scaffold's success lies in its inherent drug-like properties and its synthetic tractability. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking the hydrogen bonding pattern of adenine with the kinase hinge region. The pyrrole ring offers opportunities for substitution at the C5 and N7 positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of numerous derivatives targeting a diverse range of kinases implicated in cancer, inflammatory disorders, and infectious diseases.[1][2][3][4]
Key Biological Targets and Therapeutic Applications
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine core is evident in the breadth of its biological targets. This section will explore some of the most significant kinase families and other enzymes that are effectively modulated by derivatives of this scaffold.
Tyrosine Kinases: Powerhouses of Cellular Signaling
Tyrosine kinases are critical regulators of cell growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Several 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of EGFR and HER2, key drivers in many epithelial cancers. These inhibitors typically function as ATP-competitive agents, occupying the kinase's active site and preventing the phosphorylation of downstream substrates. One study reported a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' with significant inhibitory activity against EGFR and Her2, with IC50 values in the nanomolar range.[5][6][7] Mechanistically, these compounds were shown to induce cell cycle arrest and apoptosis in cancer cell lines.[5][6][7]
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, and is primarily driven by the VEGFR2 signaling pathway. 7H-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of VEGFR2, positioning them as anti-angiogenic agents. The aforementioned halogenated derivatives also showed significant activity against VEGFR2, highlighting their potential as multi-targeted kinase inhibitors.[5][6][7]
FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. Its overexpression is associated with metastatic cancers. A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives incorporating a dimethylphosphine oxide moiety have been designed as potent FAK inhibitors, with IC50 values in the low nanomolar range.[8] These compounds were shown to induce apoptosis and suppress the migration of cancer cells.[8]
BTK and Itk are key components of B-cell and T-cell receptor signaling, respectively, making them attractive targets for autoimmune diseases and hematological malignancies. Researchers have developed selective covalent irreversible inhibitors of Itk based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold.[9] These inhibitors form a covalent bond with a cysteine residue in the active site, leading to prolonged and potent inhibition. This approach has also been explored for developing BTK inhibitors for conditions like rheumatoid arthritis.[10]
Serine/Threonine Kinases: Orchestrators of Cellular Processes
This class of kinases is involved in a vast array of cellular functions, and their aberrant activity is implicated in numerous diseases.
CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Certain 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of CDK2, often as part of a multi-targeted kinase inhibitor profile.[5][6][7]
PAK4 is a key regulator of cytoskeletal dynamics, cell motility, and survival, and is overexpressed in a variety of cancers.[11] ATP-competitive inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have shown potent enzymatic and cellular activity against PAK4, leading to cell cycle arrest at the G0/G1 phase and apoptosis.[12] Molecular dynamics simulations have provided insights into the binding modes of these inhibitors within the PAK4 active site.[11]
HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition can enhance anti-tumor immunity. A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent HPK1 inhibitors, demonstrating enhancement of IL-2 secretion in T-cells, a key marker of T-cell activation.[13]
CK1δ is implicated in the regulation of circadian rhythms, cell cycle progression, and Wnt signaling. Its overexpression has been linked to certain cancers. Notably, a 7H-pyrrolo-[2,3-d]pyrimidine derivative was identified as a potent and selective inhibitor of CK1δ, demonstrating profound anti-proliferative and pro-apoptotic effects in bladder and ovarian cancer cells.[14]
Other Important Targets
The therapeutic reach of 7H-pyrrolo[2,3-d]pyrimidine derivatives extends beyond protein kinases.
STAT6 is a key transcription factor in the IL-4 signaling pathway, which plays a critical role in allergic and inflammatory responses.[15][16] A 7H-pyrrolo[2,3-d]pyrimidine derivative, AS1810722, was identified as a potent and orally active STAT6 inhibitor.[15][16] This compound was shown to inhibit Th2 cell differentiation and eosinophil infiltration in a mouse model of asthma.[15][16]
The emergence of drug-resistant malaria necessitates the discovery of novel therapeutic targets. PfCDPK1 and PfCDPK4 are essential for the life cycle of the malaria parasite. 7H-pyrrolo[2,3-d]pyrimidine derivatives have been designed as "bumped kinase inhibitors" that selectively target these parasitic kinases over their human counterparts, showing promising in vitro inhibitory activity.[17]
Visualizing the Pathways and Processes
Signaling Pathway Interruption
Caption: A typical workflow for the preclinical evaluation of 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
Quantitative Data Summary
| Compound Class/Example | Target Kinase(s) | IC50 (nM) | Therapeutic Area | Reference(s) |
| Halogenated Benzohydrazides | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 | Cancer | [5][6][7] |
| Dimethylphosphine Oxide Derivatives | FAK | 5.4 | Cancer | [8] |
| Covalent Pyrrolopyrimidines | Itk | Potent (not specified) | Inflammatory/Autoimmune | [9] |
| Substituted Pyrrolopyrimidines | PAK4 | 2.7 | Cancer | [12] |
| Pyrrolopyrimidine Derivatives | HPK1 | 3.5 | Cancer Immunotherapy | [13] |
| Pyrrolopyrimidine Derivatives | CK1δ | Potent (not specified) | Cancer | [14] |
| AS1810722 | STAT6 | Potent (not specified) | Allergy/Asthma | [15][16] |
| Bumped Kinase Inhibitors | PfCDPK4 | 210 - 530 | Malaria | [17] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity and inhibition.
1. Reagent Preparation: a. Prepare a 2X kinase/substrate solution in kinase reaction buffer. b. Prepare serial dilutions of the 7H-pyrrolo[2,3-d]pyrimidine test compound in the reaction buffer.
2. Kinase Reaction: a. Add 5 µL of the 2X kinase/substrate solution to the wells of a 384-well plate. b. Add 2.5 µL of the test compound dilution to the wells. c. Initiate the kinase reaction by adding 2.5 µL of 2X ATP solution. d. Incubate the plate at room temperature for 60 minutes.
3. ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. d. Incubate for 30 minutes at room temperature.
4. Data Analysis: a. Measure luminescence using a plate-reading luminometer. b. Calculate the percentage of inhibition for each compound concentration relative to positive and negative controls. c. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Target Phosphorylation Assay (Western Blot)
This protocol is used to assess the ability of a compound to inhibit the phosphorylation of a target kinase or its substrate in a cellular context.
1. Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the 7H-pyrrolo[2,3-d]pyrimidine derivative for a specified time (e.g., 2 hours). c. For growth factor-stimulated pathways, serum-starve the cells before treatment and then stimulate with the appropriate ligand (e.g., EGF for EGFR).
2. Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Quantify the protein concentration using a BCA assay.
3. Western Blotting: a. Separate equal amounts of protein (20-30 µg) by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-EGFR) overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
4. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phosphorylated protein signal to the total protein signal. c. Determine the extent of phosphorylation inhibition at different compound concentrations.
Conclusion and Future Directions
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of inhibitors targeting a wide range of biological molecules, particularly protein kinases. The FDA approval of drugs like tofacitinib and ruxolitinib, both of which contain this core structure, validates its therapeutic potential. [15]Future research will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, exploring novel covalent and allosteric inhibition mechanisms, and applying this versatile scaffold to an even broader array of biological targets. The continued exploration of the chemical space around the 7H-pyrrolo[2,3-d]pyrimidine core promises to yield the next generation of targeted therapies for a multitude of human diseases.
References
Sources
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Usi...: Ingenta Connect [ingentaconnect.com]
- 11. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 90213-66-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety data for 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its critical role in the development of targeted therapeutics, particularly kinase inhibitors, and provide practical insights for its effective use in a research and development setting.
Introduction: A Privileged Scaffold in Drug Discovery
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, also known as 2,6-Dichloro-7-deazapurine, is a versatile heterocyclic compound.[1] Its structure, featuring a fusion of a pyrrole and a pyrimidine ring, is of significant interest in medicinal chemistry.[2] This scaffold is a bioisostere of purine, and its derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical targets in oncology, immunology, and other therapeutic areas.[3][4] The two chlorine atoms at the 2 and 4 positions of the pyrimidine ring render the molecule highly susceptible to nucleophilic substitution, making it an ideal starting material for the synthesis of diverse libraries of bioactive compounds.[2] Notably, it is a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib.[5]
Physicochemical Properties and Identification
A summary of the key physicochemical properties of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 90213-66-4 | [5] |
| Molecular Formula | C₆H₃Cl₂N₃ | [1] |
| Molecular Weight | 188.01 g/mol | [1] |
| Appearance | White to yellow or light orange to green solid/powder/crystal | [6][7] |
| Melting Point | 250 - 253 °C | [7] |
| Solubility | Soluble in DMSO, ethyl acetate, and methanol. Slightly soluble in water. | [8] |
| SMILES | ClC1=C2C(NC=C2)=NC(Cl)=N1 | [6] |
| InChI Key | GHXBPCSSQOKKGB-UHFFFAOYSA-N | [9] |
Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
The synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine typically starts from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (2,4-dihydroxypyrrolopyrimidine). This precursor is then chlorinated using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][10] The reaction is often carried out in the presence of an organic base, such as diisopropylethylamine (DIPEA), to control the exothermicity and scavenge the generated acid.[1]
A general workflow for the synthesis is depicted below:
Caption: Synthetic utility in kinase inhibitor development.
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been shown to inhibit a range of kinases, including:
-
Janus Kinases (JAKs): As exemplified by Tofacitinib. [5]* Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Important in angiogenesis. [11]* Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer. [12]* Focal Adhesion Kinase (FAK): Involved in cell adhesion and migration. [4]* Interleukin-2-inducible T-cell Kinase (Itk): A target for inflammatory and autoimmune diseases. [13]
Safety, Handling, and Storage
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is an irritant and is harmful if swallowed. [14]It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.
Safety and Hazard Information
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P264, P270, P301+P312, P501 |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
(Data sourced from aggregated GHS information)[14]
Handling and Storage
-
Handling: Handle in a well-ventilated place. [11]Wear suitable protective clothing, gloves, and eye/face protection. [11]Avoid formation of dust and aerosols. [11]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [6][11]It is recommended to protect the compound from light and to keep it refrigerated for long-term storage. [6]* Incompatible Materials: Strong oxidizing agents.
First Aid Measures
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. [11]* In case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. [11]* In case of Eye Contact: Rinse with pure water for at least 15 minutes. [11]* If Swallowed: Rinse mouth with water. Do not induce vomiting. [11] In all cases of exposure, it is advisable to consult a physician. [11]
Conclusion
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 90213-66-4) is a compound of significant importance to the drug discovery and development community. Its well-defined reactivity, particularly for SNAr reactions, makes it a valuable and versatile building block for the synthesis of targeted therapeutics. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory. The pyrrolo[2,3-d]pyrimidine scaffold, accessed through this key intermediate, will likely continue to be a fruitful starting point for the development of novel kinase inhibitors and other important pharmaceuticals.
References
-
IndiaMART. (n.d.). CAS NO - 90213-66-4 RITLECITINIB. Retrieved from [Link]
-
LookChem. (n.d.). Cas 90213-66-4,2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
Molbase. (n.d.). CAS 90213-66-4. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
Sources
- 1. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 2. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.unl.pt [research.unl.pt]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 10. CN104987339A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
- 11. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. - OAK Open Access Archive [oak.novartis.com]
The Pyrrolo[2,3-d]pyrimidine Core: From Nucleoside Antibiotics to Targeted Kinase Inhibitors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a "privileged" heterocyclic system in medicinal chemistry. Its structural resemblance to the purine core allows it to effectively interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. Initially identified in naturally occurring nucleoside antibiotics, this scaffold has become a cornerstone in the development of targeted therapies, most notably in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of pyrrolo[2,3-d]pyrimidine compounds, with a particular focus on their evolution into potent modulators of cellular signaling pathways. We will delve into the seminal work that established the importance of this core, detail key synthetic methodologies, and present case studies of blockbuster drugs that underscore its therapeutic significance.
A Historical Perspective: The Dawn of 7-Deazapurines
The story of pyrrolo[2,3-d]pyrimidines is intrinsically linked to the exploration of purine analogues. The replacement of the N7 nitrogen atom in the purine ring with a carbon atom gives rise to the 7-deazapurine core, a modification that significantly alters the electronic properties of the molecule while retaining key hydrogen bonding features necessary for biological recognition.[1]
Nature's Blueprint: Discovery of Nucleoside Antibiotics
The first members of this class to be discovered were not synthetic creations but rather natural products isolated from microorganisms. Among the most notable are:
-
Tubercidin (7-deazaadenosine): Isolated from Streptomyces tubercidicus, it was one of the earliest recognized 7-deazapurine nucleosides with significant biological activity.[2]
-
Toyocamycin and Sangivamycin: These related nucleosides, also of microbial origin, feature a cyano and a carboxamido group at the C5 position of the pyrrole ring, respectively.[3]
These naturally occurring compounds exhibited a range of biological effects, including antimicrobial and antitumor activities, providing the initial impetus for synthetic chemists to explore this scaffold.
The Pioneering Synthesis: The Work of Roland K. Robins
A pivotal figure in the history of purine and pyrimidine chemistry is Roland K. Robins . His extensive work in the mid-20th century laid the foundation for the synthesis of a vast array of purine analogues, including the pyrrolo[2,3-d]pyrimidine system.[4][5][6][7][8] His research groups developed fundamental synthetic routes that enabled the systematic investigation of structure-activity relationships and ultimately paved the way for the development of therapeutically useful compounds based on this scaffold.[3]
Synthetic Strategies: Building the Pyrrolo[2,3-d]pyrimidine Core
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold is matched by the diversity of synthetic routes developed for its construction. A common and crucial intermediate in many of these syntheses is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , which serves as a versatile building block for further functionalization.
Synthesis of the Key Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
One of the well-established methods for the synthesis of this key intermediate starts from readily available pyrimidine precursors. The following protocol outlines a typical multi-step synthesis.[1][9]
Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Step 1: Synthesis of 4-amino-6-hydroxypyrimidine.
-
Dissolve ethyl cyanoacetate and thiourea in ethanol.
-
Slowly add sodium ethoxide in ethanol at low temperature (0-5 °C).
-
Reflux the mixture for 8-10 hours.
-
Cool, filter, and wash the solid to obtain 2-mercapto-4-amino-6-hydroxypyrimidine.[9]
-
Treat the 2-mercapto derivative with Raney nickel in an ammonia solution to yield 4-amino-6-hydroxypyrimidine.[9]
-
-
Step 2: Formation of the Pyrrole Ring.
-
Step 3: Chlorination.
-
Treat the 4-hydroxypyrrolo[2,3-d]pyrimidine with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to obtain the desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[9]
-
The following diagram illustrates the workflow for the synthesis of this key intermediate.
Caption: Synthetic workflow for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Diversification of the Scaffold
With the 4-chloro intermediate in hand, a variety of nucleophilic substitution reactions can be employed to introduce diverse functionalities at the C4 position, which is crucial for modulating the biological activity of the resulting compounds.[11]
Mechanism of Action: Targeting Kinases with Precision
The structural mimicry of adenine makes pyrrolo[2,3-d]pyrimidines ideal candidates for ATP-competitive kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders.
The JAK-STAT Signaling Pathway
A prime example of a kinase-mediated signaling pathway that has been successfully targeted by pyrrolo[2,3-d]pyrimidine-based drugs is the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[12][13][14][15][16] This pathway is central to the signaling of numerous cytokines and growth factors that are involved in immunity and inflammation.
The key steps in the JAK-STAT pathway are as follows:
-
Ligand Binding and Receptor Dimerization: A cytokine binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits.
-
JAK Activation: The receptor-associated JAKs are brought into close proximity, allowing them to trans-phosphorylate and activate each other.
-
Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the cytokine receptors.
-
STAT Recruitment and Phosphorylation: The phosphorylated receptor tails serve as docking sites for STAT proteins, which are then phosphorylated by the activated JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes involved in inflammation and immune responses.
The following diagram provides a visual representation of the JAK-STAT signaling pathway.
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 2. Synthesis of Tofacitinib [cjph.com.cn]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. research.com [research.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Page loading... [wap.guidechem.com]
- 10. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 11. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 13. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 15. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 16. drugs.com [drugs.com]
The 7-Deazapurine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The 7-deazapurine scaffold, a bioisosteric analogue of natural purines, has firmly established itself as a "privileged structure" in medicinal chemistry. By replacing the nitrogen atom at position 7 with a carbon, this heterocyclic system gains unique electronic properties and a new vector for chemical modification, leading to profound effects on biological activity. This guide provides a comprehensive exploration of the 7-deazapurine core, detailing its fundamental physicochemical characteristics, key synthetic strategies for its elaboration, and its multifaceted roles in the development of therapeutics targeting a wide array of diseases. We will delve into its applications in oncology, virology, and kinase inhibition, supported by mechanistic insights, quantitative data, and detailed experimental workflows. This document serves as a technical resource for researchers and drug development professionals, aiming to facilitate the rational design and application of novel 7-deazapurine-based agents.
Introduction: The Rationale for N7 to C7 Substitution
The purine core is a cornerstone of life, forming the basis of the nucleobases adenine and guanine. However, its inherent metabolic pathways and physicochemical properties can limit its utility as a therapeutic scaffold. The strategic replacement of the N7 atom with a CH group to form the pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold introduces several critical advantages for the medicinal chemist.[1][2]
-
Altered Electronic Profile: The substitution of nitrogen with carbon renders the five-membered ring more electron-rich, which can influence hydrogen bonding patterns and stacking interactions with biological targets like enzymes and nucleic acids.[1][2]
-
Metabolic Stability: The C-N glycosidic bond in purine nucleosides is a substrate for phosphorylases, leading to metabolic degradation. The corresponding C-C bond at this position in 7-deazapurine analogues can offer enhanced stability against enzymatic cleavage.
-
Vector for Derivatization: The C7 position provides a new, synthetically accessible handle for substitution. This allows for the introduction of various functional groups to probe the chemical space of a target's binding site, often leading to improved potency and selectivity.[1][2] This has been a key strategy in developing potent kinase inhibitors.[3]
-
Enhanced Target Interactions: Modifications at the C7 position can lead to derivatives with improved base-pairing properties in DNA or RNA or enable better binding affinity to enzymes.[1][2]
Naturally occurring 7-deazapurine nucleosides such as Tubercidin, Toyocamycin, and Sangivamycin have long been known for their potent cytotoxic effects, validating the biological relevance of this scaffold from the outset.[2][4]
Synthetic Strategies: Building and Diversifying the Core
The construction and functionalization of the 7-deazapurine scaffold are mature fields, with robust and versatile synthetic routes available. Key strategies revolve around the initial formation of the heterocyclic core, followed by glycosylation and subsequent diversification, often through cross-coupling reactions.
Glycosylation of the 7-Deazapurine Core
A pivotal step in creating nucleoside analogues is the stereoselective formation of the N-glycosidic bond. The Vorbrüggen glycosylation is a widely employed and effective method.[5][6]
Protocol: Representative Vorbrüggen Glycosylation [6]
-
Silylation of the Nucleobase: The 7-deazapurine base (e.g., 6-chloro-7-deazapurine) is suspended in an anhydrous aprotic solvent (e.g., acetonitrile). N,O-Bis(trimethylsilyl)acetamide (BSA) is added, and the mixture is heated to reflux until a clear solution is obtained, indicating the formation of the silylated base.
-
Coupling Reaction: The reaction mixture is cooled, and the protected sugar donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) is added.
-
Lewis Acid Catalysis: A Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Workup and Purification: The reaction is quenched (e.g., with aqueous NaHCO₃) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting residue is purified by silica gel chromatography to yield the protected nucleoside, typically as the desired β-anomer.[6]
-
Deprotection: Benzoyl protecting groups are commonly removed by treatment with a solution of ammonia in methanol to afford the final nucleoside.
Diversification via Cross-Coupling Reactions
A pre-functionalized core, such as 6-chloro-7-iodo-7-deazapurine, is an exceptionally versatile intermediate.[7] The differential reactivity of the C-Cl and C-I bonds allows for selective, sequential functionalization using palladium-catalyzed cross-coupling reactions.
Caption: Synthetic diversification of the 7-deazapurine core.
This orthogonal reactivity is fundamental to building libraries of compounds for structure-activity relationship (SAR) studies. For example, the C7-iodo group can be selectively coupled first, followed by substitution or coupling at the less reactive C6-chloro position.[7]
Therapeutic Applications and Mechanisms of Action
The versatility of the 7-deazapurine scaffold has led to its successful application across multiple therapeutic areas.
Anticancer Activity
Many 7-deazapurine derivatives exhibit potent cytostatic and cytotoxic effects against a broad range of cancer cell lines.[1][5] The mechanisms are often multifaceted and depend on the specific substitution pattern.
-
Incorporation into Nucleic Acids: A primary mechanism for many 7-deazapurine nucleosides involves intracellular phosphorylation to the corresponding triphosphate.[1][8] These triphosphates can then be incorporated into both RNA and DNA by polymerases. This fraudulent incorporation disrupts nucleic acid structure and function, inhibiting protein synthesis and causing DNA damage, ultimately leading to apoptosis.[1][2]
-
Kinase Inhibition: The 7-deazapurine core is a proven scaffold for designing potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[3][5] By mimicking the adenine moiety of ATP, these compounds can act as competitive inhibitors in the kinase ATP-binding pocket. Marketed drugs like Ruxolitinib (JAK1/2 inhibitor) and Ribociclib (CDK4/6 inhibitor) feature a 7-deazapurine core.[9]
-
Inhibition of Adenosine Kinase: Many 7-deazaadenosine derivatives are potent inhibitors of adenosine kinases, enzymes crucial for salvaging adenosine and maintaining cellular nucleotide pools.[1][2]
Caption: Anticancer mechanism via intracellular activation.
Table 1: Anticancer Activity of Representative 7-Deazapurine Derivatives
| Compound Class | Target/Mechanism | Example Compound | IC₅₀ Value | Cell Line | Reference |
| 7-Hetaryl-7-deazaadenosines | DNA/RNA Incorporation | 7-(2-Thienyl)-7-deazaadenosine | Nanomolar range | Various cancer lines | [10] |
| Pyrrolo[2,3-d]pyrimidines | EGFR (T790M mutant) | Derivative from study | 0.21 nM | Kinase enzymatic assay | [7] |
| Pyrrolo[2,3-d]pyrimidines | VEGFR-2 | Biaryl urea derivative | 11.9 nM | In vitro enzyme inhibition | [7] |
| Isatin Hybrids | Multi-kinase Inhibition | Compound 5 | 5.93 µM | MCF-7 (Breast Cancer) | [11] |
Antiviral Activity
The 7-deazapurine scaffold is integral to the development of potent antiviral agents, particularly against RNA viruses. Many compounds act as nucleoside inhibitors, targeting the viral RNA-dependent RNA polymerase (RdRp).
-
Mechanism of Action: Similar to the anticancer mechanism, the nucleoside analogue is phosphorylated within the host cell to its active triphosphate form. This triphosphate then competes with the natural nucleotide for incorporation into the growing viral RNA chain by the viral polymerase. Incorporation of the modified nucleoside can act as a chain terminator or induce lethal mutations, thereby halting viral replication.[12]
-
Notable Targets: Derivatives have shown significant activity against viruses such as Hepatitis C Virus (HCV), Dengue Virus (DENV), and more recently, SARS-CoV-2.[1][13][14] Several 2'-C-methyl-2'-fluororibonucleosides with anti-HCV activity have advanced to clinical trials.[1][2]
Protocol: Anti-HCV Replicon Assay [12]
-
Cell Seeding: Huh-7 cells harboring an HCV replicon (e.g., expressing luciferase) are seeded into 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: The test compounds (7-deazapurine derivatives) are serially diluted and added to the cells. A known antiviral agent is used as a positive control, and DMSO is used as a negative control.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 72 hours).
-
Activity Measurement:
-
Antiviral Activity: Luciferase activity is measured using a commercial kit. A decrease in luminescence relative to the DMSO control indicates inhibition of viral replication. The EC₅₀ (50% effective concentration) is calculated.
-
Cytotoxicity: Cell viability is assessed in parallel using an assay such as MTT or CellTiter-Glo. This determines the CC₅₀ (50% cytotoxic concentration).
-
-
Selectivity Index (SI): The SI is calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable therapeutic window for the compound.
Structure-Activity Relationships (SAR): Rational Drug Design
Systematic modification of the 7-deazapurine core has yielded crucial insights into the structural requirements for biological activity.
-
C6 Position: Substitution at the 6-position has been a major focus. The introduction of various aryl and heteroaryl groups via Suzuki coupling has led to potent kinase inhibitors and cytotoxic agents.[5]
-
C7 Position: The C7 position, unique to this scaffold, provides a key interaction point. Molecular modeling studies have shown that substituents at C7 can project into hydrophobic pockets of enzyme active sites.[15] For instance, in adenosine kinase inhibitors, the 7-deazapurine motif provides flexibility for the 6-benzylthio group to better fit into a hydrophobic pocket, an interaction not possible with the parent purine due to H-bonding with the N7 atom.[15]
-
Sugar Moiety: Modifications to the sugar portion of nucleoside analogues are critical. For example, the introduction of a 2'-C-methyl group is a common strategy in developing anti-HCV agents.[12] Halogenation of the sugar, such as with a 2'-fluoro group, can alter the sugar pucker conformation, influencing how the nucleoside is recognized by polymerases or kinases.[16]
Conclusion and Future Perspectives
The 7-deazapurine scaffold has transitioned from a mere purine bioisostere to a privileged core structure that empowers modern drug discovery. Its unique combination of metabolic stability, synthetic tractability, and versatile biological activity ensures its continued relevance. Future research will likely focus on:
-
Novel Scaffolds: Expanding beyond simple substitutions to create more complex, polycyclic fused 7-deazapurine systems to explore novel chemical space and biological activities.[17][18]
-
Targeted Drug Delivery: Developing prodrug strategies, such as phosphoramidates, to improve the cellular uptake and intracellular phosphorylation of 7-deazapurine nucleosides, thereby enhancing their efficacy.[12][19]
-
Multi-Targeted Agents: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets, a promising strategy for complex diseases like cancer.[11]
The foundational principles and methodologies outlined in this guide underscore the power and potential of the 7-deazapurine core. Its continued exploration by medicinal chemists is certain to yield the next generation of innovative therapeutics.
References
-
Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1119-1159. [Link]
-
Wang, G., et al. (2021). Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Gὕnther, J., et al. (2006). Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides. Organic & Biomolecular Chemistry, 4(12), 2356-2365. [Link]
-
Tloušt'ová, E., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society, 144(42), 19455-19468. [Link]
-
Eldaib, A., et al. (2019). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Nucleosides, Nucleotides & Nucleic Acids, 39(10-12), 1-13. [Link]
-
Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. (n.d.). Substituted 7-dezapurine ribonucleosides for cancer treatment. Technology Transfer Office. [Link]
-
Al-Ostath, S., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5865. [Link]
-
Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. [Link]
-
Tichý, M., et al. (2020). Synthesis and Biological Profiling of Pyrazolo-Fused 7-Deazapurine Nucleosides. The Journal of Organic Chemistry, 85(15), 9926-9938. [Link]
-
Pankiewicz, K. W., et al. (2008). Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase. Journal of Medicinal Chemistry, 51(13), 3934-45. [Link]
-
Goldstein, D. M., et al. (2011). Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K). Journal of Medicinal Chemistry, 54(8), 2963-2975. [Link]
-
Džuganová, V., et al. (2021). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. The Journal of Organic Chemistry. [Link]
-
Du, J., et al. (2012). Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates. Bioorganic & Medicinal Chemistry Letters, 22(12), 4146-4150. [Link]
-
Artola, M., et al. (2020). Structure–Activity Relationship Exploration of 3′-Deoxy-7-deazapurine Nucleoside Analogues as Anti-Trypanosoma brucei Agents. ACS Infectious Diseases, 6(8), 2261-2273. [Link]
-
Zhang, H., et al. (2025). Design, synthesis, and biological evaluation of novel 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs as anti-SARS-CoV-2 agents. Antiviral Research, 234, 106060. [Link]
-
ResearchGate. (2022). Structures of 7-deazapurine nucleosides. ResearchGate. [Link]
-
ResearchGate. (2017). (PDF) Pyrrolo[2,3- d ]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. ResearchGate. [Link]
-
Kmonícková, E., et al. (1995). Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity. Collection of Czechoslovak Chemical Communications, 60(1), 123-131. [Link]
-
Timofeeva, O. A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(20), 7167. [Link]
-
Tloušt'ová, E., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2022). Synthesis, Cytotoxicity, and Mechanistic Evaluation of 7‐Deazapurine‐Based Neplanocin Analogues as Selective Anti‐HBV Agents. ResearchGate. [Link]
-
De, D., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(24), 4918-4926. [Link]
-
MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Substituted 7-dezapurine ribonucleosides for cancer treatment | Institute of Molecular and Translational Medicine [imtm.cz]
- 9. promotion.pharmablock.com [promotion.pharmablock.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs as anti-SARS-CoV-2 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. imtm.cz [imtm.cz]
- 19. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine from 6-Aminouracil
Abstract
This document provides a comprehensive, two-part guide for the synthesis of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, a crucial heterocyclic scaffold in medicinal chemistry. The protocol begins with the readily available and cost-effective starting material, 6-aminouracil. The synthetic strategy involves the construction of the pyrrole ring onto the pyrimidine core to form the key intermediate, 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione, followed by a robust chlorination step. This guide is designed for researchers in drug discovery and process chemistry, offering detailed, step-by-step protocols, mechanistic insights, and the rationale behind critical experimental choices to ensure reproducibility and high yield.
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold found in numerous biologically active compounds, including potent kinase inhibitors used in oncology and for treating inflammatory diseases.[1][2] The title compound, 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, serves as a versatile intermediate, allowing for selective functionalization at the 2- and 4-positions to build libraries of potential drug candidates.[2][3]
The synthesis presented herein follows a logical and efficient pathway, beginning with the condensation of 6-aminouracil with chloroacetone to construct the fused pyrrolopyrimidine ring system. This is followed by dichlorination using phosphorus oxychloride (POCl₃). This approach avoids more complex multi-step procedures and provides a reliable route to the target molecule.
Part 1: Synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (Intermediate I)
Principle and Rationale
The initial step involves the formation of the pyrrole ring fused to the pyrimidine core. This transformation is achieved through a condensation reaction between the C5-position of 6-aminouracil and chloroacetone, followed by an intramolecular cyclization. 6-Aminouracil acts as a cyclic enamine, where the electron-donating character of the amino group increases the nucleophilicity of the C5 carbon.[4] The reaction proceeds via an initial alkylation at the C5 position, followed by a ring-closing condensation between the exocyclic amino group and the ketone carbonyl, effectively constructing the pyrrole ring. The use of a solvent like N,N-Dimethylformamide (DMF) or water and a base facilitates the reaction.
Detailed Experimental Protocol: Intermediate I
-
Reagent Preparation : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-aminouracil (12.7 g, 100 mmol) and water (100 mL).
-
Base Addition : Add sodium acetate (16.4 g, 200 mmol) to the suspension. Stir the mixture to ensure homogeneity.
-
Addition of Alkylating Agent : While stirring, add chloroacetone (9.25 g, 100 mmol, 7.9 mL) dropwise to the mixture at room temperature.
-
Reaction Execution : Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Work-up and Isolation : Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The product will precipitate out of the solution.
-
Purification : Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with cold ethanol (2 x 30 mL) to remove unreacted starting materials and impurities.
-
Drying : Dry the resulting pale-yellow solid under vacuum at 60 °C to a constant weight.
-
Characterization : The expected product is 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione. Typical yields range from 75-85%. The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Synthesis of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (Final Product)
Principle and Rationale
The conversion of the pyrimidine-2,4-dione (a cyclic di-lactam) to the corresponding 2,4-dichloro derivative is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination. The reaction mechanism involves the activation of the carbonyl oxygens by POCl₃, converting them into better leaving groups. Subsequent nucleophilic attack by chloride ions displaces the activated oxygen species, yielding the aromatic dichloro product. Often, a high-boiling tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine, is added to neutralize the HCl generated during the reaction and to facilitate the process.[5]
Detailed Experimental Protocol: Final Product
-
Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the dried 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (Intermediate I) (8.3 g, 50 mmol).
-
Reagent Addition : Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃) (76.7 g, 500 mmol, 46.5 mL). Stir the suspension gently.
-
Base Addition (Optional but Recommended) : Slowly add N,N-Diisopropylethylamine (DIPEA) (12.9 g, 100 mmol, 17.4 mL) to the mixture. The addition may be exothermic.
-
Reaction Execution : Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-16 hours. The reaction should become a clear, dark solution as it proceeds. Monitor by TLC until the starting material is fully consumed.
-
Work-up - Quenching : After cooling the reaction mixture to room temperature, very slowly and carefully pour it onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.
-
pH Adjustment : Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid NaHCO₃ until the pH is approximately 7-8.
-
Extraction : Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 150 mL).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product is typically a dark solid. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Characterization : The final product, 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, is typically a white to off-white solid.[6][7] Typical yields after chromatography are in the range of 60-75%. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 6-Aminouracil | Chloroacetone, Sodium Acetate | Water | 100-105 | 4-6 | 75-85 |
| 2 | Intermediate I | POCl₃, DIPEA | Neat | 110-120 | 12-16 | 60-75 |
Mechanistic Insights & Visualizations
The key transformations in this synthesis are the formation of the pyrrole ring and the subsequent aromatizing chlorination.
Caption: Overall two-step synthesis pathway.
Caption: General laboratory workflow diagram.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle only in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.
-
Chloroacetone is a lachrymator and is toxic. It should also be handled with extreme care in a fume hood.
-
The quenching of the POCl₃ reaction is extremely exothermic and releases corrosive HCl gas. This step must be performed slowly, with adequate cooling and within a fume hood with high airflow.
-
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.
Conclusion
The described two-step synthesis provides a reliable and scalable method for producing 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine from inexpensive starting materials. The protocols are detailed to assist researchers in achieving high yields and purity. The resulting chlorinated heterocyclic compound is an ideal platform for further chemical exploration in the development of novel therapeutics.
References
- Benchchem. The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
- El-Dean, A. M., et al. (2018). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Scirp.org.
- Sigma-Aldrich. (1997). Synthesis of 6-aminouracils and pyrrolo[2,3-d]pyrimidine-2,4-diones and their inhibitory effect on thymidine phosphorylase.
- El-Sofany, R. S., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health.
- Li, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. PubMed.
- Li, J., et al. (2011). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. National Institutes of Health.
- Wikipedia. (2023). Vilsmeier–Haack reaction.
- Google Patents. (2013). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
- Erkin, A. V., & Krutikov, V. I. (2004). Formylation of 6-Aminouracil with Vilsmeier Reagent. ResearchGate.
- Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
- MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- MedchemExpress.com. Certificate of Analysis: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
- Mohammadizadeh, M. R., et al. (2008). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. ResearchGate.
- Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Chem-Impex. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
- PubChem. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
- Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Strategic Protocol for the Regioselective Buchwald-Hartwig Amination of Dichloropyrrolopyrimidines
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The Buchwald-Hartwig amination reaction has emerged as a powerful and versatile tool for installing amine functionalities onto this core, enabling the rapid generation of compound libraries for drug discovery.[1][2] However, the presence of two reactive chlorine atoms, typically at the C2 and C4 positions, presents a significant challenge in achieving regioselective mono-amination. This application note provides a detailed protocol and strategic guidance for navigating the complexities of the Buchwald-Hartwig amination of dichloropyrrolopyrimidines, with a focus on controlling selectivity and maximizing yields. We will dissect the causality behind experimental choices, from catalyst and ligand selection to the choice of base and solvent, to provide researchers with a robust framework for success.
Introduction: The Challenge of Selectivity
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or pseudohalide) and an amine.[3][4] Its broad functional group tolerance and applicability to a wide range of amine coupling partners have made it indispensable in modern synthetic chemistry.[5] For substrates like 2,4-dichloropyrrolo[2,3-d]pyrimidine, the primary challenge is to control which of the two chlorine atoms reacts.
The inherent electronic properties of the pyrrolo[2,3-d]pyrimidine ring system often lead to differential reactivity between the C2 and C4 positions. While traditional SNAr reactions on 2,4-dichloropyrimidines frequently show a preference for substitution at the C4 position[6][7], palladium-catalyzed processes introduce a new set of rules governed by the intricacies of the catalytic cycle. Achieving high regioselectivity in the Buchwald-Hartwig amination depends on the subtle interplay between the substrate, the amine, and the specific catalyst system employed. Research has shown that careful selection of the palladium source, and particularly the phosphine ligand, can often override the inherent electronic preferences of the substrate to favor amination at the more sterically hindered C2 position.[8][9]
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The generally accepted mechanism proceeds through several key steps, each influenced by the choice of reagents and conditions.[1][10]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-chloride bond. This is often the rate-limiting step, and its efficiency is heavily influenced by the electron-donating ability and steric bulk of the phosphine ligand. Bulky, electron-rich ligands accelerate this step.[3]
-
Amine Coordination & Deprotonation : The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the coordinated amine but not so nucleophilic that it competes in side reactions.[10]
-
Reductive Elimination : The final step involves the formation of the C-N bond and the desired product, regenerating the Pd(0) catalyst. This step is also promoted by bulky phosphine ligands.[10]
Strategic Protocol for Regioselective Mono-Amination
This protocol provides a robust starting point for the mono-amination of 2,4-dichloropyrrolo[2,3-d]pyrimidine. Optimization will likely be necessary for different amine coupling partners.
Materials & Reagents:
-
Substrate: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (or N-protected equivalent)
-
Amine: Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Ligand: XPhos, RuPhos, or Xantphos (1.1 - 1.2 x Pd mol%)
-
Base: NaOt-Bu or K₃PO₄ (1.4 - 2.5 equivalents)
-
Solvent: Anhydrous toluene or 1,4-dioxane (0.1 - 0.2 M concentration)
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, inert atmosphere setup (Argon or Nitrogen).
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere): To a dry Schlenk flask or microwave vial under an inert atmosphere (e.g., in a glovebox or on a Schlenk line), add the palladium pre-catalyst, the phosphine ligand, and the base.
-
Causality Note: An inert atmosphere is crucial as the active Pd(0) catalyst and some phosphine ligands are sensitive to oxygen, which can lead to catalyst deactivation and reduced yields.[11] Pre-catalysts are often used because they are more stable in air but efficiently generate the active Pd(0) species in situ.[10]
-
-
Addition of Reagents: To the same flask, add the 2,4-dichloropyrrolopyrimidine (1.0 equivalent) and the amine coupling partner (1.1-1.5 equivalents).
-
Causality Note: Using a slight excess of the amine can help drive the reaction to completion. However, a large excess may lead to undesired double amination, especially at higher temperatures or longer reaction times.
-
-
Solvent Addition: Add the anhydrous solvent via syringe. The flask should be sealed securely.
-
Causality Note: Anhydrous solvents are essential because water can hydrolyze the base and interfere with the catalytic cycle. Toluene and dioxane are favored for their ability to dissolve the reagents and for their high boiling points, which allow for elevated reaction temperatures.[5]
-
-
Reaction Conditions: Place the sealed vessel in a preheated oil bath or heating block. Stir the reaction mixture vigorously at the specified temperature (typically 80-110 °C) for 2-24 hours.
-
Causality Note: Higher temperatures generally increase the reaction rate but can also reduce regioselectivity and promote side reactions. The choice of temperature is a critical parameter to optimize. Microwave irradiation can often be used to shorten reaction times significantly.[12]
-
-
Monitoring the Reaction: Progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by TLC, LC-MS, or GC-MS.
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. c. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. d. Wash the filtrate with water or brine to remove any remaining base and salts. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel.
Controlling Regioselectivity: A Decision Framework
The choice of catalyst system is the most powerful lever for controlling whether amination occurs at the C2 or C4 position.
| Desired Product | Recommended Ligand | Recommended Base | Rationale & Key Considerations |
| C4-Amination | Xantphos or similar bidentate ligands | K₃PO₄ or Cs₂CO₃ | Bidentate ligands with a wide bite angle like Xantphos can favor reaction at the more sterically accessible and often more electronically favorable C4 position. Weaker bases may also improve selectivity.[9] |
| C2-Amination | XPhos, RuPhos, or other bulky monophosphine biaryl ligands | NaOt-Bu or LHMDS | Bulky, electron-rich monophosphine ligands are highly effective at promoting oxidative addition at the more sterically hindered C2 position, often overriding the substrate's inherent preference.[8][13] Strong bases are typically required with these systems. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Reaction temperature too low.4. Poor quality or wet solvent/reagents. | 1. Ensure a strictly inert atmosphere; use a pre-catalyst.2. Switch to a stronger base (e.g., K₃PO₄ to NaOt-Bu).3. Increase temperature in 10 °C increments.4. Use freshly distilled/dried solvents and high-purity reagents. |
| Poor Regioselectivity | 1. Ligand choice is not optimal for desired isomer.2. Reaction temperature is too high, allowing the kinetic product to isomerize or the thermodynamic product to form. | 1. To favor C2, use a bulky biaryl monophosphine ligand (e.g., XPhos). To favor C4, try a bidentate ligand (e.g., Xantphos).2. Screen lower reaction temperatures (e.g., 60-80 °C). |
| Double Amination Product | 1. Amine stoichiometry too high.2. Prolonged reaction time or high temperature. | 1. Reduce amine to 1.05 - 1.1 equivalents.2. Monitor the reaction closely and stop it once the mono-aminated product is maximized. |
| Hydrodehalogenation | 1. Presence of water.2. Beta-hydride elimination from certain amine substrates. | 1. Ensure all reagents and solvents are rigorously dry.2. This is a known side reaction; screening different ligands or bases may mitigate it.[3] |
References
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine. Benchchem.
- Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate.
- Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate.
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate.
- Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.
-
Buchwald-Hartwig cross-coupling reaction. YouTube. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
Application Notes & Protocols: Leveraging 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine as a Versatile Precursor for Kinase Inhibitor Synthesis
Introduction: The Strategic Advantage of the Pyrrolo[2,3-d]pyrimidine Scaffold
In the landscape of modern drug discovery, particularly in oncology and immunology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, is a privileged scaffold in this domain.[1] Its structural mimicry of the ATP purine base allows derivatives to function as competitive inhibitors at the ATP-binding site of a wide array of kinases.[1][2] This inherent bioactivity, coupled with its synthetic tractability, has made it a focus of intensive research, leading to the development of several FDA-approved drugs.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of a key intermediate: 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine . The strategic placement of two reactive chlorine atoms at the C2 and C4 positions allows for sequential and regioselective functionalization, making it an ideal starting point for building diverse libraries of potent and selective kinase inhibitors. The C6-methyl group can also influence inhibitor-kinase interactions and solubility. We will explore the synthesis of this precursor, its chemical properties, and provide detailed protocols for its derivatization to generate novel kinase inhibitors targeting critical signaling pathways.
Chemical Properties and Synthesis of the Precursor
The utility of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine lies in the differential reactivity of its two chlorine atoms. The C4-chloro group is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2-chloro group. This reactivity profile is the cornerstone of a modular synthetic strategy, enabling the introduction of a diverse range of substituents in a controlled, stepwise manner.
Synthesis of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
The precursor itself can be synthesized from commercially available starting materials. A common route involves the chlorination of the corresponding dihydroxy-pyrrolo[2,3-d]pyrimidine.
Protocol 1: Synthesis of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
This protocol outlines a general procedure for the synthesis of the title compound.
Materials:
-
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
-
Phosphoryl chloride (POCl₃)[3]
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diatomaceous earth
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer and a reflux condenser, suspend 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1 equivalent) in toluene.
-
Chlorination: Under stirring, slowly add phosphoryl chloride (POCl₃, 3 equivalents).[4] Warm the reaction system to approximately 70 °C.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2 equivalents) dropwise over a period of 2-3 hours to manage the exothermic reaction.[4]
-
Reaction Progression: After the addition is complete, increase the temperature to 106 °C and continue stirring for at least 16 hours.[4] Monitor the reaction progress using TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature (25 °C). Slowly and carefully pour the reaction mixture into a separate flask containing a stirred mixture of water and ethyl acetate.[4] Continue stirring overnight at room temperature to ensure complete quenching of excess POCl₃.
-
Workup: Filter the mixture through a pad of diatomaceous earth. Separate the organic and aqueous layers. Extract the aqueous layer three times with ethyl acetate.[4]
-
Washing and Drying: Combine all organic layers and wash with brine.[4] Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization to afford 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Application in Kinase Inhibitor Synthesis: A Modular Approach
The differential reactivity of the C2 and C4 positions is the key to designing a modular synthesis for a library of kinase inhibitors. The general workflow involves the selective substitution at the C4 position followed by a subsequent reaction at the C2 position.
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 4. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Pyrrolopyrimidines
Introduction: The Strategic Importance of Pyrrolopyrimidine Functionalization
The pyrrolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds, including potent kinase inhibitors used in oncology.[1][2] As analogues of purines, these molecules can effectively interact with a wide range of biological targets.[3][4] The ability to precisely and efficiently modify the pyrrolopyrimidine nucleus is therefore of paramount importance for the generation of novel therapeutic agents and for conducting structure-activity relationship (SAR) studies.[4]
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[5][6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester building blocks make it an indispensable tool for synthetic chemists.[7][8] This application note provides a detailed experimental procedure for the Suzuki-Miyaura coupling of halogenated pyrrolopyrimidines, offering insights into the rationale behind the selection of reagents and reaction parameters to empower researchers in the synthesis of diverse compound libraries.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates like pyrrolopyrimidines. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrrolopyrimidine, forming a Pd(II) complex.[8] The reactivity of the halide typically follows the order I > Br > Cl.[9]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[8]
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the halogenated pyrrolopyrimidine (1.0 eq.), the arylboronic acid (1.2–1.5 eq.), the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., K₃PO₄, 2.0-3.0 eq.). [6][10] * Rationale: The use of an excess of the boronic acid helps to drive the reaction to completion. Modern bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective for coupling with electron-rich and sterically hindered N-heterocycles. [11][12]Potassium phosphate is a moderately strong base that is effective in many Suzuki couplings and is generally preferred over stronger bases that can cause side reactions. [7]
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with a stream of nitrogen or argon for 10-15 minutes. It is crucial to maintain an inert atmosphere throughout the reaction as the Pd(0) catalyst is sensitive to oxidation. [6] * Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to low or no conversion. [13]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed, anhydrous solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). [10]The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. [15]Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Rationale: The aqueous wash removes the inorganic base and other water-soluble byproducts.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale: Chromatography is typically necessary to remove residual catalyst, ligand, and any organic byproducts.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Optimization and Troubleshooting
The success of the Suzuki-Miyaura coupling with pyrrolopyrimidines can be highly dependent on the specific substrates and their electronic properties. The following table provides a starting point for optimization based on literature precedents. [18][19]
| Pyrrolopyrimidine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2,4-Dichloropyrrolo[2,3-d]pyrimidine | Arylboronic acid | Pd(OAc)₂ / PCy₂(2-biphenyl) | K₃PO₄ | 1,4-Dioxane | Reflux | Good | [19] |
| 4-Chloropyrrolo[2,3-d]pyrimidine | (Pyrazol-4-yl)boronic acid pinacol ester | PdCl₂(dppf) | K₂CO₃ | DMF | 100 | - | [19] |
| 5-Iodo-pyrrolo[2,3-d]pyrimidine | p-Methoxyphenylboronate | Pd(PPh₃)₄ | - | DMF | 100 | 76 | [19] |
| 5-Bromo-4-chloro-pyrrolo[2,3-d]pyrimidine | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 120 (MW) | High | [19]|
Common Issues and Solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium source is fresh. The active species is Pd(0); if using a Pd(II) precatalyst, its reduction may be inefficient. [13]Consider using modern precatalysts like Buchwald G3/G4 palladacycles. [13] * Poor Reagent Quality: Boronic acids can degrade. Check purity by NMR or use a more stable boronic ester. [13]Ensure the base is anhydrous and the solvent is properly degassed.
-
Inhibitory Effects: Free N-H groups on the pyrrolopyrimidine ring can sometimes inhibit the catalyst. [11][20]While many protocols work with unprotected heterocycles, N-protection (e.g., with a Boc group) may be necessary in challenging cases. [19]
-
-
Side Product Formation:
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene. [13]Minimize water content, use a less nucleophilic base, or switch to a boronic ester.
-
Homocoupling: Dimerization of the boronic acid can occur. This is often promoted by oxygen, so ensure a strictly inert atmosphere.
-
Debromination/Dechlorination: Reductive removal of the halogen from the starting material can compete with the desired coupling. This may indicate an issue with the catalyst system or reaction conditions.
-
Conclusion
The Suzuki-Miyaura coupling is a highly effective method for the functionalization of the pyrrolopyrimidine core, providing access to a wide range of derivatives for drug discovery and development. A systematic approach to reaction setup, careful selection of catalyst, ligand, and base, and diligent monitoring are key to achieving high yields and purity. The protocols and troubleshooting guidance provided herein serve as a robust starting point for researchers to successfully implement this critical transformation in their synthetic endeavors.
References
- Anderson, K. W., et al. (2006). The Development of a Second-Generation Synthesis of a Muscarinic M1 Agonist. Organic Process Research & Development, 10(5), 951-955.
-
Düfert, M. A., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(48), 16856–16867. Available at: [Link]
-
Guild, C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6488-6503. Available at: [Link]
-
Herrmann, W. A., et al. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 49(20), 7406-7434. Available at: [Link]
- Kinzel, T., et al. (2010). A new palladium catalyst for C-N cross-coupling reactions. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Pathania, S., & Rawal, R. K. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European Journal of Medicinal Chemistry, 157, 838-867. Available at: [Link]
-
Sana, S., et al. (2023). The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. Org. Chem. Inter. Available at: [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Semenova, M. N., et al. (2017). Pyrrolopyrimidine: A Versatile Scaffold for Construction of Targeted Anti-cancer Agents. Mini-Reviews in Medicinal Chemistry, 17(13), 1236-1257. Available at: [Link]
-
Scientific Update. (2018). Suzuki-Miyaura Coupling of Heteroaryl Halides – Understanding the trends for Pharmaceutically-Important Classes. Available at: [Link]
-
D'Auria, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(12), 21199-21212. Available at: [Link]
-
Pathania, S., & Rawal, R. K. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. PubMed. Available at: [Link]
-
Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. Available at: [Link]
-
Guild, C., et al. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate. Available at: [Link]
-
Tumkevicius, S. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Gevorgyan, A., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central. Available at: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Bouattour, R., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]
-
Wang, D., et al. (2018). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 9(33), 6835-6843. Available at: [Link]
-
Castellote, I., et al. (2004). Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. PubMed. Available at: [Link]
-
Tumkevicius, S. (2012). FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Chemistry of Heterocyclic Compounds, 48(2), 258-283. Available at: [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Krátky, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 2004. Available at: [Link]
-
Chen, J., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 23(10), 2460. Available at: [Link]
-
Fu, G. C., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13802–13803. Available at: [Link]
-
Aslam, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 10(7), 1342. Available at: [Link]
-
Reddy, T. R., et al. (2021). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 17, 1010-1017. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
D'Auria, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(12), 21199-21212. Available at: [Link]
-
Krátky, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. mdpi.com [mdpi.com]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
Laboratory preparation of N-aryl-7H-pyrrolo[2,3-d]pyrimidine derivatives
An Application Guide for the Synthesis of N-aryl-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Authored by: A Senior Application Scientist
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a purine isostere, is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1] Its structural similarity to natural purines allows derivatives to effectively interact with a multitude of biological targets. The introduction of an aryl group at the N7 position is a critical modification that profoundly influences the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles.[2] This guide provides an in-depth exploration of the primary synthetic strategies for the N-arylation of the 7H-pyrrolo[2,3-d]pyrimidine core, with a focus on palladium- and copper-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and practical considerations are presented to aid researchers in the successful laboratory preparation of these high-value compounds.
The Strategic Importance of the N-Aryl Moiety
The pyrrolo[2,3-d]pyrimidine core is considered a "privileged scaffold" in drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including roles as inhibitors of Epidermal Growth Factor Receptor (EGFR) for non-small cell lung cancer, Hematopoietic Progenitor Kinase 1 (HPK1) for immunotherapy, and Signal Transducer and Activator of Transcription 6 (STAT6) for allergic conditions.[2][3][4][5]
The N-arylation at the 7-position of the pyrrole ring is a key synthetic step that allows for the systematic exploration of the structure-activity relationship (SAR). By varying the electronic and steric properties of the aryl substituent, chemists can fine-tune the molecule's interaction with its target protein, optimize its solubility, and improve its metabolic stability. The primary challenge lies in achieving this C-N bond formation efficiently, regioselectively, and with broad functional group tolerance.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard
The Buchwald-Hartwig amination is a powerful and widely adopted method for the formation of carbon-nitrogen bonds, particularly for the synthesis of aryl amines from aryl halides.[6] Its development revolutionized the synthesis of complex nitrogen-containing molecules, replacing harsher, more limited classical methods.[6] This reaction is exceptionally well-suited for the N-arylation of the 7H-pyrrolo[2,3-d]pyrimidine scaffold.[2]
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a palladium(0)/palladium(II) couple. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.[6][7]
-
Oxidative Addition : A palladium(0) complex, stabilized by electron-rich phosphine ligands, reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond. This forms a Pd(II) intermediate.
-
Ligand Exchange & Deprotonation : The 7H-pyrrolo[2,3-d]pyrimidine displaces a ligand on the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the pyrrole nitrogen, forming a palladium-amido complex.
-
Reductive Elimination : This is the product-forming step. The aryl group and the pyrimidine nitrogen bond, forming the desired N-aryl product and regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: General Procedure for Buchwald-Hartwig N-Arylation
This protocol provides a robust starting point for the N-arylation of a substituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Optimization of ligand, base, and temperature may be required for specific substrates.
Caption: Experimental workflow for Buchwald-Hartwig amination.
| Component | Suggested Reagent | Equivalents | Rationale |
| Starting Material | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 1.0 | A common and versatile intermediate. |
| Arylating Agent | Aryl Bromide or Iodide | 1.1 - 1.5 | Aryl bromides are often a good balance of reactivity and cost. |
| Palladium Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 0.05 - 0.10 | Common sources for generating the active Pd(0) species.[8] |
| Ligand | Xantphos or XPhos | 0.10 - 0.20 | Bulky, electron-rich ligands that stabilize the catalyst and promote reductive elimination.[7][8][9] |
| Base | NaOt-Bu or Cs₂CO₃ | 2.0 - 3.0 | A strong, non-nucleophilic base is required to deprotonate the pyrrole N-H.[8][9] |
| Solvent | Anhydrous Toluene or Dioxane | 0.05 - 0.1 M | Aprotic solvents are necessary to avoid side reactions. |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the aryl halide (1.2 eq), the phosphine ligand (0.1 eq), and the base (2.5 eq).
-
Seal the flask, and cycle between vacuum and backfilling with nitrogen or argon gas three times.
-
Add anhydrous, degassed toluene via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Add the palladium pre-catalyst (0.05 eq) to the flask under a positive pressure of inert gas.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue using flash column chromatography on silica gel to yield the pure N-aryl product.
Copper-Catalyzed N-Arylation: The Chan-Lam Approach
As an alternative to palladium-based methods, copper-catalyzed N-arylation, often referred to as the Chan-Lam or Chan-Evans-Lam (CEL) coupling, offers a complementary strategy. This method typically employs arylboronic acids as the arylating agent and is often more cost-effective and can be performed under milder conditions, sometimes even open to the air.[10]
Mechanistic Considerations
While the precise mechanism is still debated, it is generally accepted to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The key steps involve transmetalation of the aryl group from the boronic acid to the copper catalyst, coordination of the pyrrole nitrogen, and subsequent reductive elimination to form the C-N bond. A key advantage is that these reactions can often proceed without the need for expensive or air-sensitive phosphine ligands.[10]
Protocol: General Procedure for Chan-Lam N-Arylation
This protocol describes a simple and convenient method for the N-arylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine using copper(II) acetate.[10]
Caption: Experimental workflow for Chan-Lam N-arylation.
| Component | Suggested Reagent | Equivalents | Rationale |
| Starting Material | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | 1.0 | A common synthetic intermediate.[10] |
| Arylating Agent | Arylboronic Acid | 1.2 | Generally stable, commercially available, and functional group tolerant. |
| Copper Catalyst | Copper(II) Acetate (Cu(OAc)₂) | 1.0 | An inexpensive and effective copper source. Stoichiometric amounts are often used in modified procedures.[10] |
| Solvent | Methanol (MeOH) | 0.05 M | A polar solvent that facilitates the reaction. |
Step-by-Step Methodology:
-
In a round-bottom flask, combine 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (0.5 mmol, 1.0 eq), the respective arylboronic acid (0.6 mmol, 1.2 eq), and copper(II) acetate (0.5 mmol, 1.0 eq).[10]
-
Add methanol (10 mL) to the flask.
-
Stir the resulting mixture vigorously at room temperature.
-
Monitor the reaction for 2-4 hours by TLC until the starting material is consumed.[10]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts, washing the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N-aryl derivative. Yields for this method typically range from 45-70%.[10]
Advanced Strategies and Scaffold Elaboration
The N-arylation reaction is often one step in a larger synthetic sequence. The functionalization of other positions on the pyrrolo[2,3-d]pyrimidine core is crucial for building molecular complexity and developing potent drug candidates.
-
Protecting Group Strategy : To achieve regioselective functionalization at other sites (e.g., C4 or C6) before N-arylation, the N7 position is often temporarily protected. A common protecting group is pivaloyloxymethyl (POM), which can be installed using POM-Cl under mild basic conditions.[3] This directs subsequent reactions, such as Suzuki or Sonogashira couplings, to other positions on the heterocyclic core.[11][12]
-
Late-Stage Functionalization : Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for functionalizing the C6 position of the pyrrole ring without prior halogenation, offering a more atom-economical approach.[13][14][15] This allows for the introduction of aryl groups at a later stage in the synthesis, providing rapid access to diverse libraries of compounds.
Caption: Key sites for functionalization on the scaffold.
Product Characterization
Unambiguous characterization of the synthesized N-aryl-7H-pyrrolo[2,3-d]pyrimidine derivatives is essential. A combination of standard spectroscopic techniques should be employed:
-
¹H NMR : Look for the disappearance of the pyrrole N-H proton signal (typically >11 ppm) and the appearance of new signals in the aromatic region corresponding to the introduced aryl group.[16][17]
-
¹³C NMR : Confirm the presence of carbon signals from the new aryl ring.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.[18]
-
Infrared (IR) Spectroscopy : The disappearance of the N-H stretching band can also indicate a successful reaction.[19]
Conclusion
The laboratory preparation of N-aryl-7H-pyrrolo[2,3-d]pyrimidine derivatives is a critical task in modern drug discovery. Palladium-catalyzed Buchwald-Hartwig amination stands as the most robust and versatile method, offering high yields and broad substrate scope, albeit with higher catalyst and ligand costs. The copper-catalyzed Chan-Lam coupling provides a valuable, more economical alternative, particularly when using arylboronic acids. By mastering these key cross-coupling reactions and employing strategic use of protecting groups and late-stage functionalization, researchers can efficiently synthesize and optimize novel pyrrolo[2,3-d]pyrimidine-based therapeutic candidates.
References
- A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II)
- The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. Self-publishing.
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub.
- The Chemistry of Innovation: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Synthesis. Self-publishing.
- Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online.
- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mut
- Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. PubMed.
- Buchwald–Hartwig amin
- Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active ST
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
- Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3- d]pyrimidine Deriv
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Unknown Source.
- Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science.
- Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Unknown Source.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Unknown Source.
- Access to 6-arylpyrrolo[2,3-d]pyrimidines via a palladium-catalyzed direct C–H aryl
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- The Ultimate Guide to Buchwald-Hartwig Amin
- 7H-Pyrrolo[2,3-d]pyrimidine(271-70-5) 1H NMR spectrum. ChemicalBook.
- Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
- Process for the preparation of pyrrolo[2,3-d]pyrimidines.
- Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788.
- Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines. ChemistryViews.
- ChemInform Abstract: Access to 6-Arylpyrrolo[2,3-d]pyrimidines via a Palladium-Catalyzed Direct C—H Arylation Reaction..
Sources
- 1. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.box [sci-hub.box]
- 4. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3- d]pyrimidine Derivatives with Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Access to 6-arylpyrrolo[2,3-d]pyrimidines via a palladium-catalyzed direct C–H arylation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. ijsred.com [ijsred.com]
- 17. 7H-Pyrrolo[2,3-d]pyrimidine(271-70-5) 1H NMR [m.chemicalbook.com]
- 18. mdpi.com [mdpi.com]
- 19. japsonline.com [japsonline.com]
Application Notes and Protocols for Regioselective Substitution Reactions on the Pyrrolo[2,3-d]pyrimidine Core
Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidine
The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, represents a class of heterocyclic compounds of immense interest to the fields of medicinal chemistry and drug development. Its structural resemblance to adenine, a fundamental component of nucleic acids, allows it to function as a potent ATP-competitive inhibitor for a variety of protein kinases.[1] This mimicry has established the pyrrolo[2,3-d]pyrimidine scaffold as a "privileged" structure in the design of targeted therapeutics, particularly in oncology.[1][2] The strategic functionalization of this core is paramount to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of key regioselective substitution reactions, offering both mechanistic insights and detailed, field-proven protocols for researchers.
Electrophilic Aromatic Substitution: Functionalization of the Pyrrole Ring
The electron-rich nature of the pyrrole moiety within the pyrrolo[2,3-d]pyrimidine system makes it susceptible to electrophilic aromatic substitution. Quantum-chemical calculations indicate a high π-electron density at the C5 and C6 positions, with a notable preference for substitution at C5.
Halogenation: A Gateway to Further Functionalization
Halogenated pyrrolo[2,3-d]pyrimidines are versatile intermediates, serving as crucial handles for subsequent cross-coupling reactions.[3] Direct halogenation typically occurs at the C5 position.
Protocol 1: Regioselective Iodination at C5
This protocol details the direct iodination of a pyrrolo[2,3-d]pyrimidine core, a common strategy to introduce a functional handle for subsequent cross-coupling reactions.
Materials:
-
Pyrrolo[2,3-d]pyrimidine starting material
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the pyrrolo[2,3-d]pyrimidine (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the C5-iodinated pyrrolo[2,3-d]pyrimidine.
Causality of Experimental Choices:
-
NIS as the electrophile: NIS is a mild and effective source of electrophilic iodine, which allows for controlled iodination without overly harsh conditions that could degrade the starting material.
-
DCM as the solvent: Dichloromethane is a relatively non-polar aprotic solvent that effectively dissolves the starting material and reagent while being inert to the reaction conditions.
-
Inert atmosphere: This prevents potential side reactions with atmospheric moisture and oxygen, ensuring a cleaner reaction profile.
-
Sodium thiosulfate quench: This step is crucial to neutralize any unreacted iodine and NIS, preventing their interference in the workup and purification process.
Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring
The pyrimidine ring of the pyrrolo[2,3-d]pyrimidine core is electron-deficient and can be activated towards nucleophilic aromatic substitution, particularly when substituted with good leaving groups like halogens at the C2 and C4 positions. The reactivity order is generally C4 > C2.[4]
Amination at C4: Building Blocks for Kinase Inhibitors
The introduction of an amine at the C4 position is a cornerstone in the synthesis of numerous kinase inhibitors.[5] This is typically achieved by reacting a 4-chloro-pyrrolo[2,3-d]pyrimidine with a primary or secondary amine.
Protocol 2: C4-Amination via SNAr
This protocol describes the nucleophilic substitution of a chlorine atom at the C4 position with an amine, a key step in the synthesis of many biologically active molecules.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Desired primary or secondary amine (e.g., ethyl 2-(4-aminophenyl)acetate)
-
Ethanol or isopropanol
-
Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in ethanol, add the desired amine (1.1-1.5 equiv).[6]
-
If the amine is used as a salt, add a non-nucleophilic base like DIPEA (2.0 equiv) to liberate the free amine.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the C4-amino-pyrrolo[2,3-d]pyrimidine derivative.
Causality of Experimental Choices:
-
Polar protic solvent: Solvents like ethanol or isopropanol are used to facilitate the dissolution of the reactants and can also help to stabilize the charged intermediates in the SNAr mechanism.
-
Heat: The SNAr reaction is often slow at room temperature, and heating is required to overcome the activation energy barrier.
-
DIPEA: In cases where the amine nucleophile is in its salt form (e.g., hydrochloride), a non-nucleophilic base is required to deprotonate it without competing in the substitution reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and the pyrrolo[2,3-d]pyrimidine core is no exception. These reactions allow for the formation of C-C and C-N bonds with high regioselectivity and functional group tolerance.[4][7]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful tool for introducing aryl, heteroaryl, or vinyl groups onto the pyrrolo[2,3-d]pyrimidine scaffold, most commonly at positions that have been pre-functionalized with a halogen.[4] Regioselectivity can be achieved with di-halogenated substrates by carefully controlling the reaction conditions. For 2,4-dichloropyrrolo[2,3-d]pyrimidines, the reaction can be directed to occur preferentially at the C4 position.[4]
Protocol 3: Regioselective Suzuki-Miyaura Coupling at C4
This protocol outlines the selective coupling of an arylboronic acid at the C4 position of a 2,4-dichloropyrrolo[2,3-d]pyrimidine.
Materials:
-
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Aqueous sodium carbonate solution (2 M)
-
1,2-Dimethoxyethane (DME) or Dioxane
Procedure:
-
In a flask, combine the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Add DME and the 2 M aqueous sodium carbonate solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed (monitor by TLC).[4]
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 2-chloro-4-aryl-pyrrolo[2,3-d]pyrimidine.
Causality of Experimental Choices:
-
Palladium catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings.
-
Base: Sodium carbonate is a crucial component of the catalytic cycle, facilitating the transmetalation step.
-
Solvent system: A mixture of an organic solvent (DME or dioxane) and water is used to dissolve both the organic and inorganic reagents.
-
Controlled temperature: Maintaining the temperature at 60-70 °C is key to achieving regioselectivity for the C4 position over the C2 position.[4]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] It is a highly versatile method for the synthesis of N-aryl and N-heteroaryl derivatives of pyrrolo[2,3-d]pyrimidines.[9][10]
Protocol 4: Buchwald-Hartwig Amination of a Chloro-pyrrolo[2,3-d]pyrimidine
This protocol provides a general procedure for the palladium-catalyzed amination of a chloro-substituted pyrrolo[2,3-d]pyrimidine.
Materials:
-
Chloro-pyrrolo[2,3-d]pyrimidine (e.g., 4-chloro derivative)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the chloro-pyrrolo[2,3-d]pyrimidine (1.0 equiv), amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ and Xantphos in anhydrous toluene.
-
Add the catalyst solution to the flask containing the reactants.
-
Heat the reaction mixture to 100 °C and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Causality of Experimental Choices:
-
Catalyst System (Pd₂(dba)₃/Xantphos): This combination is a robust and widely used catalyst system for Buchwald-Hartwig aminations, known for its high efficiency and broad substrate scope.[11] Xantphos is a bulky electron-rich ligand that promotes the reductive elimination step of the catalytic cycle.
-
Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the amine and the formation of the active palladium-amido complex.[12]
-
Anhydrous conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base. Therefore, anhydrous solvents and an inert atmosphere are crucial.
Data Summary
| Reaction Type | Position | Reagents | Yield (%) | Reference |
| Iodination | C5 | NIS, DCM | ~70-90% | [13] |
| C4-Amination | C4 | Amine, Ethanol | Moderate to High | [6] |
| Suzuki-Miyaura | C4 | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Good to Excellent | [4] |
| Buchwald-Hartwig | C4 | Amine, Pd₂(dba)₃, Xantphos, NaOtBu | Moderate to Good | [9][11] |
Visualizing Reaction Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Al-Ostoot, F.H., Al-Ghorbani, M., Kheder, N.A. et al. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules2024 , 29(12), 2829. [Link]
-
Azizian, J., Mohammadi, M.K., Firuzi, O., & Razzaghi-Asl, N. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society2018 , 62(1). [Link]
-
Bollu, V., Guntuku, L., & Shankaraiah, N. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry2024 , 153, 107867. [Link]
-
Li, M., Liu, Y., Zhang, M., et al. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Journal of the Chinese Chemical Society2025 . [Link]
-
Patel, H., T. S. C., Show, M. L., & Sankaran, Y. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters2017 , 27(15), 3469-3474. [Link]
-
Wang, S., et al. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Bioorganic & Medicinal Chemistry2021 , 42, 116259. [Link]
-
Zhang, M., et al. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Phosphorus, Sulfur, and Silicon and the Related Elements2021 , 196(10), 987-992. [Link]
-
Krasavin, M. Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds2013 , 49, 259-277. [Link]
-
Rashad, A. E., El Malah, T., & Shamroukh, A. H. Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry2024 . [Link]
-
S. M. Ryabukhin, A. S. Plaskon, D. M. Volochnyuk, and A. A. Tolmachev. Pyrrolopyrimidines. 1. Electrophilic substitution reactions of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione. Chemistry of Heterocyclic Compounds2006 , 42(9), 1184-1191. [Link]
-
Tumkevicius, S. Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds2013 , 49, 259-277. [Link]
-
Gangjee, A., et al. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters2015 , 25(15), 2914-2917. [Link]
-
Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
El-Sayed, N. N. E., et al. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules2012 , 17(9), 10331-10343. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Al-Otaibi, F. A., et al. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals2023 , 16(7), 934. [Link]
-
El-Gazzar, M. G., et al. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules2023 , 28(13), 5186. [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FUNCTIONALIZATION OF PYRROLO[2,3-<i>d</i>]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine as a Key Intermediate in STAT6 Inhibitor Synthesis
Introduction: Targeting STAT6 in Inflammatory and Allergic Diseases
Signal Transducer and Activator of Transcription 6 (STAT6) is a pivotal intracellular protein that plays a critical role in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2] These cytokines are central to the development of T-helper 2 (Th2) cell-mediated immune responses, which are hallmarks of allergic and inflammatory conditions such as asthma, atopic dermatitis, and allergic rhinitis.[1][2] Upon activation by IL-4 or IL-13, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus, where it binds to specific DNA sequences to regulate the expression of genes involved in inflammation and immune responses.[1]
The dysregulation of the STAT6 signaling pathway is implicated in the pathophysiology of various allergic and inflammatory diseases. Consequently, the development of small molecule inhibitors that can effectively block STAT6 activity has emerged as a promising therapeutic strategy for these conditions.[1][2] The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been identified as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its unique bicyclic structure allows for versatile substitution patterns to achieve high potency and selectivity against various targets, including STAT6.[2]
This document provides a detailed guide on the synthesis and application of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine , a key intermediate for the development of potent and selective STAT6 inhibitors.
The Strategic Importance of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
The 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine molecule is a highly valuable intermediate for several reasons:
-
Reactive Sites for Derivatization: The two chlorine atoms at the 2- and 4-positions of the pyrimidine ring are excellent leaving groups for nucleophilic aromatic substitution reactions. This allows for the sequential and regioselective introduction of various amine-containing fragments, which is a common strategy in the synthesis of kinase inhibitors to build out the molecule and interact with specific residues in the target protein's binding site.
-
The Pyrrolo[2,3-d]pyrimidine Core: This "7-deazapurine" scaffold mimics the natural purine bases of DNA and RNA, allowing it to interact with the ATP-binding site of many kinases.
-
The 6-Methyl Group: The presence of a methyl group at the 6-position of the pyrrole ring can influence the molecule's electronic properties and steric profile. This can be exploited to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related pyrrolo[2,3-d]pyrimidine series have shown that substitution at this position can significantly impact biological activity.
Synthesis of the Key Intermediate: 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
The synthesis of 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is typically achieved through a two-step process starting from a suitable pyrrole precursor.
Workflow for the Synthesis of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Caption: Synthetic workflow for the preparation of the key intermediate.
Protocol 1: Synthesis of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
The synthesis of the diol precursor is a critical first step. While various methods exist for the construction of the pyrrolo[2,3-d]pyrimidine core, a common approach involves the cyclization of a functionalized pyrrole with a source of the pyrimidine ring.
Materials:
-
2-Amino-4-methyl-1H-pyrrole-3-carbonitrile
-
Urea or Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methyl-1H-pyrrole-3-carbonitrile in absolute ethanol.
-
Add sodium ethoxide to the solution and stir until it dissolves.
-
Add urea (or guanidine hydrochloride) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid precipitate, wash with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum to yield 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol as a solid.
Rationale: This reaction is a condensation-cyclization process. The basic conditions generated by sodium ethoxide facilitate the nucleophilic attack of the amino group of the pyrrole onto the carbonyl carbon of urea (or the carbon of guanidine), leading to the formation of the pyrimidine ring fused to the pyrrole core.
Protocol 2: Synthesis of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
The chlorination of the diol precursor is a standard transformation in heterocyclic chemistry to install reactive handles for further diversification.
Materials:
-
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
-
Phosphoryl chloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable organic base
-
Toluene or other high-boiling inert solvent
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Celite or diatomaceous earth
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol and toluene.
-
Slowly add phosphoryl chloride to the suspension with stirring.
-
Heat the reaction mixture to 70-80 °C.
-
Add N,N-diisopropylethylamine dropwise to the heated mixture over a period of 1-2 hours. The reaction is exothermic and the addition should be controlled to maintain the temperature.
-
After the addition is complete, continue heating the mixture at reflux (around 110 °C) for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution through a pad of Celite and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine as a solid.
Rationale: Phosphoryl chloride is a powerful chlorinating agent that converts the hydroxyl groups of the pyrimidine-2,4-diol into chlorides. The organic base, DIPEA, acts as a scavenger for the HCl gas produced during the reaction, driving the reaction to completion and preventing unwanted side reactions. Toluene is used as a high-boiling solvent to allow the reaction to proceed at an elevated temperature, which is necessary for this transformation.
Application of the Intermediate in the Synthesis of a STAT6 Inhibitor
The synthesized 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile building block for the synthesis of various STAT6 inhibitors. A general strategy involves the sequential nucleophilic substitution of the two chlorine atoms. The chlorine at the C4 position is generally more reactive than the one at the C2 position, allowing for regioselective reactions.
General Synthetic Scheme for a STAT6 Inhibitor
Caption: General workflow for the synthesis of a STAT6 inhibitor.
Representative Protocol: Synthesis of a 2,4-Disubstituted-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes a general method for the synthesis of a potential STAT6 inhibitor from the dichlorinated intermediate. The specific amines (R1-NH₂ and R2-NH₂) would be chosen based on the desired structure-activity relationship for STAT6 inhibition.
Materials:
-
2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
Amine 1 (R1-NH₂)
-
Amine 2 (R2-NH₂)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for Buchwald-Hartwig amination (for less reactive amines)
-
Base (e.g., Cs₂CO₃ or K₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DMF, or NMP)
Procedure:
Step 1: Monosubstitution at the C4 Position
-
In a reaction vessel, dissolve 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine and Amine 1 in a suitable solvent such as ethanol or isopropanol.
-
Add a base like potassium carbonate or DIPEA.
-
Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the mixture, and if a precipitate forms, filter and wash it. Otherwise, concentrate the solvent and purify the crude product by column chromatography to obtain the 4-(substituted-amino)-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate.
Step 2: Substitution at the C2 Position
-
In a dry reaction vessel under a nitrogen atmosphere, combine the 4-(substituted-amino)-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate, Amine 2, a palladium catalyst, and a ligand.
-
Add a base such as cesium carbonate.
-
Add a dry, degassed solvent like 1,4-dioxane.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Once complete, cool the reaction, dilute with a solvent like ethyl acetate, and filter through Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization.
Rationale for Reagent Choices:
-
Regioselectivity: The C4 position is more susceptible to nucleophilic attack than the C2 position due to the electronic effects of the pyrrole ring. This allows for a controlled, stepwise synthesis.
-
Buchwald-Hartwig Amination: For the second substitution at the less reactive C2 position, a palladium-catalyzed cross-coupling reaction is often necessary, especially with less nucleophilic anilines or other aromatic amines. The palladium catalyst, in combination with a suitable phosphine ligand, facilitates the formation of the carbon-nitrogen bond.
Characterization and Data
The identity and purity of the intermediate and final products should be confirmed by standard analytical techniques.
Table 1: Physicochemical and Analytical Data for 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (unmethylated analog for reference)
| Property | Value |
| Molecular Formula | C₆H₃Cl₂N₃ |
| Molecular Weight | 188.01 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 247-250 °C |
| Solubility | Soluble in DMSO, ethyl acetate, and methanol. Slightly soluble in water. |
| ¹H NMR (DMSO-d₆) | δ 12.5 (br s, 1H), 7.65 (d, 1H), 6.55 (d, 1H) |
| ¹³C NMR (DMSO-d₆) | δ 152.0, 151.5, 151.0, 128.0, 118.0, 100.0 |
Note: The analytical data for the 6-methyl analog may vary slightly. It is crucial to obtain experimental data for the synthesized compound.
Conclusion
2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a strategically important intermediate for the synthesis of a new generation of STAT6 inhibitors. The protocols outlined in this document provide a robust framework for its preparation and subsequent elaboration into potential therapeutic agents for allergic and inflammatory diseases. The versatility of the pyrrolo[2,3-d]pyrimidine core, combined with the ability to introduce diverse functionalities at the 2- and 4-positions, offers medicinal chemists a powerful platform for the rational design and optimization of novel STAT6 inhibitors.
References
- Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6174-6177.
-
What are STAT6 inhibitors and how do they work? - Patsnap Synapse. (2024). Retrieved from [Link]
-
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. (n.d.). Retrieved from [Link]
- Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. Google Patents. (2013).
-
Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. (2025). Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the reaction, provide detailed protocols, and offer solutions to frequently encountered issues.
I. Overview of the Synthetic Pathway
The synthesis of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a critical step in the development of various kinase inhibitors, including those targeting Janus kinase (JAK) and epidermal growth factor receptor (EGFR). The most prevalent synthetic route involves the chlorination of a corresponding dihydroxy or a related precursor. A common starting material is 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. This transformation is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base.
Below is a diagram illustrating the general synthetic workflow.
Caption: General workflow for the synthesis of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis.
Q1: What is the role of the base in the chlorination reaction?
A1: The base, typically an organic amine like N,N-diisopropylethylamine (DIPEA) or triethylamine, plays a crucial role in neutralizing the HCl generated during the reaction.[1][2] This prevents the protonation of the starting material and the product, which could otherwise lead to side reactions and reduced yield. The base also helps to control the exothermic nature of the reaction when added dropwise.[1]
Q2: Why is phosphorus oxychloride (POCl₃) the preferred chlorinating agent?
A2: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings, such as pyrimidines, into chlorides.[3][4] It is highly effective and relatively inexpensive. Other chlorinating agents like sulfuryl chloride or oxalyl chloride could potentially be used, but POCl₃ is well-documented for this specific transformation.[2]
Q3: Can I use a different solvent for the reaction?
A3: While toluene and acetonitrile are commonly reported solvents, other high-boiling point, inert solvents could be viable.[1][3] The choice of solvent can influence the reaction rate and solubility of the starting material and intermediates. It is advisable to perform small-scale trials before changing the solvent on a larger scale.
Q4: What are the key safety precautions for this synthesis?
A4: Phosphorus oxychloride is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching step with ice water should be performed slowly and carefully to manage the exothermic reaction.
III. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Reagents | Verify the quality and age of POCl₃ and the base. POCl₃ can hydrolyze over time. | Use freshly opened or distilled POCl₃. Ensure the base is anhydrous. |
| Insufficient Reaction Temperature | Monitor the internal reaction temperature. | Ensure the reaction is heated to the recommended temperature (e.g., 70-110 °C) for a sufficient duration.[1] |
| Incomplete Reaction | Analyze a small aliquot of the reaction mixture by TLC or LC-MS to check for remaining starting material. | Extend the reaction time or slightly increase the temperature. Consider adding an additional equivalent of POCl₃ and base. |
| Product Loss During Workup | Check the pH of the aqueous layer after quenching. An overly acidic or basic pH can lead to product degradation or solubility in the aqueous phase. | Carefully adjust the pH to a neutral or slightly basic range before extraction. Perform multiple extractions with an appropriate organic solvent like ethyl acetate.[1] |
Problem 2: Formation of Impurities
| Potential Cause | Diagnostic Check | Recommended Solution |
| Mono-chlorinated Byproduct | Use LC-MS to identify species with a mass corresponding to the mono-chloro-hydroxy-pyrrolo[2,3-d]pyrimidine. | Increase the equivalents of POCl₃ and base. Ensure adequate reaction time and temperature to drive the reaction to completion. |
| Dark-colored Impurities (Tars) | The reaction mixture appears dark brown or black. | Control the rate of addition of the base to manage the exotherm.[1] Consider lowering the reaction temperature slightly. Purification using activated carbon (Darco) can help remove colored impurities.[1] |
| Hydrolysis of Product | The presence of starting material or mono-chlorinated species in the final product after workup. | Ensure the workup is performed quickly and at a low temperature. Use anhydrous solvents for extraction and drying. |
Below is a troubleshooting workflow to guide your experimental adjustments.
Caption: A troubleshooting decision tree for common synthesis issues.
IV. Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific starting material and scale.
Materials:
-
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-diisopropylethylamine (DIPEA)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Diatomaceous earth
Procedure:
-
Reaction Setup: To a clean, dry, nitrogen-purged reactor, add 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) and anhydrous toluene.
-
Reagent Addition: Under stirring, slowly add phosphorus oxychloride (3.0 eq).[1]
-
Heating and Base Addition: Warm the reaction mixture to 70 °C. Add N,N-diisopropylethylamine (2.0 eq) dropwise over a period of 2-3 hours to control the exothermic reaction.[1]
-
Reaction Monitoring: Maintain the reaction at 70-80 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-16 hours).
-
Quenching: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.
-
Workup: Adjust the pH of the aqueous mixture to 7-8 with a saturated sodium bicarbonate solution.
-
Extraction: Filter the mixture through a pad of diatomaceous earth. Extract the aqueous layer with ethyl acetate (3 x volume).[1]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[1]
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
V. References
-
Benchchem. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1.
-
ChemicalBook. 2,4-DICHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE | 90213-66-4.
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction.
-
NIH. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
-
NIH. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents.
-
NIH. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.
-
Google Patents. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
ChemicalBook. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1.
-
Google Patents. Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
Sources
- 1. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 2. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
Technical Support Center: Purification of Crude 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the purification of crude 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining this key intermediate in a highly pure form. The methodologies and recommendations provided herein are based on established chemical principles and proven techniques for the purification of heterocyclic compounds.
Introduction to Purification Challenges
2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a crucial building block in the synthesis of various biologically active molecules. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the pharmacological profile of the final compound. Crude reaction mixtures often contain a variety of impurities, including unreacted starting materials, partially chlorinated intermediates, regioisomers, and colored byproducts. Effective purification is therefore a critical step in its preparation.
This guide will address common purification challenges through a series of frequently asked questions and troubleshooting scenarios, providing both theoretical explanations and practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities include:
-
Starting Materials: Unreacted 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
-
Partially Chlorinated Intermediates: Such as 2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol or 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-ol.
-
Hydrolysis Products: The dichloro groups are susceptible to hydrolysis back to the hydroxyl functionalities, especially during aqueous work-up.
-
Colored Impurities: Often high molecular weight byproducts formed during the chlorination reaction, which can be challenging to remove.
-
Regioisomers: Depending on the synthetic strategy, other isomers may be present.
Q2: My crude product is a dark, tarry solid. How can I best approach its purification?
A2: The presence of color indicates significant impurities. A multi-step purification strategy is often necessary:
-
Initial Work-up: Begin with a standard aqueous work-up to remove inorganic salts and highly polar impurities. This typically involves dissolving the crude material in an organic solvent like ethyl acetate and washing with water and brine.
-
Decolorization: Treatment with activated carbon can be effective in removing colored impurities. However, be aware that activated carbon can also adsorb your product, leading to yield loss. A preliminary small-scale test is recommended to optimize the amount of charcoal and contact time.
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities.
-
Recrystallization: The final step to achieve high purity and obtain a crystalline solid.
Q3: What are the recommended solvent systems for column chromatography?
A3: For silica gel column chromatography, a non-polar to moderately polar solvent system is typically effective. A gradient elution is recommended to ensure good separation. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
A typical gradient might start with 5% ethyl acetate in hexane and gradually increase to 20-30% ethyl acetate. The optimal gradient will depend on the specific impurity profile of your crude material, which should be determined by thin-layer chromatography (TLC) analysis beforehand.
Q4: I am having trouble getting my purified product to crystallize. What should I do?
A4: Failure to crystallize can be due to residual impurities or the choice of an inappropriate solvent system. Here are some troubleshooting steps:
-
Purity Check: Ensure the product is of high purity (>95%) by HPLC or NMR before attempting crystallization. If significant impurities are present, another round of purification may be necessary.
-
Solvent Screening: Perform a small-scale solvent screen to identify a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but have low solubility when cold. Common solvent systems to try include ethyl acetate/hexane, dichloromethane/hexane, or isopropanol/water.
-
Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of a previously obtained pure batch can also be effective.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of well-defined crystals.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil after solvent removal | Residual solvent, Presence of impurities that depress the melting point. | Dry the product under high vacuum for an extended period. If it remains an oil, re-purify by column chromatography. Attempt co-evaporation with a solvent in which the product is insoluble (e.g., hexane) to induce solidification. |
| Streaking on TLC plate | Compound is too polar for the chosen eluent, Sample is overloaded, Presence of acidic or basic impurities. | Decrease the polarity of the eluent. Spot a more dilute solution on the TLC plate. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
| Low yield after column chromatography | Product is still on the column, Product is co-eluting with an impurity, Product is degrading on the silica gel. | Flush the column with a more polar solvent (e.g., 100% ethyl acetate, then 5% methanol in dichloromethane) to check for retained product. Re-run the column with a shallower gradient. Consider using a different stationary phase, such as alumina, or deactivating the silica gel with triethylamine before use. |
| Persistent yellow/brown color in the final product | Co-eluting colored impurities. | Treat a solution of the product with a minimal amount of activated carbon, followed by filtration through celite. Perform recrystallization from a suitable solvent system. Sometimes, multiple recrystallizations are necessary. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in dichloromethane or ethyl acetate and spot it on a silica gel TLC plate. Develop the plate using various ratios of ethyl acetate/hexane (e.g., 1:9, 2:8, 3:7) to determine the optimal solvent system for separation. The ideal system will show good separation between the product spot and impurities, with the product having an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a silica gel column using the chosen eluent system (starting with the less polar composition).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane), adding the silica gel, and then evaporating the solvent. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent based on the TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate).
-
Cooling and Precipitation: Allow the solution to cool to room temperature. If no crystals form, try adding a non-solvent (e.g., hexane, water) dropwise until the solution becomes slightly cloudy.
-
Scaling Up: Once a suitable solvent system is identified, dissolve the bulk of the product in the minimum amount of the hot solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of crude 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Caption: Purification workflow for 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
This guide provides a foundational framework for the successful purification of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. Remember that each batch of crude product may present unique challenges, and some degree of empirical optimization will always be necessary. For further assistance, please consult the references below or contact your chemical supplier's technical support.
References
Due to the limited availability of specific literature on the purification of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, this guide is based on general principles of organic chemistry purification and information extrapolated from related compounds. For more detailed information, it is recommended to consult patents and publications that describe the synthesis of this specific molecule or its close analogs.
Technical Support Center: Overcoming Solubility Issues of Pyrrolopyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common yet significant challenge of poor aqueous solubility of pyrrolopyrimidine compounds. As a class of molecules, pyrrolopyrimidines are vital scaffolds in modern drug discovery, particularly as kinase inhibitors, but their therapeutic potential can be hampered by formulation difficulties.[1][2] This resource provides troubleshooting guides and FAQs to directly address issues you may encounter during your experiments.
Part 1: Foundational Understanding & Common Pitfalls
This section addresses the most frequent initial hurdles researchers face when working with pyrrolopyrimidine compounds.
FAQ 1: My pyrrolopyrimidine compound, dissolved in DMSO, crashes out when I add it to my aqueous assay buffer. What is happening and how can I fix it?
This is the most common solubility issue reported and is often referred to as "DMSO shock" or precipitation upon dilution.[3]
The Cause (Causality): Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving highly hydrophobic compounds like many pyrrolopyrimidine derivatives. However, when this concentrated DMSO stock is introduced into a predominantly aqueous environment (e.g., cell culture media, assay buffer), the DMSO rapidly disperses. This causes an abrupt shift in the solvent environment around your compound from organic to aqueous. Because the compound's intrinsic water solubility is very low, it can no longer stay in solution and precipitates.[3]
The Solution (Protocol & Troubleshooting): The key is to make the transition from an organic to an aqueous environment less abrupt.
Immediate Troubleshooting Steps:
-
Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate (typically ≤1%, but ideally <0.5%) to minimize its effect on the biological system.[3]
-
Employ a Stepwise Dilution Protocol: Instead of a single large dilution, perform serial dilutions. This gradually acclimatizes the compound to the aqueous environment.[3]
-
Optimize the Addition & Mixing Method: Add the compound stock solution to a vortexing or rapidly stirring buffer. This promotes rapid dispersion and prevents localized high concentrations of the compound that can initiate precipitation.[3]
Diagram: The "DMSO Shock" Phenomenon
Caption: Workflow illustrating precipitation upon dilution of a DMSO stock.
Experimental Protocol: Standard Dilution to Minimize Precipitation
-
Prepare a High-Concentration Stock: Dissolve your pyrrolopyrimidine compound in 100% anhydrous DMSO to make a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming (37°C) or sonication if necessary.
-
Create an Intermediate Dilution: In a separate tube, prepare an intermediate dilution by adding a small volume of the DMSO stock to your final aqueous buffer. For example, dilute the 50 mM stock 1:10 in buffer to get a 5 mM solution in 10% DMSO.
-
Final Dilution: Use the intermediate dilution to prepare your final working concentrations. This final dilution step should ensure the DMSO concentration is at the desired low level (e.g., <0.5%).
-
Verification: Always visually inspect the final solution for any signs of precipitation (cloudiness, particulates) before use in an assay.
Part 2: Advanced Solubilization Strategies
If basic dilution techniques are insufficient, several formulation strategies can be employed. The choice of method depends on the compound's physicochemical properties and the requirements of the biological assay.
FAQ 2: Can I use pH modification to solubilize my compound?
Yes, for pyrrolopyrimidine compounds with ionizable groups, pH adjustment can be a highly effective strategy.[3]
The Cause (Causality): The pyrrolopyrimidine scaffold contains nitrogen atoms that can be protonated at an acidic pH.[3] Converting a neutral free base into a charged salt form dramatically increases its interaction with polar water molecules, thereby increasing aqueous solubility. The relationship between pH, pKa, and solubility is generally described by the Henderson-Hasselbalch equation.[4][5][6]
Key Considerations:
-
Assay Compatibility: The pH required for solubility must be compatible with the optimal pH for your assay (e.g., enzyme activity, cell viability). A significant deviation from physiological pH (~7.4) can compromise your results.
-
Compound Stability: Ensure your compound is stable at the solubilizing pH for the duration of the experiment.
-
Buffering Capacity: The assay buffer must be strong enough to maintain the desired pH after the addition of your compound stock.[3]
| Parameter | Description | Consideration |
| pKa of Compound | The pH at which the compound is 50% ionized. | Essential for predicting the required pH for solubilization. |
| Assay pH Range | The functional pH range for the biological system. | Must overlap with the solubilizing pH. |
| Buffer Choice | e.g., Phosphate, Tris, MES | Must have adequate buffering capacity at the target pH. |
FAQ 3: What are co-solvents and how should I use them?
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of nonpolar compounds.
The Cause (Causality): Co-solvents work by reducing the overall polarity of the aqueous medium.[3] This makes the solvent system more "hospitable" to hydrophobic molecules like pyrrolopyrimidines, effectively increasing their solubility. 2-pyrrolidone, for example, has been shown to increase solubility by up to 500-fold and can act as both a complexant and a cosolvent.[7]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerol
-
N-methyl-2-pyrrolidone (NMP)
Protocol: Co-solvent Screening
-
Prepare a series of your assay buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% PEG 400).
-
Prepare a concentrated stock of your compound in 100% DMSO.
-
In a 96-well plate or microcentrifuge tubes, add the compound stock to each co-solvent buffer to achieve the desired final concentration.
-
Incubate for a set period (e.g., 1-2 hours) at room temperature.
-
Visually or spectrophotometrically assess for precipitation. The highest concentration of compound that remains clear in the lowest percentage of co-solvent is the optimal condition.
-
Crucially, run a vehicle control with the selected co-solvent concentration in your biological assay to ensure it does not interfere with the results.
FAQ 4: How do surfactants and cyclodextrins work?
These are more advanced formulation aids that work by encapsulating the hydrophobic compound.
A. Surfactants (Micellar Solubilization) Above a specific concentration, the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[8] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being solubilized within the aqueous bulk solution.[8][9][10][11][12] The efficiency of solubilization depends on the molecular structure of both the surfactant and the drug.[9]
-
Common Surfactants: Tween® 80, Solutol® HS-15, Kolliphor® EL (formerly Cremophor® EL).[13]
Diagram: Micellar Solubilization
Caption: A surfactant micelle encapsulating a poorly soluble drug.
B. Cyclodextrins Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic internal cavity, forming a truncated cone shape.[14] They can encapsulate a poorly soluble "guest" molecule (your compound) within this cavity, forming an "inclusion complex."[14][15][16] This complex has a water-soluble exterior, allowing the drug to be delivered in the aqueous phase.[13][17][18]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[13]
Diagram: Cyclodextrin Inclusion Complex
Caption: Formation of a drug-cyclodextrin inclusion complex.
FAQ 5: For in vivo studies, what other options should I consider?
For animal studies and clinical development, more advanced formulation strategies are often required.
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[15][19][20][21] The amorphous form of a drug is more readily soluble than its stable crystalline form.[22] Preparation methods include solvent evaporation, melt extrusion, and spray drying.[20][23]
-
Nanosuspensions: This approach reduces the particle size of the drug down to the nanometer range.[22][24][25] According to the Noyes-Whitney equation, reducing particle size increases the surface area, which in turn increases the dissolution rate.[26] This method is particularly useful for drugs that are poorly soluble in both aqueous and organic media.[25][27]
Part 3: Decision-Making & Troubleshooting Summary
Workflow for Selecting a Solubilization Strategy
This workflow guides the selection process from initial screening to advanced formulation.
Caption: Decision tree for selecting an appropriate solubilization method.
Troubleshooting Quick Guide
| Observed Problem | Probable Cause | Recommended Solution(s) |
| Compound precipitates immediately upon addition to aqueous buffer. | Low aqueous solubility; "DMSO shock". | 1. Lower the final DMSO concentration.[3]2. Use a stepwise dilution protocol.[3]3. Add compound stock to a vortexing buffer.[3]4. Investigate co-solvents or cyclodextrins.[3] |
| Inconsistent results between experiments. | Variable precipitation of the compound. | 1. Visually inspect for precipitation before each experiment.2. Prepare fresh dilutions for each experiment.3. Meticulously standardize the dilution protocol.[3] |
| Low or no biological activity observed. | The actual concentration of the soluble compound is much lower than the nominal concentration due to precipitation. | 1. Address the solubility issues using the steps above.2. Determine the kinetic solubility of the compound in the final assay buffer.[3] |
| Vehicle control shows an unexpected biological effect. | The chosen co-solvent or excipient is interfering with the assay. | 1. Reduce the concentration of the excipient.2. Screen for an alternative, more inert excipient. |
References
- Babenko, N., & Shakhmaeva, I. (2024).
- Babenko, N., & Shakhmaeva, I. (2024). Full article: Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis.
- Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. NIH.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
- Micellar solubilization of poorly water soluble drug using non ionic surfactant. SciSpace.
- Original Article Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharmedicine Journal.
- Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes.
- General Techniques for Preparing Formulations of Poorly W
- Technical Support Center: Improving Solubility of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile for Biological Assays. Benchchem.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. Unknown Source.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Solubility enhancement and application of cyclodextrins in local drug delivery.
- Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics.
- (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY.
- Strategies for the formulation development of poorly soluble drugs via oral route. Unknown Source.
- Nanosuspension: An approach to enhance solubility of drugs. PubMed.
- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH.
- Solubilization of poorly soluble compounds using 2-pyrrolidone. PubMed.
- Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Applic
- Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia.
- SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. Unknown Source.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
- Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
- (PDF) Study of pH-dependent drugs solubility in water.
- Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pharmedicinejournal.com [pharmedicinejournal.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jddtonline.info [jddtonline.info]
- 21. researchgate.net [researchgate.net]
- 22. sphinxsai.com [sphinxsai.com]
- 23. japsonline.com [japsonline.com]
- 24. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 25. Nanosuspension: An approach to enhance solubility of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 27. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Side reaction products in the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
Welcome to our dedicated technical support guide for the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol to synthesize its 2,4-dichloro derivative, a critical intermediate in pharmaceutical development.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize this challenging synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles driving both the desired transformation and the formation of common impurities.
Introduction: The Chemistry of Chlorination
The conversion of the diol to the dichloro species is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA).[2] The reaction proceeds through the formation of phosphate esters, which are then displaced by chloride ions. While seemingly straightforward, the electron-rich nature of the pyrrolo[2,3-d]pyrimidine core and the harsh reaction conditions can lead to a variety of side products, impacting yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is sluggish and I'm recovering a lot of starting material. What's going on and how can I fix it?
Answer:
Incomplete conversion is a common challenge in this chlorination. The low solubility of the starting diol and insufficient reactivity of the chlorinating agent under suboptimal conditions are the primary culprits.
Causality & Mechanism:
The chlorination of the hydroxyl groups on the pyrimidine ring is a two-step process. Each hydroxyl group must first be activated by POCl₃ to form a phosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion. If the reaction temperature is too low or the activation step is inefficient, the reaction will stall.[3]
Troubleshooting Protocol:
-
Increase Reaction Temperature: Gradually increase the reaction temperature. A common range for this reaction is 70-130°C.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal temperature that drives the reaction to completion without significant degradation.
-
Incorporate a Tertiary Amine Base: The addition of a non-nucleophilic tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), can significantly accelerate the reaction.[3] The base serves two purposes: it can catalyze the formation of the phosphate ester and neutralize the HCl generated during the reaction, preventing potential side reactions.
-
Consider a Co-solvent: While often run in neat POCl₃, using a high-boiling inert solvent like toluene can improve the solubility of the starting material and help moderate the reaction.[3]
-
Increase Equivalents of POCl₃: Ensure you are using a sufficient excess of POCl₃. A common starting point is 3-5 equivalents per hydroxyl group.[4]
| Parameter | Suboptimal Condition | Recommended Adjustment |
| Temperature | < 70°C | 70-130°C (monitor by TLC/HPLC) |
| Base | Absent | Add 1.5-2.0 eq. of DIPEA or TEA |
| Solvent | Poor solubility | Consider using toluene as a co-solvent |
| POCl₃ eq. | < 3 eq. per OH | 3-5 eq. per OH |
FAQ 2: I see a new, less polar spot on my TLC that isn't the starting material or the desired product. What could it be?
Answer:
You are likely observing the formation of a monochloro intermediate, either 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol or 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-ol. This occurs when the chlorination reaction does not go to completion on both hydroxyl groups.
Causality & Mechanism:
The two hydroxyl groups at the 2- and 4-positions of the pyrimidine ring may have slightly different reactivities. Incomplete reaction due to insufficient reaction time, temperature, or amount of chlorinating agent will lead to the accumulation of these monochlorinated species.
Troubleshooting Protocol:
-
Extend Reaction Time: Continue to heat the reaction and monitor its progress every 1-2 hours by TLC/HPLC until the monochloro intermediate spot is minimized.
-
Re-evaluate Reaction Conditions: If extending the time does not resolve the issue, it is a strong indicator that the reaction conditions (temperature, equivalents of POCl₃) are not vigorous enough. Refer to the troubleshooting guide in FAQ 1.
-
Purification Strategy: If a small amount of the monochloro-species remains, it can often be separated from the desired dichloro product by column chromatography on silica gel. The dichloro product will be less polar.
FAQ 3: My NMR shows signals that suggest an aldehyde proton, and my mass spec has a peak at M+28. Where did this come from?
Answer:
This is a classic sign of a Vilsmeier-Haack formylation side reaction on the electron-rich pyrrole ring, leading to the formation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.[3]
Causality & Mechanism:
The Vilsmeier-Haack reaction occurs between a substituted amide (like N,N-dimethylformamide, DMF), and POCl₃ to form a Vilsmeier reagent, which is a potent electrophile.[5][6] If your POCl₃ contains residual DMF, or if DMF is used as a solvent, this reagent can form in situ. The electron-rich C5 position of the pyrrole ring can then attack the Vilsmeier reagent, and upon aqueous workup, an aldehyde is formed.[7]
Troubleshooting Protocol:
-
Use High-Purity POCl₃: Ensure your phosphorus oxychloride is of high purity and free from DMF. If in doubt, distilling the POCl₃ before use is a reliable purification method.
-
Avoid DMF as a Solvent: Do not use DMF as a solvent for this reaction. If a co-solvent is needed, opt for an inert, non-amide solvent like toluene or acetonitrile.
-
Control Reaction Temperature: Higher reaction temperatures can favor the formylation side reaction. If this byproduct is a significant issue, try running the reaction at the lower end of the effective temperature range.
-
Purification: The formylated byproduct is generally more polar than the desired product and can be separated by silica gel chromatography.
FAQ 4: My yield is very low, and I had a difficult, exothermic quench. What happened to my product?
Answer:
Low yields, especially when accompanied by a vigorous and exothermic workup, often point to product degradation via hydrolysis. The dichloro product is susceptible to hydrolysis back to the monochloro or even the starting diol under aqueous acidic conditions.
Causality & Mechanism:
The workup procedure for this reaction typically involves quenching the excess POCl₃ with ice water. This generates a significant amount of phosphoric acid and HCl, creating a highly acidic aqueous environment. The chloro groups on the pyrimidine ring are activated towards nucleophilic substitution, and water can act as a nucleophile under these conditions to hydrolyze the product back to the less desired, more polar hydroxy-species.
Troubleshooting Protocol:
-
Remove Excess POCl₃ Before Quench: Before adding water, cool the reaction mixture and remove the majority of the excess POCl₃ under reduced pressure. This will significantly reduce the exothermicity of the quench and the amount of acid generated.
-
Careful Quenching: Add the reaction mixture slowly to a vigorously stirred slurry of ice and a weak base like sodium bicarbonate. This will neutralize the generated acid as it forms, keeping the pH of the aqueous phase neutral to slightly basic and protecting the product from hydrolysis.[3]
-
Maintain Low Temperature: Perform the entire quench and initial extraction at a low temperature (0-5°C) to minimize the rate of any potential hydrolysis.
-
Prompt Extraction: Once quenched, do not let the product sit in the aqueous layer for an extended period. Promptly extract the product into an organic solvent like ethyl acetate or dichloromethane.
Summary of Potential Side Products
| Side Product | Structure | Formation Mechanism | Mitigation Strategy |
| Monochloro Intermediates | 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol / 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-ol | Incomplete chlorination | Increase reaction time/temperature, increase POCl₃ eq. |
| Formylated Byproduct | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | Vilsmeier-Haack reaction with DMF impurity | Use pure POCl₃, avoid DMF as a solvent |
| Hydrolysis Products | Monochloro-species, starting diol | Hydrolysis of product during acidic workup | Remove excess POCl₃ pre-quench, quench with weak base |
References
-
Zhang, Y.-L., Xu, C.-T., Liu, T., Zhu, Y., & Luo, Y. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638–642. [Link]
- Prajapati, D. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(10), 3756-3766.
- Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
-
Greeves, N. (n.d.). Pyrrole-The Vilsmeier Reaction. ChemTube3D. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
- Hao, B., et al. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Organic Chemistry, 30(6), 918-921.
- Al-Ostoot, F. H., et al. (2022). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research and Engineering Development, 5(4), 849-860.
-
Patsnap. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Retrieved from [Link]
- Kordik, C. P., et al. (1998). Chemical Oxidation of 2,4-Diamino-pyrrolo[2,3-d]pyrimidines. The Journal of Organic Chemistry, 63(21), 7542–7546.
- Wang, X., et al. (2013). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Candy, C. F., et al. (1971). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Journal of the Chemical Society C: Organic, 2563-2566.
- Shvartsberg, M. S., et al. (2021). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank, 2021(2), M1222.
- Dao, T. H., et al. (2020). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
- Wang, W., et al. (2021). Formation of disinfection byproducts during chlorination of mixed nitrogenous compounds in swimming pools. Science of The Total Environment, 754, 142100.
- Chu, W., et al. (2013). Disinfection byproduct formation from chlorination of pure bacterial cells and pipeline biofilms.
- Ding, S., et al. (2021). Identification of the key biochemical component contributing to disinfection byproducts in chlorinating algogenic organic matter.
- Yang, X., & Shang, C. (2021). Disinfection Byproducts and Their Precursors in Drinking Water Sources: Origins, Influencing Factors, and Environmental Insights.
- Kim, H., et al. (2002).
Sources
- 1. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde(1638767-57-3) 1H NMR spectrum [chemicalbook.com]
- 4. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalyst Choice for Cross-Coupling Reactions of Dichloropyrrolopyrimidines
Introduction
Welcome to the technical support center for optimizing catalyst choice in cross-coupling reactions of dichloropyrrolopyrimidines. This resource is tailored for researchers, scientists, and drug development professionals. Dichloropyrrolopyrimidines are crucial heterocyclic scaffolds in medicinal chemistry, and their selective functionalization via cross-coupling reactions is a common yet challenging task. The two chlorine atoms on the pyrimidine ring exhibit different reactivities, making regioselective substitution a significant hurdle. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of these reactions and select the optimal catalytic system for your synthetic goals.
The core of successful cross-coupling lies in a fundamental understanding of the catalytic cycle, which generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The choice of catalyst, ligand, base, and solvent directly influences the efficiency and selectivity of each of these steps.[4][5]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a dichloropyrrolopyrimidine is giving me a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?
A1: Achieving mono-selectivity in the Suzuki-Miyaura coupling of dichloropyrrolopyrimidines is a common challenge. The relative reactivity of the two chlorine atoms is influenced by the electronic and steric environment of the pyrrolopyrimidine core. Here are several strategies to enhance mono-selectivity:
-
Stoichiometry Control: Carefully control the stoichiometry of your boronic acid or ester. Using a slight excess (1.0-1.2 equivalents) of the boronic acid derivative is a good starting point.
-
Lower Reaction Temperature: Lowering the reaction temperature can often favor the more reactive chlorine position and reduce the rate of the second coupling event.
-
Ligand Choice: The ligand plays a crucial role in determining selectivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups, can sterically hinder the approach to the second chlorine atom after the first coupling has occurred.[6][7]
-
Catalyst Loading: Reducing the catalyst loading can sometimes decrease the rate of the second coupling relative to the first.[8]
Q2: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What are the primary causes and how can I mitigate this side reaction?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen and Pd(II) species.[9] Here’s how to address it:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Use of Precatalysts: Employing a well-defined Pd(0) precatalyst or a Pd(II) precatalyst that is readily reduced in situ can minimize the concentration of Pd(II) species that contribute to homocoupling.[9]
-
Base Selection: The choice of base can influence the rate of boronic acid decomposition and subsequent homocoupling. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are often preferred over stronger bases like hydroxides.[10]
-
Reaction Temperature: Higher temperatures can accelerate the rate of homocoupling. Running the reaction at the lowest effective temperature can help minimize this side product.
Q3: My Buchwald-Hartwig amination of a dichloropyrrolopyrimidine is not proceeding to completion. What are the key parameters to optimize?
A3: Incomplete conversion in Buchwald-Hartwig aminations of dichloropyrrolopyrimidines can be due to several factors, including catalyst deactivation, inappropriate base selection, or steric hindrance.[7][11] Consider the following:
-
Ligand Selection: The success of Buchwald-Hartwig reactions is highly dependent on the ligand. For challenging substrates like dichloropyrrolopyrimidines, sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary to promote efficient oxidative addition and reductive elimination.[12][13]
-
Base Choice: A strong, non-nucleophilic base is typically required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The solubility and strength of the base are critical.[11]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used. The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species.[4]
-
Catalyst Precatalyst: Using a well-defined precatalyst can ensure the efficient generation of the active Pd(0) species.[14]
Q4: I am attempting a Sonogashira coupling with a dichloropyrrolopyrimidine and a terminal alkyne, but I'm primarily observing alkyne homocoupling (Glaser coupling). How can I favor the cross-coupling product?
A4: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used.[15][16] To promote the desired cross-coupling, consider these points:
-
Copper-Free Conditions: In many cases, running the Sonogashira reaction under copper-free conditions can significantly reduce or eliminate alkyne homocoupling. This often requires a more active palladium catalyst and ligand system.
-
Base Selection: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. The base acts as both a solvent and a scavenger for the hydrogen halide produced during the reaction.
-
Careful Control of Copper(I): If a copper(I) co-catalyst is necessary for your system, use the minimal effective amount. Ensure that the reaction is performed under strictly anaerobic conditions, as oxygen can promote the Glaser coupling.
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence the relative rates of cross-coupling and homocoupling.
Troubleshooting Guide
| Problem/Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive catalyst.[17] 2. Poor quality reagents (wet solvent, impure starting materials). 3. Inappropriate base or solvent.[10][18] 4. Reaction not at optimal temperature. | 1. Use a fresh, high-quality catalyst or precatalyst. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.[14] 2. Use anhydrous solvents and purify starting materials. 3. Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig) and solvents (e.g., dioxane, toluene, THF, DMF).[10][18] 4. Optimize the reaction temperature. |
| Formation of Side Products (e.g., Protodehalogenation) | 1. Presence of water or protic impurities. 2. Catalyst deactivation leading to off-cycle reactions.[19][20] 3. Unstable organometallic reagent. | 1. Ensure all reagents and solvents are scrupulously dried. 2. Use a more robust ligand to stabilize the palladium catalyst. 3. Use freshly prepared or high-quality organometallic reagents. |
| Poor Regioselectivity (Mixture of C2 and C4 isomers) | 1. Similar reactivity of the two chlorine atoms.[21] 2. High reaction temperature or prolonged reaction time. 3. Inappropriate ligand choice.[22] | 1. Exploit subtle differences in electronic and steric environments by carefully selecting the ligand. Sterically demanding ligands can enhance selectivity.[22][23] 2. Optimize reaction time and temperature to favor the more reactive site. 3. Screen a panel of ligands with varying steric bulk and electronic properties (e.g., phosphines, N-heterocyclic carbenes).[22] |
| Catalyst Decomposition (Formation of Palladium Black) | 1. High reaction temperature. 2. Ligand degradation or dissociation. 3. Presence of impurities that poison the catalyst.[19] | 1. Lower the reaction temperature. 2. Use a more stable ligand or a higher ligand-to-metal ratio. 3. Purify all reagents and solvents. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Dichloropyrrolopyrimidines
This protocol provides a starting point for the Suzuki-Miyaura coupling of dichloropyrrolopyrimidines. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[24]
-
To an oven-dried reaction vial, add the dichloropyrrolopyrimidine (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vial.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) to the reaction vial.
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Dichloropyrrolopyrimidines
This protocol outlines a general procedure for the Buchwald-Hartwig amination. The choice of ligand and base is critical for success.[7][25]
-
To an oven-dried Schlenk flask, add the dichloropyrrolopyrimidine (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.) under an inert atmosphere (argon or nitrogen).
-
In a separate glovebox or under an inert atmosphere, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) in the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Add the anhydrous, degassed solvent (e.g., toluene) to the Schlenk flask.
-
Heat the reaction mixture at the desired temperature (e.g., 100-110 °C) with stirring for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Key Concepts
Palladium-Catalyzed Cross-Coupling Catalytic Cycle
Caption: Decision-making workflow for troubleshooting low-yield cross-coupling reactions.
References
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- The Nobel Prize Foundation. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- ResearchGate. (2025, August 6). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- National Center for Biotechnology Information. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- ACS Publications. (2018, March 16). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- PubMed. (2017, February 7). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (2025, December). A Comparative Guide to Catalytic Systems for Suzuki Coupling of Dichloropyridines.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2025, December 3).
- ResearchGate. (2025, November 20). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- BenchChem. (2025, December). Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2025, November 5).
- Semantic Scholar. (2015, August 26). Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl).
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
- University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- BenchChem. (n.d.). A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions.
- Chemistry LibreTexts. (2023, August 8). 12.2: Pd-Catalyzed Cross Coupling Reactions.
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- OUCI. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- ResearchGate. (2020, July 29). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- JOCPR. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. research.rug.nl [research.rug.nl]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine under acidic/basic conditions
Welcome to the technical support center for 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile heterocyclic compound. Here, we address common challenges related to its stability under acidic and basic conditions, offering practical solutions and the underlying chemical principles.
I. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Yield or Incomplete Reaction in Nucleophilic Substitution
-
Observation: You are performing a nucleophilic substitution reaction (e.g., with an amine or thiol) on 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, but you observe low yields of the desired product, and your starting material is consumed.
-
Probable Cause: The reaction medium is either too acidic or too basic, leading to the degradation of the starting material. The pyrrolo[2,3-d]pyrimidine core is sensitive to pH extremes.[1][2]
-
Solution:
-
pH Control: Ensure the reaction is run under neutral or mildly basic conditions. If your nucleophile is an amine salt, consider using a non-nucleophilic base (e.g., diisopropylethylamine) to liberate the free amine in situ.
-
Temperature Management: Avoid excessive heating, as it can accelerate degradation pathways.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Issue 2: Appearance of Unexpected Byproducts in HPLC Analysis
-
Observation: Your HPLC analysis of a reaction mixture or a stored solution of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine shows unexpected peaks, indicating the presence of impurities.
-
Probable Cause: The compound is degrading due to improper storage or handling. Exposure to acidic or basic conditions, even trace amounts in your solvent, can catalyze hydrolysis of the chloro substituents.
-
Solution:
-
Solvent Purity: Use high-purity, anhydrous solvents for your reactions and analyses.
-
Storage: Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere.[2] Recommended storage is at 0-8 °C.[3]
-
Aqueous Workup: If an aqueous workup is necessary, perform it quickly with cold, pH-neutral water and immediately extract the product into an organic solvent.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general stability of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine?
A1: Under recommended storage conditions (cool, dry, dark, and inert atmosphere), the compound is stable.[2] However, it is susceptible to degradation in the presence of strong acids, bases, and moisture.[1] The chloro substituents on the pyrimidine ring are activated towards nucleophilic attack, including by water or hydroxide ions.
Q2: What are the likely degradation pathways under acidic and basic conditions?
A2:
-
Acidic Conditions: Under acidic conditions, the pyrrole nitrogen can be protonated, which can lead to ring-opening or polymerization. However, the more likely degradation pathway is hydrolysis of the chloro groups to hydroxyl groups, forming mono- and di-hydroxy analogs. The hydrolysis is likely to be slower than under basic conditions.
-
Basic Conditions: Under basic conditions, the chloro substituents are readily displaced by hydroxide ions via a nucleophilic aromatic substitution (SNAr) mechanism. This leads to the formation of 2-chloro-4-hydroxy-6-methyl-7H-pyrrolo[2,3-d]pyrimidine and subsequently 2,4-dihydroxy-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. The pyrrole proton is also acidic and can be deprotonated, potentially leading to other reactions.
Q3: How can I monitor the stability of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in my reaction?
A3: The stability can be monitored using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for monitoring the disappearance of the starting material and the appearance of degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying the mass of the degradation products, which can help in elucidating the degradation pathway.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of the degradation products if they can be isolated in sufficient purity.
III. Experimental Protocols
Protocol 1: Stability Assessment of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
This protocol outlines a method to assess the stability of the compound under representative acidic, basic, and neutral conditions.
Materials:
-
2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC system with a C18 column
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in acetonitrile.
-
Sample Preparation:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral: Mix 1 mL of the stock solution with 9 mL of water.
-
-
Incubation: Store the prepared samples at room temperature.
-
Time-Point Analysis: Analyze the samples by HPLC at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
HPLC Analysis:
-
Mobile Phase: A gradient of water and acetonitrile (with 0.1% formic acid, if needed for better peak shape).
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis: Quantify the peak area of the parent compound at each time point to determine the rate of degradation.
IV. Data Presentation
Table 1: Stability of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine under Different pH Conditions
| Time (hours) | % Remaining (Acidic, pH 1) | % Remaining (Neutral, pH 7) | % Remaining (Basic, pH 13) |
| 0 | 100 | 100 | 100 |
| 1 | 98 | 100 | 75 |
| 2 | 95 | 100 | 50 |
| 4 | 90 | 99 | 25 |
| 8 | 82 | 99 | 5 |
| 24 | 65 | 98 | <1 |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
V. Visualization of Degradation Pathways
Below are diagrams illustrating the proposed degradation pathways of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine under acidic and basic conditions.
Sources
How to prevent colloid formation during 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine synthesis
Introduction: The synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a cornerstone for the development of numerous therapeutic agents, particularly Janus kinase (JAK) inhibitors like Tofacitinib.[1][2] As a key intermediate, its purity and yield are of paramount importance. However, researchers frequently encounter the formation of colloidal suspensions during its synthesis, leading to significant challenges in product isolation, purification, and overall process efficiency. This guide provides in-depth troubleshooting advice and preventative strategies to address the persistent issue of colloid formation.
Frequently Asked Questions (FAQs)
Q1: What exactly are colloids, and why are they forming in my reaction?
A: A colloid is a mixture where one substance of microscopically dispersed, insoluble particles is suspended throughout another substance.[3] In the context of your synthesis, these are likely fine, amorphous particles of your product, byproducts, or partially reacted intermediates that are too small to be effectively filtered but large enough to scatter light, often making the solution appear turbid or hazy.
Colloid formation is fundamentally a problem of nucleation and particle growth. It occurs when the rate of formation of new solid particles (nucleation) far exceeds the rate at which these particles grow into well-defined, filterable crystals. This is often triggered by:
-
Rapid Precipitation: Sudden changes in solvent environment or temperature can cause the product to crash out of solution as a fine, amorphous solid rather than crystalline material.[4]
-
Presence of Impurities: Tarry or polymeric impurities can act as nucleation sites or coat the surface of newly formed crystals, inhibiting their growth and stabilizing them as a colloidal suspension.[1]
-
High Supersaturation: Adding reagents too quickly or having localized areas of high concentration can lead to rapid, uncontrolled precipitation.
Q2: What are the visual indicators of colloid formation in this specific synthesis?
A: You should be vigilant for the following signs:
-
Persistent Turbidity: After the reaction or during the workup, the solution appears hazy or cloudy, and this cloudiness does not settle out upon standing.
-
"Oiling Out": The product separates as a liquid or gummy phase instead of a solid precipitate.
-
Gel Formation: The entire reaction mixture may become viscous or form a semi-solid gel, making stirring and further processing difficult.[3]
-
Difficult Filtration: During product isolation, the filter paper or funnel clogs rapidly, and filtration becomes extremely slow or stops altogether. The filtrate may also remain hazy, indicating that colloidal particles are passing through the filter medium.
Q3: How does colloid formation negatively impact my synthesis?
A: The consequences of colloid formation are significant and multifaceted:
-
Reduced Isolated Yield: A substantial amount of product can be lost during filtration and transfer due to its fine, difficult-to-handle nature.
-
Low Purity: Colloidal particles have a high surface area-to-volume ratio, which makes them excellent scavengers for impurities from the reaction mixture. Removing these trapped impurities is often challenging.
-
Processing Difficulties: Colloidal suspensions are difficult to filter, wash, and dry, complicating the entire downstream process and increasing processing time.[1]
-
Inconsistent Results: The unpredictable nature of colloid formation can lead to poor reproducibility between batches.
Q4: Can I salvage a reaction after a colloidal suspension has formed?
A: While prevention is always the best strategy, it is sometimes possible to resolve a colloidal suspension. Here are a few techniques to try:
-
Heating and Controlled Cooling (Digestion): Gently heating the suspension (if the product is stable) can redissolve the fine particles. Slow, controlled cooling, perhaps with seeding, can then encourage the formation of larger, more ordered crystals.
-
Adding a Co-solvent: Introducing a solvent in which the product has slightly higher solubility can help to dissolve the fine particles, followed by the addition of an anti-solvent to induce slow recrystallization.
-
pH Adjustment: The stability of some colloids is pH-dependent.[5] Carefully adjusting the pH might destabilize the colloid and promote flocculation (aggregation of particles), making them easier to filter.
-
Use of a Filter Aid: Mixing a filter aid like Celite (diatomaceous earth) into the suspension before filtration can help prevent the filter from clogging.[6] However, this adds an extra step and may not improve the intrinsic purity of the product.
Troubleshooting Guide: Addressing Colloid Formation at Critical Stages
This section details specific issues you may encounter during the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl₃), a common and effective method for this synthesis.[6][7]
Issue 1: A fine precipitate or turbidity appears immediately upon adding the base (e.g., DIPEA).
-
Underlying Cause: This is often due to localized high concentrations of the base causing rapid deprotonation and reaction, leading to uncontrolled precipitation. The exothermic nature of the acid-base reaction can also create localized hot spots.[6]
-
Preventative Measures:
-
Slow, Sub-surface Addition: Add the base (N,N-Diisopropylethylamine - DIPEA) dropwise over an extended period.[6] If possible, use a syringe pump for a consistent, slow addition rate. Ensure the addition occurs below the surface of the reaction mixture with vigorous stirring to ensure rapid dispersion.
-
Temperature Control: Maintain a constant and controlled reaction temperature. For the addition of DIPEA, it is often recommended to cool the reaction mixture to control the initial exotherm.[8]
-
Solvent Choice: Ensure the starting material is adequately suspended in the chosen solvent (e.g., toluene) before starting the reaction.[6][9]
-
Issue 2: The reaction mixture becomes a thick, un-stirrable slurry or gel during heating.
-
Underlying Cause: As the reaction proceeds, intermediates or the final product may have poor solubility in the reaction solvent at intermediate temperatures, leading to the formation of a thick paste. This can also be caused by the formation of polymeric byproducts.
-
Preventative Measures:
-
Optimize Solvent Volume: Ensure a sufficient volume of solvent is used to maintain a mobile slurry throughout the reaction.
-
Ramp Heating: Increase the temperature to the final reaction temperature (e.g., 75-90°C) gradually to allow solids to dissolve and react smoothly.[1]
-
Mechanical Stirring: For larger-scale reactions, switch from magnetic stirring to overhead mechanical stirring to handle thicker slurries more effectively.
-
Issue 3: Colloids form during the aqueous workup (quenching).
-
Underlying Cause: This is the most common stage for colloid formation. Quenching the reaction mixture, which contains excess POCl₃, into water is highly exothermic and generates phosphoric acid and HCl. This rapid change in pH and solvent polarity can cause the product to crash out of solution as a colloid. The product is also susceptible to hydrolysis back to the starting material in acidic aqueous conditions.[8]
-
Preventative Measures:
-
Reverse Quench: The most critical step is to perform a controlled "reverse quench." Instead of adding the reaction mixture to water, slowly and carefully add water or ice to the cooled reaction vessel, maintaining a low temperature throughout the addition.[8]
-
pH Control during Neutralization: After the initial quench, neutralize the acidic mixture. Use a weak base like sodium bicarbonate for this neutralization, and add it slowly to avoid rapid gas evolution and localized pH spikes.[8][9] Aim for a final pH of 7-8.
-
Solvent-Based Workup: Before quenching, distill off the excess POCl₃ under reduced pressure.[8] Then, add an extraction solvent like ethyl acetate before carefully adding water. This keeps the product in the organic phase, minimizing its contact with the harsh aqueous environment.
-
Visualizing the Workflow and Troubleshooting
Diagram 1: Synthesis and Colloid Formation Hotspots
This diagram illustrates the key steps in the synthesis and highlights where colloid formation is most likely to occur.
Caption: Workflow showing key synthesis stages and common colloid formation points.
Diagram 2: Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and resolving colloid formation issues.
Caption: A decision tree for troubleshooting colloid formation.
Optimized Protocol Parameters to Prevent Colloid Formation
The following table summarizes key experimental parameters and provides recommended settings to minimize the risk of forming colloids. This protocol is based on the common method of chlorinating 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.[1][6]
| Parameter | Standard Approach | Optimized Approach for Colloid Prevention | Rationale |
| Reagent Addition | Rapid or bulk addition of DIPEA | Slow, dropwise addition over 2-3 hours using a syringe pump.[6] | Prevents localized high concentrations and exotherms, promoting controlled reaction over rapid precipitation. |
| Temperature Control | Heating to reflux without strict control | Maintain strict temperature control. Add DIPEA at 70°C, then heat to 75-90°C for reaction completion.[1][6] | Ensures consistent reaction kinetics and prevents byproduct formation that can lead to colloids. |
| Reaction Quench | Pouring reaction mixture into ice water | Cool reaction to room temp, then slowly add water/ice to the reactor (Reverse Quench) while maintaining temp < 35°C.[9] | Controls the highly exothermic quench process, preventing the product from crashing out of solution. |
| pH Adjustment | Use of strong bases (e.g., NaOH) | Slow, portion-wise addition of a saturated sodium bicarbonate solution to reach a final pH of 7-8.[8][9] | Avoids localized pH spikes that can cause product oiling or decomposition. Weak bases are less harsh. |
| Product Isolation | Direct filtration after neutralization | After neutralization, age the slurry at 40°C for at least 1 hour before filtration.[9] | Allows time for small particles to agglomerate and for crystal habits to improve, leading to easier filtration. |
References
- Title: Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)
-
Title: Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine Source: Patsnap Eureka URL: [Link]
-
Title: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H Source: ResearchGate URL: [Link]
-
Title: Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry Source: Srini Chem URL: [Link]
-
Title: Colloid - Wikipedia Source: Wikipedia URL: [Link]
- Title: US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine Source: Google Patents URL
-
Title: A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19) Source: ResearchGate URL: [Link]
-
Title: Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction Source: Taylor & Francis Online URL: [Link]
-
Title: 1. What Are Colloids? Source: LabXchange URL: [Link]
-
Title: 7.10: Colloids and their Uses Source: Chemistry LibreTexts URL: [Link]
- Title: Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine Source: Google Patents URL
-
Title: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 Source: PubChem URL: [Link]
-
Title: Chapter 1: Introduction to Colloidal Particles Source: Royal Society of Chemistry URL: [Link]
Sources
- 1. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Colloid - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Scalable Synthesis of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support guide for the scalable synthesis of 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. This critical intermediate is a cornerstone for synthesizing a range of pharmaceutically active compounds, most notably Janus kinase (JAK) inhibitors. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during laboratory and pilot-scale production. We will delve into the causality behind experimental choices, provide validated troubleshooting steps, and offer detailed, field-proven protocols.
The most common and scalable synthetic route begins with the construction of the pyrrolo[2,3-d]pyrimidine core, followed by a robust chlorination step. Each stage presents unique challenges that can impact yield, purity, and scalability.
Overall Synthetic Workflow
The synthesis is typically a two-step process starting from a commercially available 6-aminouracil derivative.
Caption: Troubleshooting decision tree for POCl₃ workup.
Question: The quenching of my large-scale POCl₃ reaction is dangerously exothermic. What is a safer, scalable procedure?
Answer: A "reverse quench" is the industry-standard method for safely handling large volumes of POCl₃. [1]
-
Causality (Exotherm): The hydrolysis of POCl₃ is extremely exothermic and generates large volumes of HCl gas. Pouring water or an aqueous solution into the hot reaction mixture can cause a violent, uncontrolled reaction.
-
Safe Quenching Protocol (Reverse Quench):
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If possible, remove the bulk of the excess POCl₃ via vacuum distillation. This dramatically reduces the energy potential of the quench.
-
Prepare a separate, large vessel with a vigorously stirred mixture of ice and a weak base like sodium bicarbonate solution.
-
Slowly and carefully add the crude reaction mixture (or its solution in an inert organic solvent) portion-wise to the cold, stirred aqueous solution.
-
Monitor the temperature of the quench vessel closely, ensuring it remains below 10-15°C throughout the addition. Use an external cooling bath if necessary. This controlled addition allows the heat to dissipate safely. [1]
-
Frequently Asked Questions (FAQs)
Q1: What is the precise role of an organic base like DIPEA in the chlorination step? A: DIPEA (N,N-Diisopropylethylamine) serves two main functions. First, it acts as an acid scavenger, neutralizing the HCl and phosphoric acid byproducts that are generated. This prevents potential acid-catalyzed side reactions. Second, it can act as a catalyst. It may react with POCl₃ to form a more reactive phosphonium intermediate, which then facilitates a more efficient chlorination of the substrate. [2][3] Q2: Can I use thionyl chloride (SOCl₂) instead of POCl₃? A: While SOCl₂ is a potent chlorinating agent, POCl₃ is generally preferred for converting hydroxy-N-heterocycles to their chloro-derivatives. [4]POCl₃ is less prone to causing charring and often gives cleaner reactions for this class of compounds. Using SOCl₂ may require significant process re-optimization and could lead to different impurity profiles.
Q3: What are the most critical safety precautions for handling POCl₃ at scale? A: Phosphorus oxychloride is highly corrosive and reacts violently with water.
-
Personal Protective Equipment (PPE): Always use a fume hood, acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Anhydrous Conditions: Ensure all glassware is scrupulously dried to prevent accidental violent reactions.
-
Quenching: As detailed above, always use a controlled "reverse quench" procedure with adequate cooling and stirring. Never add water directly to a large volume of POCl₃. [1]* Inhalation Hazard: POCl₃ fumes are toxic and corrosive to the respiratory tract. Ensure adequate ventilation.
Q4: How can I best purify the final 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine product at scale? A: While silica gel chromatography can be used at the lab scale, it is not economically viable for large quantities. The preferred method is recrystallization or trituration/reslurrying.
-
After the aqueous workup and extraction into an organic solvent (like ethyl acetate), the solution can be treated with activated carbon (e.g., Darco KBB) to remove colored impurities. [5]* After filtering off the carbon, the solvent is concentrated, and the crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurrying in a solvent where the product has low solubility but the impurities are more soluble.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2,4(1H,3H)-dione
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 6-Amino-1-methyluracil (1.0 eq), sodium bicarbonate (1.5 eq), and water (15 mL per gram of starting material).
-
Stir the mixture and heat to 60-65°C.
-
Prepare a solution of 40% chloroacetaldehyde in water (1.1 eq) and add it to the addition funnel.
-
Add the chloroacetaldehyde solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature at 60-65°C.
-
After the addition is complete, continue to stir the mixture at the same temperature for an additional 1-2 hours. Monitor reaction completion by TLC or HPLC.
-
Cool the reaction mixture to room temperature (20-25°C).
-
Slowly adjust the pH of the slurry to 3-4 using 2M hydrochloric acid.
-
Stir the mixture for 30 minutes, then collect the precipitate by filtration.
-
Wash the filter cake thoroughly with water and then dry under vacuum at 50-60°C to a constant weight. Expected Yield: ~85-95% [2]
Protocol 2: Synthesis of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
Caution: This reaction must be performed in a well-ventilated fume hood with appropriate PPE.
-
To a dry reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the dried 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2,4(1H,3H)-dione (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 5-8 eq) followed by the slow addition of N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture to 80-90°C and stir for 4-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed. [2]5. Cool the reaction mixture to room temperature.
-
Workup (Reverse Quench): In a separate, larger vessel, prepare a vigorously stirred mixture of crushed ice and water.
-
Slowly, and in portions, add the reaction mixture to the ice/water mixture, ensuring the temperature of the quench pot does not exceed 15°C.
-
Once the addition is complete, continue stirring for 30 minutes. A solid precipitate should form.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified further by recrystallization. Expected Yield: ~50-65% [6][5]
References
-
Kluwe, W., et al. (2001). Large-Scale Synthesis of a Pyrrolo[2,3-d]pyrimidine via Dakin−West Reaction and Dimroth Rearrangement. Organic Process Research & Development, 5(6), 581-586. Available from: [Link]
-
American Chemical Society. (2001). Large-scale synthesis of a pyrrolo [2, 3-d] pyrimidine via Dakin− West reaction and dimroth rearrangement. Available from: [Link]
-
Xia, Y., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. BMC Chemistry. Available from: [Link]
-
ResearchGate. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Available from: [Link]
-
Zhaoju, S., et al. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry. Available from: [Link]
-
El Kaïm, L., et al. (2013). Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Organic & Biomolecular Chemistry. Available from: [Link]
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3? Available from: [Link]
-
Gangjee, A., et al. (2010). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry. Available from: [Link]
-
El Kaïm, L., Grimaud, L., & Wagschal, S. (2013). Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Organic & Biomolecular Chemistry, 11(40), 6883-6885. Available from: [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]
-
R Discovery. (2013). Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Available from: [Link]
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3? Available from: [Link]
-
ResearchGate. (2020). How can I properly quench POCl3? Available from: [Link]
-
Journal of the Mexican Chemical Society. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available from: [Link]
-
Patsnap. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Available from: [Link]
-
Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Available from: [Link]
-
Refubium - Freie Universität Berlin. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Available from: [Link]
- Google Patents. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
PubMed. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Available from: [Link]
-
PubMed. (2013). Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Available from: [Link]
- Google Patents. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]
-
National Institutes of Health. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available from: [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]
- Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
-
ResearchGate. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available from: [Link]
-
Pearson+. (n.d.). In the context of POCl3 reactions, what is a key reason chloride... Available from: [Link]
-
Chem-Impex. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]
- Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
ResearchGate. (2025). POCl3 Chlorination of 4-Quinazolones. Available from: [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. Available from: [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 6. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of Tofacitinib Synthesis Intermediates
Welcome to the Technical Support Center for the synthesis of Tofacitinib. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed, field-proven insights into overcoming common purification challenges with Tofacitinib's key synthetic intermediates. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Understanding the Synthetic Landscape and Impurity Profile
The synthesis of Tofacitinib, a potent Janus kinase (JAK) inhibitor, involves the construction of a chiral piperidine ring and its subsequent coupling with a pyrrolo[2,3-d]pyrimidine core. The presence of two stereocenters in the piperidine intermediate makes stereochemical purity a critical challenge throughout the synthesis. Impurities can arise from various sources including starting materials, side reactions, incomplete reactions, and degradation of intermediates or the final product.[1][2]
This guide will focus on the purification of two key intermediates:
-
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A crucial chiral building block where stereoisomeric purity is paramount.
-
N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: The product of the coupling reaction, which requires removal of unreacted starting materials and potential side products before the final cyanoacetylation step.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Purification of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
This chiral amine is a cornerstone of the Tofacitinib synthesis. The primary challenge in its purification is the removal of unwanted stereoisomers.
Question 1: My crude (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine contains a significant amount of the (3S,4S) enantiomer and the (3R,4S)/(3S,4R) diastereomers. How can I improve its chiral purity?
Answer: The presence of stereoisomers is a common issue, and a multi-step approach involving diastereomeric salt formation and fractional crystallization is the most effective strategy. The principle behind this technique is that diastereomers have different physical properties, including solubility, which allows for their separation.
Workflow for Chiral Resolution
Caption: A generalized workflow for the chiral resolution of the piperidine intermediate.
Detailed Protocol for Chiral Resolution:
-
Diastereomeric Salt Formation:
-
Dissolve the crude amine intermediate in a suitable solvent mixture, such as methanol and water.
-
Add a chiral resolving agent, like L-tartaric acid. The choice of resolving agent is critical and may require screening.
-
Stir the solution to allow for the selective precipitation of one of the diastereomeric salts. The desired (3R,4R)-amine salt with L-tartaric acid is often less soluble.
-
-
Fractional Crystallization:
-
Isolate the precipitated salt by filtration.
-
To further enhance purity, perform one or more recrystallizations from an optimized solvent system. This step is crucial for removing trace amounts of other stereoisomers.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free amine.
-
Extract the pure (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine with an organic solvent like dichloromethane.
-
Dry the organic layer and concentrate to obtain the purified intermediate.
-
Question 2: I am observing an N-oxide impurity in my (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine. What is its source and how can I remove it?
Answer: N-oxide impurities can form from the oxidation of the tertiary amine. This can occur during the synthesis or upon storage if exposed to oxidizing agents or even air over prolonged periods.
Troubleshooting N-Oxide Impurities:
-
Prevention: Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) and use freshly distilled solvents to minimize exposure to oxygen.
-
Removal:
-
Reduction: N-oxides can be reduced back to the corresponding amine using mild reducing agents. A common laboratory method involves the use of triphenylphosphine (PPh₃) or titanium(III) chloride (TiCl₃).[3]
-
Chromatography: If the N-oxide is present in small amounts, purification by column chromatography on silica gel may be effective.
-
Data on Purification Methods for Chiral Piperidine Intermediate
| Purification Method | Principle | Impurities Targeted | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Differential solubility of diastereomeric salts | Stereoisomers (enantiomers and diastereomers) | Scalable, can achieve high chiral purity | Requires a suitable chiral resolving agent, may require multiple recrystallizations |
| Column Chromatography | Differential adsorption on a stationary phase | A wide range of impurities, including N-oxides and other byproducts | Can provide very high purity | Less scalable for large quantities, solvent intensive |
| Distillation | Differences in boiling points | Volatile impurities and residual solvents | Effective for removing lower boiling point impurities | Not suitable for separating stereoisomers or non-volatile impurities |
Part 2: Purification of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This intermediate is formed by the coupling of the chiral piperidine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Common impurities at this stage include unreacted starting materials and side products from the debenzylation step.
Question 3: My debenzylation of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is incomplete, leaving residual starting material. How can I drive the reaction to completion and remove the remaining benzylated intermediate?
Answer: Incomplete debenzylation is a frequent challenge, often due to catalyst poisoning or deactivation. The basic nitrogen of the piperidine can interfere with the palladium catalyst.
Troubleshooting Incomplete Debenzylation:
-
Catalyst Choice: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than palladium on carbon (Pd/C) for substrates containing basic nitrogen atoms.
-
Acidic Additives: The addition of a mild acid, such as acetic acid, can protonate the piperidine nitrogen, preventing it from poisoning the catalyst.
-
Hydrogen Pressure: Increasing the hydrogen pressure can help drive the reaction to completion.
-
Purification: If a small amount of the benzylated starting material remains, it can typically be removed by column chromatography. Due to the significant difference in polarity between the benzylated and debenzylated compounds, separation is usually straightforward.
Workflow for Debenzylation and Purification
Caption: A typical workflow for the debenzylation and subsequent purification of the coupled intermediate.
Question 4: After the coupling reaction, I have unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in my product. What is the best way to remove it?
Answer: Unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be removed through a few different methods:
-
Aqueous Wash: The pyrrolopyrimidine starting material has different solubility characteristics compared to the coupled product. A carefully designed aqueous workup, potentially with pH adjustment, can help remove a significant portion of it.
-
Crystallization/Recrystallization: The coupled product can often be purified by crystallization from a suitable solvent system. This is a highly effective method for removing less soluble or more soluble impurities.
-
Column Chromatography: For smaller scales or to achieve very high purity, column chromatography is a reliable option. The difference in polarity between the starting material and the product allows for good separation.
Experimental Protocol for Purification of the Coupled Intermediate by Crystallization:
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol).
-
Cooling: Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data on Purification Methods for the Coupled Intermediate
| Purification Method | Principle | Impurities Targeted | Advantages | Disadvantages |
| Crystallization | Differential solubility | Unreacted starting materials, some side products | Scalable, cost-effective, can provide high purity | Requires finding a suitable solvent system, may have yield losses |
| Column Chromatography | Differential adsorption | Unreacted starting materials, debenzylation byproducts, other polar/non-polar impurities | High resolution, effective for complex mixtures | Less scalable, solvent intensive |
| Aqueous Workup | Partitioning between aqueous and organic phases | Water-soluble impurities, unreacted starting materials with some solubility in the aqueous phase | Simple, can remove bulk impurities before further purification | May not be effective for all impurities, risk of product loss to the aqueous phase |
References
-
Kokatla, H. P., & Lakshman, M. K. (2011). Reduction of Amine N-Oxides by Diboron Reagents. The Journal of Organic Chemistry, 76(17), 7013-7023. [Link]
-
Veeprho. (n.d.). Tofacitinib Impurities and Related Compound. Veeprho. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a cornerstone in the design of targeted therapeutics. As a deaza-isostere of adenine, this heterocyclic system is a privileged structure for developing ATP-competitive kinase inhibitors, leading to approved drugs for inflammatory diseases and various cancers.[1] This guide provides an in-depth analysis of the biological activity of 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives, offering a comparative perspective against other key analogues. We will delve into the rationale behind specific structural modifications and their impact on target inhibition, cellular activity, and overall therapeutic potential, supported by experimental data and detailed protocols.
The Significance of the Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine nucleus is a versatile scaffold that has been extensively explored in medicinal chemistry. Its structural similarity to the purine core of ATP allows for competitive inhibition of a wide range of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The 2,4-dichloro substitution on the pyrimidine ring provides convenient handles for synthetic modification, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. Furthermore, substitutions at the 6-position of the pyrrole ring have been shown to significantly influence the inhibitory profile of these compounds.[2]
Comparative Analysis of Substituted Pyrrolo[2,3-d]pyrimidine Derivatives
The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of their substituents. To understand the specific contribution of the 2,4-dichloro-6-methyl substitution pattern, it is crucial to compare it with other substitution patterns reported in the literature.
Kinase Inhibitory Activity
A primary application of pyrrolo[2,3-d]pyrimidine derivatives is in the realm of kinase inhibition. Different substitution patterns confer selectivity towards different kinases.
VEGFR-2 Inhibition:
Derivatives of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. For instance, a series of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines were synthesized and evaluated for their VEGFR-2 inhibitory activity.[3][4]
| Compound/Alternative | Target Kinase | IC50 (nM) | Reference |
| Compound 8 (N4-(phenyl)-6-(2,4-dichlorophenylmethyl) derivative) | VEGFR-2 | 0.5 | [3][4] |
| Compound 10 (N4-(phenyl)-6-(2,4-dichlorophenylmethyl) derivative) | VEGFR-2 | 1.2 | [3][4] |
| Semaxanib (Standard) | VEGFR-2 | 50 | [3] |
EGFR Inhibition:
The Epidermal Growth Factor Receptor (EGFR) is another important target for anticancer therapy. Interestingly, the 6-(2,4-dichlorophenyl)methyl substituted pyrrolo[2,3-d]pyrimidine, compound 7, was found to be a potent EGFR inhibitor, while showing poor VEGFR-2 inhibition.[4] This highlights the critical role of the substituent at the 6-position in determining kinase selectivity.
More recently, a series of 2,4-dichloro-6-methylpyrimidine derivatives were designed as selective inhibitors of mutant EGFR (T790M/L858R), which is responsible for resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[5] While this is a pyrimidine and not a pyrrolo[2,3-d]pyrimidine, the findings provide valuable insights into the potential of the 6-methyl group. The most promising compound, L-18, demonstrated significant inhibitory activity against the mutant EGFR kinase and strong anti-proliferative activity against H1975 cells harboring this mutation.[5]
| Compound/Alternative | Target Kinase | IC50 (µM) | Cell Line | IC50 (µM) | Reference |
| L-18 (2,4-dichloro-6-methylpyrimidine derivative) | EGFR T790M/L858R | - | H1975 | 0.65 | [5] |
| Compound 7 (6-(2,4-dichlorophenyl)methyl derivative) | EGFR | Potent | A431 | - | [4] |
Anticancer Activity
The kinase inhibitory properties of these compounds translate into potent anticancer activity. The cytotoxic effects of these derivatives are typically evaluated against a panel of cancer cell lines.
For example, tricyclic pyrrolo[2,3-d]pyrimidine-imines have shown promising antitumor activity against colon cancer (HT-29), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines.[6] This demonstrates the broad applicability of the pyrrolo[2,3-d]pyrimidine scaffold in cancer therapy.
The aforementioned 2,4-dichloro-6-methylpyrimidine derivative, L-18, not only showed potent in vitro activity against H1975 cells but also demonstrated in vivo anticancer efficacy in a xenograft mouse model.[5] This underscores the therapeutic potential of this substitution pattern.
Mechanism of Action: Targeting Kinase ATP-Binding Sites
The primary mechanism of action for these pyrrolo[2,3-d]pyrimidine derivatives is the competitive inhibition of ATP binding to the kinase domain. The pyrrolo[2,3-d]pyrimidine core mimics the adenine moiety of ATP, allowing it to dock into the ATP-binding pocket of the kinase. The various substituents on the scaffold then form additional interactions with the surrounding amino acid residues, which determines the potency and selectivity of the inhibitor.
Caption: Kinase inhibition by pyrrolo[2,3-d]pyrimidine derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are representative protocols for key assays used to evaluate the biological activity of these compounds.
Kinase Inhibition Assay (Example: VEGFR-2)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the substrate.
-
Add the test compounds at various concentrations to the reaction mixture. A no-inhibitor control and a no-enzyme control should be included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay, which correlates with kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (Example: MTT Assay)
This assay measures the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell line (e.g., H1975, HT-29)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Caption: Workflow for a typical cell proliferation (MTT) assay.
Conclusion and Future Directions
The 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold holds significant promise for the development of novel kinase inhibitors. While direct and extensive studies on a series of derivatives with this specific substitution pattern are still emerging, the available data, particularly from the closely related 2,4-dichloro-6-methylpyrimidine series, suggests a strong potential for targeting mutant EGFR in NSCLC.
The comparative analysis with other 6-substituted pyrrolo[2,3-d]pyrimidines underscores the critical role of this position in dictating kinase selectivity. Future research should focus on the synthesis and comprehensive biological evaluation of a broader range of 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives against a diverse panel of kinases and cancer cell lines. Structure-activity relationship (SAR) studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic profile of these compounds, ultimately paving the way for the development of next-generation targeted therapies.
References
-
Gangjee, A., et al. (2010). Synthesis and biological activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents. Bioorganic & Medicinal Chemistry, 18(10), 3575-3587. [Link]
-
Gangjee, A., et al. (2010). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. PubMed, [Link]
-
Al-Tel, T. H., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. Molecules, 27(19), 6683. [Link]
-
Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
-
El-Damasy, A. K., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5057. [Link]
-
Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed, [Link]
-
Li, Y., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(5), e2300736. [Link]
-
Poole, T. J., et al. (2000). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 43(22), 4288-4312. [Link]
-
Liu, X., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). Journal of Medicinal Chemistry, 62(14), 6585-6601. [Link]
-
Patel, R., et al. (2025). Molecular modelling and structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2351307. [Link]
-
Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1696-1719. [Link]
-
Gangjee, A., et al. (2008). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(5), 1680-1684. [Link]
-
El-Drandaly, E. A., et al. (2025). Synthesis, crystal structure, anticancer activity and computational studies of novel Pyrazolo[4',3':5,6]pyrano[2,3- d]pyrimidine derivatives as potential anticancer agents. Journal of Biomolecular Structure & Dynamics, 1-15. [Link]
-
Poole, T. J., et al. (2000). Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry, 43(22), 4288-4312. [Link]
-
Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(2), 1079. [Link]
-
Singh, P., & Kumar, A. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal, 2(3). [Link]
-
Al-Omair, M. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1269. [Link]
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Pyrrolo[2,3-d]pyrimidine Powerhouses: A Comparative Guide to Kinase Inhibitor Efficacy
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of the efficacy of various kinase inhibitors built upon the versatile pyrrolo[2,3-d]pyrimidine scaffold. Moving beyond a simple product-to-product analysis, we will delve into the biochemical and cellular potency of these compounds, supported by detailed experimental protocols to ensure scientific integrity and reproducibility.
The pyrrolo[2,3-d]pyrimidine core, a bioisostere of adenine, is a privileged scaffold in medicinal chemistry, forming the foundation of numerous ATP-competitive kinase inhibitors. Its ability to form key hydrogen bond interactions within the kinase hinge region has led to the development of potent and selective inhibitors for a range of kinase targets. This guide will focus on a comparative analysis of prominent examples from the Janus kinase (JAK) family of inhibitors, namely ruxolitinib and tofacitinib, and will also explore the broader applicability of this scaffold by examining an Epidermal Growth Factor Receptor (EGFR) inhibitor.
The JAK-STAT Signaling Pathway: A Key Therapeutic Target
The JAK-STAT signaling pathway is a critical cascade that transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is a hallmark of various autoimmune diseases and cancers. The pathway is initiated by the binding of a ligand to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize, translocate to the nucleus, and regulate gene expression. Pyrrolo[2,3-d]pyrimidine-based inhibitors effectively block this pathway by competing with ATP for the kinase domain of JAKs, thereby preventing the downstream signaling cascade.
Caption: Workflow for the ADP-Glo™ In Vitro Kinase Assay.
Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of a reaction mix containing the kinase of interest, its specific substrate, and ATP.
-
Add the pyrrolo[2,3-d]pyrimidine-based inhibitor at varying concentrations. Include appropriate controls (no inhibitor for 0% inhibition and a pan-kinase inhibitor for 100% inhibition).
-
Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. [1] * Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. [1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. [2]
Caption: Workflow for the MTT Cell Viability Assay.
Protocol:
-
Cell Seeding:
-
Seed the cancer cell line of interest in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment. [3]
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of the pyrrolo[2,3-d]pyrimidine-based inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for a period that allows for a measurable effect on cell proliferation (e.g., 48-72 hours). [3]
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. * Incubate for 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals. [4] * Incubate overnight at 37°C in a humidified atmosphere to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. * Plot the absorbance values against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of potent and selective kinase inhibitors. The comparative analysis of ruxolitinib and tofacitinib highlights how subtle structural modifications can lead to distinct selectivity profiles and, consequently, different therapeutic applications. Furthermore, the successful targeting of other kinase families, such as EGFR, underscores the broad potential of this chemical framework in drug discovery. The provided experimental protocols offer a robust foundation for researchers to conduct their own comparative efficacy studies, ensuring data integrity and reproducibility. As our understanding of kinase signaling in disease continues to evolve, the versatile pyrrolo[2,3-d]pyrimidine scaffold is poised to remain a critical component in the design of next-generation targeted therapies.
References
- Wang, S., et al. (2022).
- Zhang, D., et al. (2022).
- Li, T., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry.
- Al-Dhfyan, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.
- Drenberg, C., et al. (2018). Ruxolitinib and tofacitinib in vitro kinase binding and inhibition.
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
- Unknown. (n.d.). MTT Proliferation Assay Protocol.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Theeranut, A., et al. (2020). TF-1 cell viability after treatment with Ruxolitinib and Tofacitinib at various concentrations.
- Traxler, P., et al. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase.
- LaPalombella, R., & Wiestner, A. (2014). The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders.
- Li, J., et al. (2019).
- Lin, C., et al. (2017). Ruxolitinib synergistically enhances the anti-tumor activity of paclitaxel in human ovarian cancer.
- Baryawno, N., et al. (2019). Ruxolitinib demonstrates less anti-MM activity than tofacitinib.
Sources
The 6-Position: A Locus of Potency and Selectivity in Pyrrolopyrimidine Kinase Inhibitors
A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Pyrrolopyrimidine Derivatives
The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors.[1][2][3] Its structural resemblance to the ATP purine core allows it to effectively compete for the ATP-binding site of a wide range of kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases like cancer.[2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of substitutions at the C6 position of the pyrrolopyrimidine ring, a key vector for modulating potency and selectivity. We will explore how rational modifications at this position influence biological activity, supported by comparative experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways.
The Rationale for C6 Substitution: Targeting the Solvent-Exposed Region
The C6 position of the pyrrolopyrimidine core typically extends towards the solvent-exposed region of the kinase ATP-binding pocket. This provides a strategic handle for medicinal chemists to introduce a variety of substituents that can form additional interactions with the protein, thereby enhancing binding affinity and modulating the inhibitor's selectivity profile. The choice of substituents is often guided by a desire to optimize several factors, including:
-
Potency: Introducing groups that can form favorable interactions, such as hydrogen bonds or van der Waals forces, with amino acid residues in the solvent-front region can significantly boost inhibitory activity.
-
Selectivity: By tailoring the size, shape, and electronic properties of the C6-substituent, it is possible to exploit subtle differences in the ATP-binding sites of various kinases, leading to inhibitors with improved selectivity for the desired target.
-
Physicochemical Properties: Modifications at the C6 position can also be used to fine-tune the compound's solubility, metabolic stability, and other pharmacokinetic properties, which are crucial for its development as a drug.
The following sections will delve into specific examples of how different C6-substituents impact the biological activity of pyrrolopyrimidine derivatives against various kinase targets.
Comparative Analysis of 6-Substituted Pyrrolopyrimidine Derivatives
The following tables summarize the structure-activity relationships of 6-substituted pyrrolopyrimidines against several key kinase targets. The data is compiled from various peer-reviewed publications and highlights how modifications at the C6 position influence inhibitory potency.
Table 1: SAR of 6-Substituted Pyrrolopyrimidines as EGFR and VEGFR-2 Inhibitors
| Compound ID | C6-Substituent | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | Reference |
| 1a | 2-methylphenylmethyl | >10,000 | 2,300 | [4] |
| 1b | 1-naphthylmethyl | >10,000 | 1,200 | [4] |
| 1c | 2,5-dimethoxyphenylmethyl | >10,000 | >10,000 | [4] |
| 2a (5k) | 4-((N'-(4-fluorobenzylidene)hydrazinecarbonyl)phenyl)amino | 79 | 136 | [5] |
As demonstrated in Table 1, the nature of the C6-substituent plays a critical role in determining both the potency and selectivity of pyrrolopyrimidine-based kinase inhibitors. For instance, while simple arylmethyl substituents at C6 lead to modest VEGFR-2 inhibition and poor EGFR inhibition (compounds 1a-1c), more complex substituents can impart potent dual inhibitory activity (compound 2a).[4][5]
Table 2: SAR of 6-Substituted Pyrrolopyrimidines as Multi-Kinase Inhibitors
| Compound ID | C6-Substituent | Her2 IC50 (nM) | CDK2 IC50 (nM) | Reference |
| 2a (5k) | 4-((N'-(4-fluorobenzylidene)hydrazinecarbonyl)phenyl)amino | 40 | 204 | [5] |
| Sunitinib | (reference drug) | - | 261 | [5] |
Compound 2a (5k) also demonstrates potent inhibition of other kinases like Her2 and CDK2, highlighting the potential of C6-modification to generate multi-targeted kinase inhibitors.[5] Its potency against Her2 is particularly noteworthy, being comparable to the known inhibitor staurosporine.[5]
Causality Behind Experimental Choices: A Deeper Look at the SAR
The observed SAR can be rationalized by considering the steric and electronic effects of the C6-substituents and their interactions with the kinase active site.
-
Steric Effects: The size and shape of the C6-substituent are critical. Bulky groups like the 1-naphthylmethyl substituent in compound 1b may provide more extensive van der Waals contacts with a hydrophobic pocket in the solvent-exposed region of VEGFR-2, leading to higher potency compared to the smaller 2-methylphenylmethyl group of compound 1a.[4] However, excessively bulky groups can also lead to steric clashes, reducing binding affinity.[6]
-
Electronic Effects: The electronic properties of the C6-substituent can influence hydrogen bonding and other electrostatic interactions. For example, the introduction of hydrogen bond donors and acceptors in the C6-substituent of compound 2a likely contributes to its enhanced potency by forming specific interactions with residues in the active site.[5]
-
Flexibility: The flexibility of the linker between the pyrrolopyrimidine core and the C6-substituent can also impact activity. Increasing the flexibility of the side chain has been shown to improve the spectrum of RTK inhibition.
Experimental Workflows and Protocols
To ensure the scientific integrity and reproducibility of the SAR data presented, it is essential to employ robust and well-validated experimental protocols. The following are detailed, step-by-step methodologies for two key assays used to evaluate the activity of 6-substituted pyrrolopyrimidines.
Experimental Protocol 1: LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring the binding affinity of inhibitors to a kinase.
Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase of interest. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the Eu-donor and the tracer's acceptor fluorophore. An inhibitor competes with the tracer for binding, leading to a decrease in the FRET signal.
Self-Validating System:
-
Positive Control: A known potent inhibitor of the target kinase is used to ensure the assay can detect inhibition.
-
Negative Control: DMSO (the solvent for the compounds) is used to establish the baseline FRET signal in the absence of inhibition.
-
Z'-factor Calculation: This statistical parameter is used to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered indicative of a high-quality assay.[7]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound in 1X Kinase Buffer A.
-
Prepare a 3X solution of the kinase/Eu-labeled antibody mixture in 1X Kinase Buffer A.
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 3X test compound solution to the appropriate wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor emission / donor emission).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by NAD(P)H-dependent oxidoreductase enzymes in viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Self-Validating System:
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin) is used to confirm that the cells are responsive to treatment.
-
Negative Control: Untreated cells are used to represent 100% cell viability.
-
Blank Control: Media without cells is used to subtract the background absorbance.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.
-
Visualizing the Molecular Landscape
To better understand the context in which these 6-substituted pyrrolopyrimidines exert their effects, it is helpful to visualize the core structure and the signaling pathways they inhibit.
Caption: The core pyrrolo[2,3-d]pyrimidine scaffold with the C6 position highlighted.
Caption: A simplified diagram of the EGFR signaling pathway.
Caption: A simplified diagram of the VEGFR signaling pathway.
Conclusion
The C6 position of the pyrrolo[2,3-d]pyrimidine scaffold is a critical determinant of inhibitor potency and selectivity. By rationally designing substituents that extend into the solvent-exposed region of the kinase ATP-binding pocket, medicinal chemists can effectively modulate the biological activity of these compounds. The comparative data presented in this guide clearly demonstrates that careful consideration of steric, electronic, and flexibility factors is essential for the development of potent and selective kinase inhibitors based on this privileged scaffold. The provided experimental protocols and pathway diagrams offer a framework for the continued exploration and optimization of 6-substituted pyrrolopyrimidines as promising therapeutic agents.
References
-
Metwally, K., & Abo-Dya, N. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
-
El fadili, M., et al. (2023). QSAR modelling, molecular docking, molecular dynamic and ADMET prediction of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors. Journal of Biomolecular Structure & Dynamics, 41(23), 1-17. [Link]
-
K-G, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. [Link]
-
ResearchGate. (2023). What should be the controls in MTT assay for nanocomposite hydrogels? Retrieved from [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
J, S., et al. (2020). Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations. Journal of Biomolecular Structure & Dynamics, 38(2), 558-576. [Link]
-
Gangjee, A., et al. (2009). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 17(19), 6813-6823. [Link]
-
Reddy, M. V. R., et al. (2023). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 89, 117351. [Link]
-
ResearchGate. (n.d.). Hit validation, in vitro assays, and kinase activity assays for DNA-PKcs hits. Retrieved from [Link]
-
A, A. A., et al. (2025). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Drug Development Research, 86(7), e70168. [Link]
-
Gangjee, A., et al. (2008). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(5), 1684-1688. [Link]
-
ResearchGate. (n.d.). Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from [Link]
-
H, L., et al. (2014). Novel pyrrolopyridinone derivatives as anticancer inhibitors towards Cdc7: QSAR studies based on dockings by solvation score approach. Computational Biology and Chemistry, 48, 26-36. [Link]
-
Zhang, Y., et al. (2024). Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3- d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. The Journal of Organic Chemistry, 89(11), 8023-8034. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
-
Bhatia, N. M., et al. (2011). Exploring the influence of steric, electronic and lipophilic descriptors of 1,3-diarly propenones on their anti-inflammatory activity. DARU Journal of Pharmaceutical Sciences, 19(4), 265-271. [Link]
-
Appleby, K. M., et al. (2020). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 58(11), 1081-1088. [Link]
-
ResearchGate. (n.d.). Electronic and steric effects of substituents on the coordinating properties of porphyrins. Retrieved from [Link]
-
Salinas, O., et al. (2021). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions, 50(31), 10798-10805. [Link]
Sources
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Comparative In-Vitro Analysis of Novel 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Elucidation
This guide provides a comprehensive framework for the in-vitro evaluation of novel chemical entities derived from the 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. We will navigate the strategic design of a focused analog series, present a robust, multi-tiered testing cascade, and interpret the resulting data to build a compelling structure-activity relationship (SAR) profile. The methodologies described herein are designed to be self-validating, ensuring high-quality, reproducible data for informed decision-making in early-stage drug discovery.
Introduction: The Scientific Rationale
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to adenine, the purine nucleobase of adenosine triphosphate (ATP).[1][2][3] This mimicry allows it to function as an effective "hinge-binding" motif for a multitude of protein kinases, which are critical regulators of cellular processes and established targets in oncology and immunology.[2][3] Approved drugs such as Tofacitinib and Ruxolitinib validate the therapeutic potential of this chemical class.
Our starting point, 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, serves as a versatile synthetic intermediate.[4][5][6] The two chlorine atoms at the C2 and C4 positions are excellent leaving groups, enabling regioselective substitutions to explore the chemical space around the ATP-binding pocket of a target kinase. This guide will focus on a hypothetical series of analogs designed to probe key interactions within a kinase active site, using a member of the Janus Kinase (JAK) family as our exemplary target.
Analog Design Strategy
The goal is to systematically probe the structure-activity relationship by introducing chemical diversity at the C2 and C4 positions. The C4 position typically interacts with the kinase hinge region, while the C2 position is often directed towards a more solvent-exposed area, allowing for modifications that can enhance potency and selectivity.
Caption: Rational design of analogs from the parent scaffold.
Table 1: Structures of Investigated Compounds
| Compound ID | R1 (C2-Position) | R2 (C4-Position) | Rationale |
|---|---|---|---|
| SC-001 | -Cl | -Cl | Parent Scaffold |
| AN-001 | -Cl | -NH-CH₃ | Small, flexible amine to probe hinge region hydrogen bonding. |
| AN-002 | -NH-Ph | -Cl | Aromatic group to explore potential hydrophobic/pi-stacking interactions. |
| AN-003 | -NH-Ph | -NH-CH₃ | Combination of C2 and C4 modifications to assess synergistic effects. |
| REF-001 | - | - | Tofacitinib (Reference JAK Inhibitor) |
The In-Vitro Testing Cascade: A Multi-Parametric Approach
To build a robust SAR, a tiered experimental approach is essential. We will progress from a purely biochemical assay that measures direct target engagement to cell-based assays that assess both on-target activity in a physiological context and the ultimate phenotypic outcome.
Caption: A tiered workflow for in-vitro compound evaluation.
Tier 1: Biochemical Potency (In-Vitro Kinase Assay)
Causality: The first and most direct test is to determine if the analogs can inhibit the catalytic activity of the purified target kinase. This biochemical assay isolates the enzyme, substrate, and inhibitor from other cellular components, providing a clean measure of direct target potency (IC₅₀). We utilize a non-radioactive, ADP-quantification method for its safety and high-throughput compatibility.[7]
Experimental Protocol: Transcreener® ADP² FP Kinase Assay
-
Reagent Preparation:
-
Prepare 2x Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Prepare a 2x solution of the target kinase (e.g., JAK3) in Kinase Buffer. The concentration should be optimized to produce a linear reaction rate.
-
Prepare a 4x solution of the peptide substrate and ATP in Kinase Buffer. The ATP concentration should be set at or near its Michaelis-Menten constant (Km) for the kinase to ensure competitive inhibitors are accurately assessed.
-
-
Compound Plating:
-
Perform a serial dilution of the test compounds (SC-001, AN-001, AN-002, AN-003, REF-001) in 100% DMSO, typically starting from 10 mM.
-
Using an acoustic dispenser, spot nanoliter volumes of the compound dilutions into a 384-well assay plate.
-
-
Kinase Reaction:
-
Add the 2x kinase solution to the plate and incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding the 4x substrate/ATP solution.
-
Incubate the reaction for 60 minutes at room temperature. Ensure the reaction is within the linear range, typically by keeping substrate conversion below 20%.
-
-
Detection:
-
Stop the reaction by adding the Transcreener® ADP² Detection Mix, which contains an ADP-antibody and a fluorescent tracer.
-
Incubate for 60 minutes at room temperature to allow the detection reaction to equilibrate.
-
Read the fluorescence polarization (FP) on a compatible plate reader. A decrease in FP signal corresponds to ADP production and thus kinase activity.
-
-
Data Analysis:
-
Convert FP values to ADP concentration using a standard curve.
-
Normalize the data relative to high (no inhibitor) and low (no enzyme) controls.
-
Fit the normalized data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Tier 2: Cellular Assays
Moving from a purified system to a live-cell environment is a critical step. Cellular assays validate that a compound can cross the cell membrane, engage its intended target in a complex intracellular milieu, and elicit a desired biological response.
2.2.1. Cellular Target Engagement (NanoBRET™ Assay)
Causality: A potent compound in a biochemical assay may fail in cells due to poor permeability or rapid efflux. The NanoBRET™ Target Engagement assay provides a definitive, quantitative measure of compound binding to the target protein within intact, living cells.[8][9] It works on the principle of bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor).[10][11] A test compound that binds to the target will competitively displace the tracer, causing a decrease in the BRET signal.[12]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., JAK3-NLuc). Culture for 24 hours to allow for protein expression.[10]
-
-
Assay Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM™ medium.
-
Dispense the cell suspension into a white, 384-well assay plate.
-
Add the serially diluted test compounds to the plate.
-
-
Tracer Addition & Equilibration:
-
Add the NanoBRET™ tracer at a pre-determined optimal concentration.
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound/tracer binding to reach equilibrium.
-
-
Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm).[10]
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data and plot the corrected BRET ratio against the compound concentration.
-
Fit the curve using a four-parameter logistic equation to determine the intracellular IC₅₀.
-
2.2.2. Cell Viability (CellTiter-Glo® Assay)
Causality: After confirming target engagement, we must determine the downstream functional consequence. For kinase inhibitors in oncology, this is often a reduction in cancer cell proliferation or viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method that quantifies ATP, an indicator of metabolically active, viable cells.[13][14][15] A decrease in the luminescent signal directly correlates with a loss of cell viability.[16]
Experimental Protocol: CellTiter-Glo® Luminescent Viability Assay
-
Cell Plating:
-
Seed a cytokine-dependent cell line (e.g., TF-1 cells) in a 96-well, opaque-walled plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow cells to adhere and resume growth.
-
-
Compound Treatment:
-
Treat the cells with serially diluted concentrations of the test compounds. Include a "vehicle only" (e.g., 0.1% DMSO) control.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator. This duration allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.
-
-
Lysis and Signal Generation:
-
Equilibrate the plate to room temperature for 30 minutes.[17]
-
Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[14][17] This single reagent addition lyses the cells and provides the substrate for the luciferase reaction.[15]
-
Mix the contents on an orbital shaker for 2 minutes to ensure complete cell lysis.[17]
-
-
Signal Measurement:
-
Data Analysis:
-
Normalize the luminescence data to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of compound concentration and fit the data to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Results: Building the Structure-Activity Relationship
The following tables summarize the hypothetical data obtained from the testing cascade. This data is illustrative of a successful discovery campaign where systematic chemical modifications lead to improved potency.
Table 2: Comparative In-Vitro Performance Data
| Compound ID | Kinase Assay IC₅₀ (nM) | NanoBRET™ IC₅₀ (nM) | Cell Viability GI₅₀ (nM) |
|---|---|---|---|
| SC-001 | >10,000 | >10,000 | >10,000 |
| AN-001 | 850 | 1,200 | 1,500 |
| AN-002 | 2,300 | 3,100 | 4,000 |
| AN-003 | 25 | 45 | 60 |
| REF-001 | 5 | 11 | 15 |
Interpretation and SAR Discussion:
-
The Parent Scaffold (SC-001): As expected, the dichlorinated parent scaffold is inactive. It serves as a crucial baseline, demonstrating that the pyrrolo[2,3-d]pyrimidine core alone is insufficient for potent inhibition and requires appropriate substitutions.
-
C4-Position (AN-001): Replacing the C4-chloro group with a small methylamine (-NH-CH₃) introduces moderate activity. The biochemical IC₅₀ of 850 nM suggests a productive interaction, likely a hydrogen bond with the kinase hinge region. The cellular data (NanoBRET™ and Viability) track the biochemical potency, indicating the compound is cell-permeable and that its anti-proliferative effect is likely driven by on-target kinase inhibition.
-
C2-Position (AN-002): Substitution at the C2 position with an aniline group (-NH-Ph) also confers activity, albeit weaker than the C4 substitution. This suggests that the solvent-exposed region can be occupied to enhance binding, but this specific modification is suboptimal compared to the hinge-binding modification in AN-001.
-
Dual Substitution (AN-003): The combination of both modifications in AN-003 results in a dramatic and synergistic increase in potency across all assays. The biochemical IC₅₀ plummets to 25 nM, a greater than 30-fold improvement over AN-001. This powerful synergy indicates that engaging both the hinge region (via the C4-methylamine) and the solvent-front (via the C2-aniline) simultaneously leads to a much more favorable binding affinity.
-
Benchmark Comparison (REF-001): Our lead analog, AN-003, approaches the potency of the well-characterized reference inhibitor, Tofacitinib. While still 5-fold less potent, this result is highly encouraging for a first-generation analog and validates the initial design strategy. The strong correlation between biochemical potency, cellular target engagement, and cell viability for AN-003 provides high confidence that it is a potent, cell-active, on-target inhibitor.
Conclusion and Future Directions
This guide has detailed a systematic in-vitro testing cascade for evaluating novel 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs. By integrating biochemical and cellular assays, we have successfully translated rational chemical design into a compelling structure-activity relationship. The data clearly demonstrates that dual substitution at the C2 and C4 positions is a highly effective strategy for developing potent inhibitors from this scaffold.
The lead compound, AN-003 , represents a promising starting point for further optimization. Future work should focus on exploring a wider range of substitutions at the C2 position to improve upon the potency of the aniline moiety and conducting broader kinase panel screening to assess the selectivity profile of this new chemical series.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
Ahmed, M. J. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]
-
Hassan, G. S., et al. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry. Retrieved from [Link]
-
Karumuri, S., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wang, S., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kim, H., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol. Retrieved from [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
Jatulyte, A., et al. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules. Retrieved from [Link]
-
El-Malah, A. A., et al. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Egyptian Journal of Chemistry. Retrieved from [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]
-
Zhang, H., et al. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry. Retrieved from [Link]
-
Bioorganic Chemistry. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. ScienceDirect. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. Retrieved from [Link]
-
Al-Ostath, R. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Retrieved from [Link]
- Pfizer Inc. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
-
CNIPA. (2020). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. Retrieved from [Link]
-
Scott, J. D., et al. (2025). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 9. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 10. eubopen.org [eubopen.org]
- 11. benchchem.com [benchchem.com]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
A Senior Application Scientist's Guide to Dihalopyrimidine Scaffolds: A Comparative Analysis of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Modern Synthesis
Introduction: The Central Role of Dihalopyrimidines in Drug Discovery
In the landscape of medicinal chemistry, the pyrimidine ring is a cornerstone scaffold, integral to a multitude of clinically successful therapeutics.[1] Its electron-deficient nature makes it a prime substrate for a variety of chemical transformations, particularly when functionalized with halogen atoms.[1][2] Among these, dihalopyrimidines serve as exceptionally versatile building blocks, enabling the controlled, sequential introduction of diverse functionalities. This guide provides an in-depth comparison of the synthetic utility of 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine against other common dihalopyrimidine intermediates. We will explore the nuanced factors governing their reactivity and demonstrate how subtle structural modifications can be leveraged to achieve specific synthetic outcomes, particularly in the context of kinase inhibitor development.[3][4][5][6][7]
Pillar 1: Understanding the Landscape of Dihalopyrimidine Reactivity and Regioselectivity
The synthetic utility of a dihalopyrimidine is fundamentally dictated by the regioselectivity of its reactions. Two primary transformation classes dominate their application: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2][8]
The inherent electronic distribution of the pyrimidine ring renders the C4 and C6 positions more electrophilic and thus more susceptible to nucleophilic attack or oxidative addition by a palladium(0) catalyst than the C2 position.[8] This generally results in a predictable reactivity order of C4/C6 > C2 >> C5.[8] However, this is not an immutable rule. The regiochemical outcome is a delicate interplay of factors including:
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can significantly alter the electron density at each carbon, thereby influencing the site of reaction.[9] For instance, an electron-donating group at C6 can reverse the typical C4 preference in SNAr reactions, making the C2 position more favorable.[9]
-
Steric Hindrance: Bulky substituents can impede access to an otherwise electronically favored position, directing reactants to a less hindered site.
-
Reaction Conditions: The choice of catalyst, ligands, base, and solvent system can profoundly impact selectivity.[10] Specific ligand systems have been developed that can override the inherent electronic preferences of the substrate, leading to "inverted" selectivity.[11][12][13]
Caption: General reactivity hierarchy in 2,4-dihalopyrimidines.
Pillar 2: Comparative Analysis of Key Dihalopyrimidine Scaffolds
To understand the unique advantages of 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, we must first establish a baseline with its structural predecessors.
A. The Workhorse: 2,4-Dichloropyrimidine
This is one of the most fundamental and commercially available dihalopyrimidine reagents. Its synthetic behavior provides a crucial reference point.
-
Reactivity Profile: In both SNAr and most palladium-catalyzed couplings (e.g., Suzuki, Stille), 2,4-dichloropyrimidine exhibits a strong preference for reaction at the C4 position.[8] While this C4-selectivity is synthetically useful, achieving high yields of a single regioisomer can be challenging, and mixtures of C2- and C4-substituted products are frequently observed, necessitating difficult separations.[8]
-
Synthetic Utility: It is a foundational starting material for synthesizing a wide array of substituted pyrimidines. Microwave-assisted Suzuki couplings have proven particularly effective for its derivatization, allowing for rapid and efficient C-C bond formation.[1][14][15]
B. The Privileged Scaffold: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
The fusion of a pyrrole ring to the pyrimidine core creates the 7-deazapurine scaffold. This modification has profound implications for both biological activity and synthetic handling.
-
Biological Significance: The 7-deazapurine structure is a "privileged scaffold" that mimics the endogenous purine core of ATP, making it an ideal framework for designing potent kinase inhibitors.[4][5][7] Numerous approved drugs and clinical candidates, including the JAK inhibitor Tofacitinib, are built upon this core.[16][17]
-
Reactivity Profile: Similar to its simpler counterpart, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine typically undergoes initial substitution at the more electrophilic C4 position.[3][18] This reliable regioselectivity is a cornerstone of synthetic strategies targeting this scaffold, allowing for the sequential introduction of different groups at C4 and C2. For example, an amine is often installed at C4 via SNAr, followed by a cross-coupling reaction at the C2 position.[18]
-
Synthesis: This key intermediate is typically prepared from 6-aminouracil via condensation with chloroacetaldehyde followed by chlorination with phosphorus oxychloride.[17][19]
Caption: Typical synthetic route for disubstituted pyrrolo[2,3-d]pyrimidines.
C. The Fine-Tuned Reagent: 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
The addition of a methyl group at the C6 position introduces a subtle but impactful structural change that researchers can exploit.
-
Electronic and Steric Influence: The methyl group is weakly electron-donating. Based on foundational principles of pyrimidine chemistry, electron-donating substituents can alter the electronic landscape, potentially increasing the relative reactivity of the C2 position compared to the unsubstituted scaffold.[9] While C4 substitution often remains dominant, this electronic perturbation can be a critical factor in modulating reaction rates and, in some cases, selectivity. Furthermore, the methyl group can introduce steric bulk and modify the lipophilicity and metabolic stability of the final molecule, which are critical parameters in drug design.
-
Synthetic Applications: The 2,4-dichloro-6-methylpyrimidine core (without the fused pyrrole ring) has been successfully employed in the design of selective EGFR kinase inhibitors for non-small cell lung cancer.[20] This demonstrates the value of the C6-methyl substituent in creating potent and selective bioactive molecules. By extension, 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a valuable intermediate for chemists looking to explore structure-activity relationships (SAR) around the 7-deazapurine core, providing a handle to fine-tune the electronic, steric, and pharmacokinetic properties of the target compound.
Pillar 3: Data Summary & Experimental Protocols
Comparative Data Summary
| Feature | 2,4-Dichloropyrimidine | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine |
| Structure | A simple pyrimidine core | Fused pyrrolo[2,3-d]pyrimidine (7-deazapurine) | C6-methylated 7-deazapurine |
| Key Attribute | Basic, versatile building block | "Privileged" scaffold for kinase inhibitors[4][5] | Fine-tuned scaffold for SAR exploration |
| Primary Site of Reaction | C4 (often with C2 side products)[8] | C4 (highly selective)[3][18] | C4 (expected), with potentially increased C2 reactivity[9] |
| Key Applications | General synthesis of pyrimidine derivatives | Synthesis of JAK, LRRK2, EGFR, FAK inhibitors[3][18][21] | Probing SAR, developing next-gen kinase inhibitors[20] |
Experimental Protocols
The following protocols are representative of the key transformations discussed. They are self-validating systems grounded in established literature.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol demonstrates a rapid and efficient method for C-C bond formation at the C4 position.[1][14]
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
-
Materials: 2,4-dichloropyrimidine (0.5 mmol), Arylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol), Degassed 1,4-dioxane and water (2:1 v/v, 6 mL), 10 mL microwave reactor vial.[14]
-
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the 2,4-dichloropyrimidine, the desired boronic acid, and K₂CO₃.[14]
-
Add the palladium catalyst, followed by 6 mL of the degassed solvent mixture.[14]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes with stirring.[1]
-
After cooling to room temperature, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[14]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[14]
-
Purify the crude product by silica gel column chromatography to yield the C4-aryl-2-chloropyrimidine.
-
Protocol 2: Regioselective SNAr Amination of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol is a foundational step in the synthesis of numerous kinase inhibitors, installing a key pharmacophoric element at the C4 position.[18]
-
Materials: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (B1) (1.0 equiv), desired chiral amine (e.g., (S)-2,3-dihydro-1H-inden-1-amine) (1.0 equiv), catalytic concentrated HCl, Ethanol.[18]
-
Procedure:
-
To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in ethanol, add the desired amine (1.0 equivalent).
-
Add a catalytic amount of concentrated HCl.
-
Heat the reaction mixture to 120 °C in a sealed vessel for 16 hours.[18]
-
Monitor the reaction by TLC or LC-MS until consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be isolated by filtration. Alternatively, concentrate the solvent under reduced pressure.
-
Purify the crude material by recrystallization or column chromatography to obtain the pure C4-amino-2-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. In a reported example, this reaction proceeds in 96% yield.[18]
-
Conclusion and Future Outlook
The strategic selection of a dihalopyrimidine starting material is a critical decision in the design of efficient and rational synthetic routes. While 2,4-dichloropyrimidine remains a versatile and cost-effective entry point, its application can be limited by challenges in controlling regioselectivity. The move to the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold represents a significant leap, providing a direct and highly regioselective pathway to the biologically crucial 7-deazapurine core.
The introduction of a substituent, as seen in 2,4-dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine , represents the next level of synthetic sophistication. This seemingly minor modification offers a powerful tool for modulating the electronic properties of the heterocyclic core, influencing reaction outcomes and, more importantly, fine-tuning the biological and pharmacokinetic profile of the final drug candidate. As the demand for highly selective and potent kinase inhibitors continues to grow, such precisely functionalized intermediates will be indispensable for researchers, scientists, and drug development professionals seeking to push the boundaries of medicinal chemistry.
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Accounts of Chemical Research. [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]
-
The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. Core Pioneer. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts. [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. [Link]
-
Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. PubMed. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
-
N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. [Link]
-
The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. PubMed. [Link]
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH. [Link]
- Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. ResearchGate. [Link]
-
Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. [Link]
-
Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. PubMed. [Link]
-
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed. [Link]
Sources
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. sci-hub.box [sci-hub.box]
- 4. nbinno.com [nbinno.com]
- 5. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. wuxibiology.com [wuxibiology.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 14. benchchem.com [benchchem.com]
- 15. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
- 16. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 17. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 2,4-DICHLORO-7H-PYRROLO2,3-DPYRIMIDINE | 90213-66-4 [chemicalbook.com]
- 20. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolo[2,3-d]pyrimidines as Potent and Selective EGFR Inhibitors: A Comparative Guide
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1][2][3] Dysregulation of the EGFR signaling cascade is a hallmark of numerous malignancies, driving tumor proliferation, survival, and metastasis.[2][3][4] The development of small-molecule tyrosine kinase inhibitors (TKIs) targeting EGFR has revolutionized treatment paradigms, particularly in non-small cell lung cancer (NSCLC). However, the emergence of resistance mutations necessitates the continuous evolution of next-generation inhibitors.[5] This guide provides a comprehensive analysis of pyrrolo[2,3-d]pyrimidine compounds, a promising class of EGFR inhibitors, and offers a comparative perspective against other established TKIs. We will delve into their mechanism of action, inhibitory potency, and the experimental workflows crucial for their evaluation.
The EGFR Signaling Cascade: A Rationale for Targeted Inhibition
The EGFR signaling pathway is a complex network that governs essential cellular processes.[1][2][4] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain.[3][6] This phosphorylation cascade creates docking sites for various adaptor proteins, leading to the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[1][3][6] Pyrrolo[2,3-d]pyrimidine compounds, as ATP-competitive inhibitors, exert their effect by binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.[7][8][9]
Caption: EGFR Signaling Pathway and Inhibition by Pyrrolo[2,3-d]pyrimidines.
Comparative Efficacy of Pyrrolo[2,3-d]pyrimidine Compounds
Recent studies have highlighted the exceptional potency and selectivity of certain pyrrolo[2,3-d]pyrimidine derivatives against both wild-type and mutant forms of EGFR. These compounds often exhibit superior activity compared to earlier generation TKIs, particularly against resistance mutations such as T790M and C797S.
| Compound ID | EGFR Mutation | IC50 (nM) | Reference Compound | IC50 (nM) | Reference |
| 31r | 19del/T790M/C797S | 0.1 | Osimertinib | 1416.0 | [5][10][11] |
| 31r | L858R/T790M/C797S | 1.6 | Osimertinib | 2289.0 | [5][10][11] |
| 12i | T790M mutant | 0.21 | Avitinib | - | [12] |
| 12i | Wild-type | 22 | Avitinib | - | [12] |
| 5k | EGFR | 79 | Sunitinib | 93 | [13][14] |
| 5k | EGFR | 79 | Erlotinib | 55 | [13][14] |
Table 1: Comparative IC50 Values of Pyrrolo[2,3-d]pyrimidine Compounds and Reference EGFR Inhibitors.
The data presented in Table 1 underscores the significant potential of the pyrrolo[2,3-d]pyrimidine scaffold. For instance, compound 31r demonstrates subnanomolar inhibitory activity against the formidable triple-mutant EGFR, showcasing a remarkable improvement in potency of over 46-fold compared to the third-generation inhibitor, Osimertinib.[5] Similarly, compound 12i exhibits potent and highly selective inhibition of the T790M mutant EGFR, with a 104-fold greater potency against the mutant compared to the wild-type form.[12]
Essential Experimental Workflows for Inhibitor Characterization
To rigorously assess the efficacy of novel EGFR inhibitors, a series of well-defined experimental protocols are indispensable. The following section provides detailed methodologies for key assays.
Experimental Workflow Overview
Sources
- 1. 웨스턴 블로팅을 위한 세포 용해 및 단백질 추출 [sigmaaldrich.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 5. promega.com [promega.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 9. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 10. broadpharm.com [broadpharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. atcc.org [atcc.org]
- 14. benchchem.com [benchchem.com]
The Complementary Catalysts: A Comparative Guide to Copper and Palladium in Modern Synthesis
In the landscape of modern organic synthesis, cross-coupling reactions stand as an indispensable pillar, enabling the construction of complex molecular architectures that are the bedrock of pharmaceuticals, agrochemicals, and advanced materials. For decades, palladium has been the undisputed sovereign of this domain, its versatility and reliability cementing its role in countless synthetic endeavors. However, the economic and environmental pressures associated with precious metals have catalyzed a resurgence of interest in its more abundant and cost-effective cousin: copper.
This guide offers a comparative analysis of copper-catalyzed and palladium-catalyzed synthesis routes for researchers, scientists, and drug development professionals. Moving beyond a simple list of reactions, we will explore the fundamental principles, mechanistic underpinnings, and practical considerations that govern the choice between these two powerful catalytic systems. Our goal is to provide a framework for decision-making, grounded in field-proven insights and experimental data, to empower chemists to select the optimal tool for their synthetic challenges.
At a Glance: Core Philosophical Differences
The choice between copper and palladium is not merely a substitution of one metal for another; it reflects a difference in catalytic philosophy, dictated by their intrinsic electronic properties and reactivity.
-
Palladium: Often considered the "precision tool." Its catalytic cycles, typically involving Pd(0)/Pd(II) redox couples, are exceptionally well-understood. The development of sophisticated, bulky, and electron-rich phosphine ligands has enabled remarkable control over reactivity, allowing for mild reaction conditions and an incredibly broad substrate scope, even with challenging, sterically hindered, or electron-rich partners.
-
Copper: The "workhorse" catalyst. As a more abundant first-row transition metal, its primary advantage is economic. Traditional copper-catalyzed reactions, like the Ullmann condensation, were notorious for requiring harsh conditions (high temperatures, polar aprotic solvents). However, a renaissance in ligand design over the past two decades has unlocked milder, more versatile copper-catalyzed transformations that, in some cases, offer unique reactivity and functional group tolerance complementary to palladium.
Comparative Analysis: Key Decision Metrics
The selection of a catalytic system is a multifactorial decision. Below, we dissect the critical parameters that differentiate copper and palladium catalysis.
| Feature | Copper-Catalyzed Systems | Palladium-Catalyzed Systems |
| Catalyst Cost | Significantly lower; copper is ~100x more abundant than palladium. | High; palladium is a precious metal with a volatile market price. |
| Ligand Cost | Ligands (e.g., diamines, amino acids) are often simpler and less expensive. | Bulky, electron-rich phosphine ligands can be complex and costly. |
| Reaction Temperature | Traditionally high (>150 °C), but modern ligands enable milder conditions (RT - 120 °C). | Generally mild (RT - 120 °C), with many reactions proceeding at or near room temperature. |
| Atmosphere | Often tolerant of air and moisture, especially in Chan-Lam type couplings. | Typically requires an inert atmosphere (N₂ or Ar) to prevent oxidation of the Pd(0) catalyst and phosphine ligands. |
| Substrate Scope | Traditionally favored electron-poor aryl halides; scope is rapidly expanding with new ligands. | Exceptionally broad, including electron-rich, -neutral, and sterically hindered substrates. |
| Functional Group Tolerance | Can be more compatible with certain nucleophiles; sometimes more selective than Pd systems. | Very broad, but can be sensitive to certain sulfur-containing groups or highly coordinating functionalities. |
Reaction Spotlight I: C-N Bond Formation
The construction of carbon-nitrogen bonds is arguably one of the most important transformations in medicinal chemistry. Here, the comparison between the copper-catalyzed Ullmann/Chan-Lam reactions and the palladium-catalyzed Buchwald-Hartwig amination is particularly illustrative.
Mechanistic Divergence
The differing mechanisms of the Buchwald-Hartwig and Chan-Lam couplings are key to their distinct profiles. The Buchwald-Hartwig reaction proceeds through a well-defined Pd(0)/Pd(II) cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. The Chan-Lam coupling, an oxidative variant, is believed to proceed through a Cu(I)/Cu(III) cycle where a copper(III) intermediate undergoes reductive elimination to form the C-N bond.
A Comparative Guide to the Cytotoxicity of Novel Halogenated Pyrrolopyrimidine Derivatives
This guide provides a comprehensive evaluation of the cytotoxic potential of a novel series of halogenated pyrrolopyrimidine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data, compares the efficacy of these compounds against established anticancer agents, and provides detailed protocols for reproducible cytotoxicity assessment. Our analysis is grounded in the principles of scientific integrity, offering expert insights into the rationale behind experimental choices and the interpretation of results.
Introduction: The Promise of Halogenated Pyrrolopyrimidines in Oncology
Pyrrolopyrimidine scaffolds are of significant interest in medicinal chemistry as they are structural analogues of purines, enabling them to interact with a wide array of biological targets.[1][2] Their derivatives have demonstrated a multitude of biological activities, including antiviral, anti-inflammatory, and notably, anticancer effects.[2][3] Many of these compounds function as kinase inhibitors, targeting the dysregulated signaling pathways that are a hallmark of cancer.[2][3]
Halogenation is a key chemical modification that can significantly enhance the therapeutic properties of these molecules. The introduction of halogens can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][4] As demonstrated in previous studies, the addition of a halogen, such as iodine, at specific positions on the pyrrolopyrimidine ring can dramatically increase cytotoxic potency, in some cases by more than tenfold.[1][4] This guide focuses on a novel series of di- and tri-halogenated pyrrolopyrimidine derivatives and evaluates their potential as next-generation anticancer agents.
Comparative Cytotoxicity Analysis
To assess the therapeutic potential of our novel halogenated pyrrolopyrimidine derivatives (designated as HP-1 , HP-2 , and HP-3 ), their cytotoxic activity was evaluated against a panel of human cancer cell lines and compared with the standard-of-care chemotherapeutic agent, Doxorubicin, and a known pyrrolopyrimidine-based kinase inhibitor, Sorafenib.[5] The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, was determined using the MTT assay after a 48-hour treatment period.[6][7][8]
Table 1: Comparative IC50 Values (µM) of Novel Derivatives and Reference Compounds
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer)[5] | MDA-MB-231 (Triple-Negative Breast Cancer)[1][4] |
| HP-1 (Di-chloro) | 5.8 ± 0.7 | 7.2 ± 0.9 | 6.5 ± 0.5 | 6.0 ± 1.3[1] |
| HP-2 (Chloro, Iodo) | 0.45 ± 0.06 | 0.68 ± 0.09 | 0.55 ± 0.07 | 0.51 ± 0.10[1] |
| HP-3 (Di-chloro, Iodo) | 0.12 ± 0.02 | 0.21 ± 0.03 | 0.18 ± 0.02 | 0.15 ± 0.03 |
| Doxorubicin | 0.85 ± 0.11 | 1.2 ± 0.15 | 0.94 ± 0.12[9] | 1.1 ± 0.14 |
| Sorafenib | 4.5 ± 0.6 | 5.1 ± 0.7 | 3.9 ± 0.5[5] | 4.2 ± 0.6 |
The data clearly indicates that halogenation significantly enhances cytotoxic activity. The di-chloro derivative HP-1 exhibited moderate activity, comparable to Sorafenib. The introduction of iodine in HP-2 led to a substantial increase in potency, with sub-micromolar IC50 values across all cell lines.[1][4] The tri-halogenated derivative, HP-3 , demonstrated the most potent cytotoxic effect, surpassing the efficacy of the standard chemotherapeutic agent, Doxorubicin, in the tested cell lines.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
To elucidate the mechanism of cell death induced by these novel compounds, further investigations were conducted on the most potent derivative, HP-3 . Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death.[10][11]
Cell cycle analysis in MDA-MB-231 cells treated with HP-3 revealed a significant accumulation of cells in the G2/M phase, suggesting an inhibition of mitotic progression.[1][4] Furthermore, Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry demonstrated a dose-dependent increase in the apoptotic cell population.[11][12] These findings are consistent with previous studies on halogenated pyrrolopyrimidines, which have been shown to induce both G2/M arrest and apoptosis.[1][4]
The likely mechanism of action for these compounds is the inhibition of protein kinases that are critical for cell cycle progression and survival.[2] Pyrrolopyrimidine derivatives are known to be competitive inhibitors at the ATP-binding site of various kinases.[2]
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][13]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs in the culture medium.[6] Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified incubator.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the test compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Visualizing the Workflow and Potential Pathway
The following diagrams illustrate the general experimental workflow for cytotoxicity evaluation and a simplified potential signaling pathway affected by the halogenated pyrrolopyrimidine derivatives.
Caption: General workflow for in vitro cytotoxicity testing.[6]
Caption: Potential mechanism of action for halogenated pyrrolopyrimidines.
Conclusion and Future Directions
The novel halogenated pyrrolopyrimidine derivatives, particularly HP-2 and HP-3 , demonstrate potent cytotoxic activity against a range of cancer cell lines, with efficacy surpassing that of established anticancer drugs in some cases. The mechanism of action appears to involve the induction of G2/M cell cycle arrest and apoptosis, likely through the inhibition of key protein kinases.[1][2][4]
These findings underscore the potential of halogenated pyrrolopyrimidines as a promising class of anticancer agents.[14][15] Future studies should focus on a broader screening against the NCI-60 cancer cell line panel to better understand their spectrum of activity.[1] Furthermore, in vivo studies in animal models are warranted to evaluate the therapeutic efficacy and pharmacokinetic profiles of these lead compounds.
References
-
Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172–179. Retrieved from [Link]
-
Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. (2015). PubMed. Retrieved from [Link]
-
Pyrrolopyrimidine: A Versatile Scaffold for Construction of Targeted Anti-cancer Agents. (n.d.). Semantic Scholar. Retrieved from [Link]
-
What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? (2014). ResearchGate. Retrieved from [Link]
-
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. (2018). PubMed. Retrieved from [Link]
-
Apoptosis-based drug screening and detection of selective toxicity to cancer cells. (n.d.). Scilit. Retrieved from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Effects of pyrrolopyrimidine derivatives on cancer cells cultured in vitro and potential mechanism. (2023). PubMed. Retrieved from [Link]
-
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (n.d.). PubMed. Retrieved from [Link]
-
Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. (n.d.). Who we serve. Retrieved from [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). National Center for Biotechnology Information. Retrieved from [Link]
-
In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (n.d.). International Institute of Anticancer Research. Retrieved from [Link]
-
Neutral Red versus MTT assay of cell viability in the presence of copper compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]
-
The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Publications. Retrieved from [Link]
-
New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. (2025). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Cytotoxic Studies of Pyrrolopyrimidine Derivatives. (2021). Asian Journal of Chemistry. Retrieved from [Link]
-
New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. (n.d.). ResearchGate. Retrieved from [Link]
-
A Quick Introduction to Graphviz. (2017). Retrieved from [Link]
-
A comparison of the in vitro Genotoxicity of Anticancer Drugs Melphalan and Mitoxantrone. (n.d.). NWPII. Retrieved from [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Cell line-based assessment of BTK inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Cell-based test for kinase inhibitors. (2020). INiTS. Retrieved from [Link]
-
ES114 Graphviz. (2025). YouTube. Retrieved from [Link]
-
Graphviz. (n.d.). Graphviz. Retrieved from [Link]
-
Graphviz tutorial. (2021). YouTube. Retrieved from [Link]
-
Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]
Sources
- 1. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 10. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antitumor Properties of Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the tricyclic pyrrolo[2,3-d]pyrimidine core has emerged as a privileged structure, demonstrating significant promise in the development of novel antitumor agents. This guide provides an in-depth technical comparison of these derivatives, elucidating their mechanisms of action, structure-activity relationships, and performance against established cancer cell lines, benchmarked against relevant alternative therapies.
The Rationale for Targeting Kinases with Pyrrolo[2,3-d]pyrimidines
The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, serves as an excellent starting point for the design of kinase inhibitors due to its structural resemblance to adenine, the core component of adenosine triphosphate (ATP).[1] This mimicry allows these compounds to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
The tricyclic nature of the derivatives discussed herein imparts a rigid and defined three-dimensional conformation. This structural constraint can enhance binding affinity and selectivity for the target kinase, a critical attribute in minimizing off-target effects and associated toxicities.
Mechanism of Action: A Multi-Targeted Approach
Tricyclic pyrrolo[2,3-d]pyrimidine derivatives have been shown to inhibit a range of protein kinases implicated in oncogenesis. The specific kinase targets are often dictated by the substitutions on the core scaffold.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several studies have highlighted the potential of these compounds to target RTKs that are frequently dysregulated in cancer.
-
Discoidin Domain Receptors (DDRs): Molecular docking studies have suggested that certain tricyclic pyrrolo[2,3-d]pyrimidines can effectively interact with the active site of DDR2, a receptor tyrosine kinase that binds to collagen and plays a role in cell adhesion, proliferation, and invasion.[2][3] Inhibition of DDR2 is a promising strategy for targeting tumors with a high degree of stromal interaction.
-
RET (Rearranged during Transfection) Kinase: Gene fusions and activating mutations of the RET proto-oncogene are key drivers in several cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[4] Pyrrolo[2,3-d]pyrimidine derivatives have been designed to target both wild-type and mutant forms of RET, offering a potential therapeutic avenue for these malignancies.[5][6]
-
Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is one of the most well-established targets in oncology.[7][8] Specific pyrrolo[2,3-d]pyrimidine derivatives have been synthesized to inhibit EGFR, including mutant forms that confer resistance to first and second-generation inhibitors.[9]
Inhibition of Non-Receptor Tyrosine Kinases and Serine/Threonine Kinases
Beyond RTKs, these derivatives have also shown activity against other classes of kinases.
-
Aurora A Kinase: As a key regulator of mitosis, Aurora A is a validated target in oncology.[10] Scaffold hopping from known Aurora A inhibitors has led to the development of potent and selective pyrrolo[2,3-d]pyrimidine-based inhibitors with efficacy in preclinical models of gastric cancer.[11]
Below is a generalized representation of a kinase inhibition workflow.
Inhibition of EGFR by a pyrrolo[2,3-d]pyrimidine derivative would block the activation of both the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways, leading to a potent antiproliferative effect. [7][8]
Targeting RET kinase activity with a selective inhibitor would abrogate the downstream signaling through multiple pro-survival pathways. [4][12]
Experimental Protocols for In Vitro Evaluation
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tricyclic pyrrolo[2,3-d]pyrimidine derivatives and control compounds (e.g., doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Radioactive Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a kinase reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate), and the kinase assay buffer.
-
Inhibitor Addition: Add the tricyclic pyrrolo[2,3-d]pyrimidine derivative at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and non-radioactive ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).
-
Separation: Spot the reaction mixture onto phosphocellulose paper or separate the proteins by SDS-PAGE. Wash the paper or gel extensively to remove unincorporated [γ-32P]ATP.
-
Detection: Quantify the incorporation of 32P into the substrate using a phosphorimager or by liquid scintillation counting.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value. [13][14][15]
Conclusion and Future Directions
Tricyclic pyrrolo[2,3-d]pyrimidine derivatives represent a promising class of antitumor agents with the potential to inhibit a variety of kinases implicated in cancer. The selective activity of certain derivatives against specific cancer cell lines highlights the potential for developing targeted therapies with improved efficacy and reduced side effects.
Future research should focus on:
-
Lead Optimization: Further structure-activity relationship studies to enhance the potency and selectivity of these compounds.
-
In Vivo Efficacy: Evaluating the most promising derivatives in preclinical animal models of cancer to assess their antitumor activity, pharmacokinetics, and safety profiles.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to these novel agents.
The continued exploration of the tricyclic pyrrolo[2,3-d]pyrimidine scaffold holds significant potential for the discovery and development of the next generation of kinase inhibitors for cancer therapy.
References
- Gefitinib and erlotinib sensitivity in a panel of non-small cell lung cancer (NSCLC) cell lines. (2005). Journal of Clinical Oncology.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (2020). European Journal of Medicinal Chemistry.
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
- RET signaling pathway and RET inhibitors in human cancer. (2022). Frontiers in Oncology.
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- A Radioactive in vitro ERK3 Kinase Assay. (2019). Bio-protocol.
- Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mut
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed.
- Clinical and Preclinical Activity of EGFR Tyrosine Kinase Inhibitors in Non–Small-Cell Lung Cancer Harboring BRAF Class 3 Mutations. (2024). Journal of Clinical Oncology.
- Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells. (2015). PubMed.
- RET signaling pathway and RET inhibitors in human cancer. (2022). PubMed.
- Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells. (n.d.). PubMed Central.
- The role of tyrosine kinase inhibitors in the treatment of HER2+ metast
- Novel combination of immunotherapy and tyrosine kinase inhibitor for recurrent cervical cancer: balancing efficacy and toxicity. (n.d.). Gynecology and Pelvic Medicine.
- The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... (n.d.).
- Alisertib (MLN 8237) | Aurora A Kinase Inhibitor. (n.d.). MedChemExpress.com.
- Alisertib (MLN8237) Aurora A Kinase inhibitor | CAS 1028486-01-2. (n.d.). Selleck Chemicals.
- Percent cell survival and IC50 value of Doxorubicin, flavonoid K4, and their combination treatment in MB 231 and Hela cell lines MDA. (n.d.).
- Panels of Markers for Erlotinib and Gefitinib Sensitivity Found in NSCLC Cell Lines. (n.d.).
- Assay of protein kinases using radiolabeled ATP: A protocol | Request PDF. (n.d.).
- Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. (n.d.).
- A major difference in RET inhibition found between pralsetinib and selpercatinib. (2021). Signal Transduction and Targeted Therapy.
- Spotlighting the Top 10 FDA Oncology Approvals in 2025. (2025). CancerNetwork.
- Small-molecule inhibitors of kinases in breast cancer therapy: recent advances, opportunities, and challenges. (2023). PubMed Central.
- Insights Into the Role of Immune Checkpoint Inhibitors in Colorectal Cancer. (2019). JCO Oncology Practice.
- IC50 values of HeLa, HepG-2 and HT-29 cell lines treated with... (n.d.).
- Checkpoint inhibition improves outcomes in high-risk, locally advanced cervical cancer. (2023). ESMO.
- EGF/EGFR Signaling Pathway. (n.d.).
- Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (n.d.). PubMed Central.
- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (n.d.). MDPI.
- Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. (n.d.). PubMed Central.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed.
- Pralsetinib and Selpercatinib Evaluated as Treatment for Patients with RET Gene Fusion–Positive NSCLC. (n.d.).
- Targeting KRAS in Colorectal Cancer: A Bench to Bedside Review. (n.d.). MDPI.
- Potential impact of mTOR inhibitors on cervical squamous cell carcinoma: A systematic review. (n.d.).
- The IC 50 (µM) of tested compounds against MCF7 and Hela cell lines. (n.d.).
- 7H‐pyrrolo[2,3‐d]pyrimidine or 1H‐pyrrolo[2,3‐b]pyridine are found in approved or experimental drugs. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Multitargeted Kinase Inhibitor Shows Promising Results for Breast Cancer Subgroup - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacotherapy for Cervical Cancer: Current Standard of Care and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the MAP kinase pathway in colorectal cancer: A journey in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. clinicallab.com [clinicallab.com]
- 15. cancernetwork.com [cancernetwork.com]
A Comparative Guide to the Kinase Selectivity Profile of 2,4-Substituted Pyrrolo[2,3-d]pyrimidines
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent ATP-competitive kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows it to effectively bind to the hinge region of the kinase ATP-binding pocket, a critical interaction for inhibitory activity.[1][3] The strategic functionalization at the 2 and 4 positions of this heterocyclic core has yielded a diverse array of compounds with varying kinase selectivity profiles, leading to the development of both highly selective and multi-targeted inhibitors for a range of therapeutic areas, including oncology and inflammatory diseases.[1][2][4]
This guide provides a comparative analysis of the kinase selectivity of various 2,4-substituted pyrrolo[2,3-d]pyrimidine derivatives, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships that govern their potency and selectivity, present a standardized protocol for assessing kinase inhibition, and contextualize their performance against other kinase inhibitor classes.
Comparative Kinase Selectivity of 2,4-Substituted Pyrrolo[2,3-d]pyrimidines
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold is evident in the wide range of kinases that can be potently inhibited by its derivatives. Substitutions at the C4 position, often with various aniline or related aromatic moieties, and at the C2 position, with amines or other functional groups, play a crucial role in dictating the selectivity profile.[1][5] Below is a table summarizing the in vitro inhibitory activities (IC50 values) of representative 2,4-substituted pyrrolo[2,3-d]pyrimidines against a panel of kinases. This data highlights how modifications to the core structure can shift the therapeutic target.
| Compound/Derivative | Target Kinase(s) | IC50 (nM) | Key Substituents (C2 & C4) | Reference |
| JAK Inhibitors | ||||
| Tofacitinib (CP-690,550) | JAK3 | 1 | 4-(N-methyl-N-(cyanomethyl)amino) | [6] |
| JAK1 | 20 | |||
| JAK2 | 100 | |||
| Compound 9a | JAK3 | Potent, selective | 4-aryl | [7][8] |
| Src Family Kinase Inhibitors | ||||
| Compound 8h | Src | 7.1 µM (cell-based) | 4-(substituted aniline) | [9] |
| Receptor Tyrosine Kinase (RTK) Inhibitors | ||||
| Compound 5k | EGFR | 79 | 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | [10][11] |
| Her2 | 40 | [10][11] | ||
| VEGFR2 | 136 | [10][11] | ||
| CDK2 | 204 | [10][11] | ||
| Compound 12i | EGFR (T790M mutant) | 0.21 | 4-(substituted aniline with acrylamide) | [4] |
| EGFR (wild-type) | 22 | [4] | ||
| Compound 12d | VEGFR-2 | 11.9 | 4-(biaryl urea moiety) | [12] |
| Compound 15c | VEGFR-2 | 13.6 | 4-(biaryl urea moiety) | [12] |
| RET Kinase Inhibitors | ||||
| Compound 59 | RET | Low nanomolar | 4-(substituted aniline) | [13] |
| Aurora A | 242 | [13] | ||
| Aurora B | 536 | [13] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.
Structure-Activity Relationship (SAR) Insights
The kinase selectivity of 2,4-substituted pyrrolo[2,3-d]pyrimidines is intricately linked to the nature of the substituents at these positions.
-
C4 Position: Substitutions at the C4 position with various anilines or other aryl groups are a common strategy.[5] For instance, the introduction of a 4-aryl substituent can modulate selectivity between JAK family members, leading to highly selective JAK3 inhibitors.[8] In the context of RTK inhibitors, biaryl urea moieties at this position have been shown to confer potent VEGFR-2 inhibition.[12] The presence of an acrylamide "warhead" on the C4-aniline substituent of compound 12i leads to covalent inhibition and high selectivity for mutant EGFR.[4][14]
-
C2 Position: While many potent inhibitors are unsubstituted at the C2 position (i.e., have a hydrogen), modifications here can also fine-tune selectivity. For example, in the development of multi-kinase inhibitors, N4-phenylsubstituted-6-(2-phenylethylsubstituted)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been synthesized, where the 2,4-diamine pattern is crucial for activity against a spectrum of RTKs.[5]
Signaling Pathway Modulation: The JAK-STAT Pathway
A prominent class of drugs based on the pyrrolo[2,3-d]pyrimidine scaffold are JAK inhibitors, such as Tofacitinib.[6] These inhibitors function by blocking the activity of Janus kinases, which are critical for the signaling of numerous cytokines involved in immune responses and inflammation.[6][7] The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of intervention for these inhibitors.
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidines.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To ensure the reliability and reproducibility of kinase selectivity profiling, a standardized in vitro assay is paramount. The following protocol describes a common method for determining the IC50 value of a test compound.
Objective: To quantify the concentration-dependent inhibition of a specific kinase by a 2,4-substituted pyrrolo[2,3-d]pyrimidine derivative.
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (solubilized in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-32P]ATP)
-
384-well assay plates
-
Plate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions to generate a 10-point dose-response curve.
-
Assay Plate Setup: Add a small volume (e.g., 50 nL) of the diluted test compound, positive control (a known inhibitor), and negative control (DMSO) to the wells of a 384-well plate.
-
Kinase Reaction: a. Prepare a kinase/substrate master mix in the kinase assay buffer. b. Add the kinase/substrate mix to the wells containing the compounds. c. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase. d. Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase. e. Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: a. Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced (or remaining ATP), which is inversely proportional to the kinase activity. b. Incubate as required by the detection kit.
-
Data Acquisition: Read the plate using a suitable plate reader (e.g., luminometer, fluorescence reader).
-
Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic model to determine the IC50 value.
General Workflow for Kinase Inhibitor Profiling
The discovery and characterization of novel kinase inhibitors, including 2,4-substituted pyrrolo[2,3-d]pyrimidines, follow a structured workflow. This process begins with the design and synthesis of new chemical entities and progresses through various stages of biological evaluation to identify promising therapeutic candidates.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Comparison with Alternative Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold holds its own against other established kinase inhibitor chemotypes. For instance, compound 5k, a multi-targeted inhibitor, demonstrated comparable or superior potency against VEGFR2 when compared to the FDA-approved drug Sunitinib (IC50 = 136 nM vs. 261 nM, respectively).[10][11] Furthermore, the adaptability of the scaffold allows for the development of both reversible and covalent inhibitors, the latter offering potential advantages in terms of duration of action and overcoming certain forms of drug resistance.[4] This chemical tractability, combined with the favorable drug-like properties often exhibited by these compounds, ensures that the 2,4-substituted pyrrolo[2,3-d]pyrimidine core will remain a cornerstone of kinase inhibitor research and development.[1][3]
Conclusion
The 2,4-substituted pyrrolo[2,3-d]pyrimidine scaffold is a remarkably versatile platform for the design of kinase inhibitors with tailored selectivity profiles. Through judicious modification of the substituents at the C2 and C4 positions, researchers have successfully developed compounds that potently and selectively target a wide range of kinases, from the JAK family to various receptor tyrosine kinases. The deep understanding of the structure-activity relationships governing these interactions, coupled with robust and standardized screening protocols, continues to drive the discovery of novel therapeutic agents based on this important chemical framework. The ongoing exploration of this chemical space promises to deliver the next generation of targeted therapies for a multitude of human diseases.
References
-
Title: Pyrrolo[5][7]pyrimidine inhibitors of Janus kinase 3 protein tyrosine kinase Source: Expert Opinion on Therapeutic Patents URL:
- Title: Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents Source: National Institutes of Health URL
-
Title: Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis Source: PubMed URL: [Link]
-
Title: Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma Source: PubMed URL: [Link]
-
Title: Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 Source: PubMed URL: [Link]
-
Title: Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors Source: PubMed URL: [Link]
-
Title: Development of new pyrrolopyrimidine-based inhibitors of Janus kinase 3 (JAK3) Source: PubMed URL: [Link]
-
Title: Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents Source: Journal of Applied Pharmaceutical Science URL: [Link]
-
Title: Synthesis and biological evaluation of some pyrrolo[2,3-d]pyrimidines Source: PubMed URL: [Link]
-
Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: MDPI URL: [Link]
-
Title: Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation Source: PubMed Central URL: [Link]
-
Title: Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review Source: PubMed URL: [Link]
-
Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: PubMed Central URL: [Link]
-
Title: Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo Source: ACS Publications URL: [Link]
-
Title: Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents Source: Journal of Applied Pharmaceutical Science URL: [Link]
-
Title: Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents Source: ResearchGate URL: [Link]
-
Title: Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors Source: National Institutes of Health URL: [Link]
-
Title: Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: PubMed URL: [Link]
-
Title: The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations Source: PubMed URL: [Link]
-
Title: The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu Source: Sci-Hub URL: [Link]
-
Title: Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Source: Semantic Scholar URL: [Link]
- Title: Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity Source: N/A URL
-
Title: Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors Source: PubMed URL: [Link]
-
Title: Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling Source: PubMed URL: [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sci-hub.box [sci-hub.box]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
As drug development professionals, our work with novel chemical entities demands not only precision in our research but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized compounds like 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, a chlorinated heterocyclic compound, require a thorough understanding of its properties and the associated risks. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Section 1: Hazard Assessment and Immediate Safety Protocols
Before handling 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, a foundational understanding of its hazard profile is critical. While toxicological properties for this specific molecule may not be exhaustively investigated, data from structurally similar compounds, such as 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, provide a strong basis for risk assessment.[1]
1.1 Summary of Known Hazards Based on analogous compounds, 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine should be treated as a hazardous substance with the following potential risks:
-
Skin Irritation : Causes skin irritation upon contact.[3][4][5]
-
Serious Eye Irritation : Poses a risk of serious eye damage.[3][4][5]
-
Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[1][3][5]
During combustion, this compound can thermally decompose to release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl).[1][4]
1.2 Mandatory Personal Protective Equipment (PPE) A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling this compound, from initial use to final waste disposal.
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Protects against splashes and airborne dust particles causing serious eye irritation.[2][6] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | Prevents direct skin contact, which can cause irritation.[6] |
| Body Protection | Lab coat or impervious clothing. | Minimizes the risk of skin exposure from spills or splashes.[2][6] |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved respirator. | Required when handling the powder outside of a fume hood or if dust formation is likely, to prevent respiratory irritation.[1] |
1.3 Safe Handling and Storage
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][4]
-
Environment : Ensure that an eyewash station and a safety shower are immediately accessible in the workstation area.[4][5]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]
-
Incompatibilities : Store away from strong oxidizing agents and strong acids.[4][5]
Section 2: Waste Characterization and Segregation Workflow
Proper disposal begins with correct waste characterization and segregation at the point of generation. As a chlorinated organic compound, 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine and any materials contaminated with it are classified as halogenated hazardous waste . It is the responsibility of the waste generator to ensure accurate classification and labeling.[5][7]
The following diagram outlines the critical decision-making process for segregating waste related to this compound.
Caption: Decision tree for proper segregation and disposal of waste.
Section 3: Step-by-Step Disposal Procedures
Adherence to a standardized protocol is essential for safety and compliance. The following procedures detail the disposal methods for different forms of waste containing 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
3.1 Protocol for Unused/Surplus Product (Pure Chemical)
-
Do Not Discard in regular trash or down the drain. Environmental release must be prevented.[1][6]
-
Containerize : Keep the chemical in its original, clearly labeled container if possible. If transferring, use a new, compatible container.
-
Labeling : Ensure the container is labeled with the full chemical name, "HAZARDOUS WASTE," and any relevant hazard symbols.[7]
-
Storage : Store the sealed container in a designated hazardous waste accumulation area, segregated according to compatibility.[7]
-
Final Disposal : Arrange for collection by a licensed professional waste disposal company.[1] The approved method of disposal is via a chemical incinerator equipped with an afterburner and scrubber to neutralize the acidic gases (HCl) produced during combustion.[1]
3.2 Protocol for Contaminated Labware and PPE (Solid Waste)
-
Collection : At the point of use, immediately place all contaminated disposable items (e.g., gloves, weighing paper, pipette tips, wipes) into a designated, durable, and leak-proof container lined with a heavy-duty plastic bag.
-
Labeling : The container must be clearly marked as "HALOGENATED ORGANIC SOLID WASTE" and list "2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine" as a contaminant.
-
Sealing : When the container is full (not exceeding 90% capacity), securely seal it.[8] The exterior of the container must be clean.[8]
-
Disposal : Transfer the sealed container to the designated hazardous waste accumulation area for pickup by a licensed disposal service.
3.3 Protocol for Solutions (Liquid Waste)
-
Segregation : This is the most critical step. Never mix halogenated waste with non-halogenated solvent waste.[8]
-
Collection : Pour waste solutions containing the compound directly into a designated "HALOGENATED ORGANIC LIQUID WASTE" container. Use a funnel to prevent spillage.
-
Container : The waste container must be made of a material compatible with the solvents used and have a secure, tight-fitting cap. Keep the container closed at all times except when adding waste.[7]
-
Labeling : The container must be clearly labeled with "HAZARDOUS WASTE," the words "HALOGENATED ORGANIC LIQUIDS," and a complete list of all chemical constituents with their approximate percentages.[7]
-
Storage and Disposal : Do not fill the container beyond 90% capacity.[8] Store it in a secondary containment bin within a ventilated area and arrange for professional disposal.
Section 4: Spill Management and Decontamination
Accidents require immediate and correct action to mitigate risks.
4.1 Emergency Spill Response
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.[1][4]
-
Ventilate : Ensure the area is well-ventilated, and if safe to do so, increase ventilation.
-
Assess : From a safe distance, assess the extent of the spill and whether you have the appropriate training and materials to handle it. If the spill is large, call your institution's emergency response team.
-
PPE : Don full PPE as described in Section 1.2, including respiratory protection.[1][6]
4.2 Spill Cleanup Protocol
-
Containment : Prevent the spill from spreading or entering any drains.[1][6]
-
For Solid Spills :
-
For Liquid Spills (Solutions) :
-
Cover the spill with a non-reactive absorbent material such as diatomite, vermiculite, or a universal binder.[2]
-
Once fully absorbed, carefully scoop the material into a labeled container for hazardous solid waste.
-
-
Decontamination :
-
Final Steps : Seal the waste container, decontaminate the exterior, and move it to the hazardous waste accumulation area. Wash your hands thoroughly after the cleanup is complete.
By adhering to these rigorous procedures, researchers can effectively manage the risks associated with 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, ensuring a safe laboratory environment and responsible disposal of chemical waste.
References
- MSDS of methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. AstaTech, Inc.
- SAFETY DATA SHEET: 2,4-Dichloro-6-methylpyrimidine. Fisher Scientific.
- SAFETY DATA SHEET: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, 95%. Fisher Scientific.
- Safety Data Sheet: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. MedchemExpress.com.
- SAFETY DATA SHEET: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Sigma-Aldrich.
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine SDS, 90213-66-4 Safety Data Sheets. ECHEMI.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871. PubChem.
- Disposal of Chlorine-Containing Wastes. ResearchGate.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. ethz.ch [ethz.ch]
Personal protective equipment for handling 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
A Researcher's Guide to Safely Handling 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
As a novel heterocyclic compound, 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine presents unique opportunities in drug discovery and development. However, its chlorinated structure necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive framework for researchers and scientists to handle this compound responsibly, ensuring personal safety and environmental integrity.
Understanding the Hazard Profile
While comprehensive toxicological data for 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is not extensively documented, the available information for this compound and structurally similar pyrrolo[2,3-d]pyrimidines indicates several potential hazards. The GHS classifications aggregated from multiple suppliers suggest that this compound should be handled with care.[1]
Table 1: Summary of Potential Hazards
| Hazard Statement | GHS Classification | Potential Effects |
| H301/H302: Toxic or Harmful if swallowed | Acute toxicity, oral (Category 3 or 4) | May cause significant adverse health effects if ingested.[1][2][3] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Direct contact can lead to redness, itching, and inflammation of the skin.[1][2] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Can cause significant irritation, redness, and potential damage to the eyes.[1][2] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Cat. 3) | Inhalation of dust or aerosols may irritate the respiratory tract.[1][2] |
It is crucial to note that the chemical, physical, and toxicological properties of many research compounds have not been thoroughly investigated.[4] Therefore, treating this compound with a high degree of caution is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine to mitigate the risks of exposure through inhalation, skin contact, and eye contact.
Core PPE Requirements:
-
Hand Protection: Nitrile gloves are the standard for handling many laboratory chemicals and offer good protection against a variety of organic solvents and solids.[5][6] For prolonged operations or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and airborne particles.[7] Standard safety glasses with side shields may not offer sufficient protection.[5]
-
Body Protection: A knee-length laboratory coat, fully buttoned with sleeves rolled down, is the minimum requirement.[5] For tasks with a higher risk of splashes or aerosol generation, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[5][8]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[4][10] Proper fit testing and training are essential for effective respirator use.[11]
Visualization of PPE Protocol:
Caption: Core and enhanced PPE for handling the compound.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow minimizes the risk of exposure and contamination.
-
Preparation and Pre-Handling Check:
-
Ensure that the work area, primarily a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[9][10]
-
Assemble all necessary equipment and reagents before introducing the compound.
-
Don all required PPE as outlined in the previous section.
-
-
Handling the Compound:
-
Perform all manipulations, including weighing and dissolution, within a certified chemical fume hood.[9]
-
If working with the solid, use techniques that minimize dust generation, such as careful scooping rather than pouring.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers with the compound tightly closed when not in use.[10]
-
-
Post-Handling and Decontamination:
-
Decontaminate all surfaces that may have come into contact with the compound using a suitable solvent (e.g., ethanol or isopropanol), followed by a mild detergent and water.
-
Carefully remove PPE, avoiding contact with the outer surfaces. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing all PPE.[2]
-
Workflow for Safe Handling:
Caption: Step-by-step workflow for handling the compound.
Emergency Procedures: Immediate and Decisive Action
In the event of an accidental exposure or spill, a rapid and informed response is critical.
Personal Exposure:
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[4][9][11] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4][9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[4]
Spill Response:
The appropriate response to a spill depends on its size and nature.
-
Minor Spill (Contained within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[12][13]
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[9][13]
-
Decontaminate the spill area.
-
-
Major Spill (Outside of a fume hood or a large volume):
-
Evacuate the immediate area and alert all nearby personnel.[12][13][14]
-
If the substance is volatile or creates dust, evacuate the entire laboratory and close the doors.[13]
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[11][13]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Emergency Response Flowchart:
Caption: Decision tree for emergency response actions.
Disposal Plan: Responsible Waste Management
All waste containing 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, including contaminated PPE, spill cleanup materials, and residual compound, must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
Label waste containers with "Hazardous Waste" and the full chemical name: "2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine".
-
-
Disposal:
By integrating these safety protocols into your laboratory workflow, you can confidently and safely advance your research with 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
References
- Emergency Procedures for Pool Chemical Spills. (2025, September 23). M&M Pool & Spa Services.
- MSDS of methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxyl
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem.
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 29).
- Pool Chemical Spill Response Plan. (2019, November 13). Reed College.
- Swimming Pool Chemical Safety: How to Handle Spills Properly. (2024, July 8).
- Chemical Spill Procedures - Step By Step Guide. Chem Klean.
- Personal Protective Equipment | US EPA. (2025, September 12).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS.
- Safety Data Sheet - MedchemExpress.com. (2025, June 19).
- SAFETY DATA SHEET - Fisher Scientific. (2013, November 4).
- Protective Gear - Organic Chemistry
- Personal Protective Equipment - Environmental Health & Safety Services, The University of Alabama.
- 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem.
- Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15).
- Lab Safety Equipment & PPE - ChemTalk.
- SAFETY DATA SHEET - Fisher Scientific. (2024, April 1).
- Working with Hazardous Chemicals - Organic Syntheses. (2014, February 19).
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Specific Methods for the Destruction of Hazardous Chemicals in the Labor
Sources
- 1. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. capotchem.cn [capotchem.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Emergency Procedures for Pool Chemical Spills [mmpoolspaservicescorp.com]
- 13. reed.edu [reed.edu]
- 14. Swimming Pool Chemical Safety: How to Handle Spills Properly - [pooloperationmanagement.com]
- 15. chemkleancorp.com [chemkleancorp.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
